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Core Science & Biosynthesis

Foundational

What is Methyl propyl disulfide-d3 and its chemical properties

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl propyl disulfide-d3 is the deuterated form of methyl propyl disulfide, a naturally occurring organosulfur compound found in plants of th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl propyl disulfide-d3 is the deuterated form of methyl propyl disulfide, a naturally occurring organosulfur compound found in plants of the Allium genus, such as garlic and onions.[1] This technical guide provides a comprehensive overview of its chemical properties, applications, and the methodologies for its use, particularly for research scientists and professionals in drug development. Its primary application lies in its use as a stable isotope-labeled internal standard for quantitative analyses by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] The incorporation of deuterium (B1214612) atoms provides a distinct mass difference, allowing for precise and accurate quantification of its non-deuterated counterpart in complex biological matrices.

Chemical Identity and Properties

Methyl propyl disulfide-d3 is a valuable tool in analytical chemistry due to its isotopic purity. While specific physical properties for the deuterated form are not extensively published, the properties of the non-deuterated Methyl propyl disulfide serve as a close proxy.

Table 1: Chemical Identifiers for Methyl Propyl Disulfide-d3 and its Non-Deuterated Analog

IdentifierMethyl Propyl Disulfide-d3Methyl Propyl Disulfide
CAS Number 1335436-28-6[2]2179-60-4
Molecular Formula C₄H₇D₃S₂C₄H₁₀S₂
Molecular Weight 125.27 g/mol 122.25 g/mol
InChI Key Not availablePUCHCUYBORIUSM-UHFFFAOYSA-N[3]
SMILES [2H]C([2H])([2H])SSCCCCCCSSC

Table 2: Physicochemical Properties of Methyl Propyl Disulfide (Non-Deuterated)

PropertyValue
Appearance Colorless to pale yellow liquid
Odor Strong, pungent, reminiscent of onion and garlic
Boiling Point 69-71 °C at 43 mmHg
Density 0.98 g/mL at 25 °C
Refractive Index n20/D 1.508 (lit.)
Flash Point 43 °C (109.4 °F) - closed cup

Spectroscopic Data (for Methyl Propyl Disulfide)

While specific spectra for the d3 variant are proprietary to manufacturers, the spectra of the non-deuterated form provide a foundational understanding of its structural features. The mass spectrum of Methyl propyl disulfide-d3 would be expected to show a molecular ion peak at m/z 125, three mass units higher than the non-deuterated compound. The fragmentation pattern would be similar, with fragments containing the deuterated methyl group shifted by +3 m/z. In the ¹H NMR spectrum of the deuterated compound, the signal corresponding to the methyl protons would be absent.

Experimental Protocols

The primary utility of Methyl propyl disulfide-d3 is as an internal standard in quantitative analytical methods. Below is a generalized protocol for its use in a typical LC-MS/MS workflow for the quantification of methyl propyl disulfide in a biological sample.

Protocol: Quantification of Methyl Propyl Disulfide in Plasma using LC-MS/MS with Methyl Propyl Disulfide-d3 as an Internal Standard
  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of non-deuterated methyl propyl disulfide in a suitable organic solvent (e.g., methanol).

    • Serially dilute the stock solution to create a series of calibration standards at known concentrations.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

    • Prepare a stock solution of Methyl propyl disulfide-d3 in the same solvent at a fixed concentration to be used as the internal standard (IS).

  • Sample Preparation:

    • Thaw plasma samples, calibration standards, and QCs on ice.

    • To 100 µL of each sample, standard, and QC in a microcentrifuge tube, add 10 µL of the Methyl propyl disulfide-d3 internal standard solution.

    • Vortex briefly to mix.

    • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute to ensure thorough mixing and precipitation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: A suitable C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Multiple Reaction Monitoring (MRM) transitions:

        • Methyl propyl disulfide: Monitor the transition of the parent ion to a specific product ion.

        • Methyl propyl disulfide-d3: Monitor the transition of the parent ion (M+3) to its corresponding product ion.

      • Optimize MS parameters (e.g., collision energy, declustering potential) for both analyte and IS.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of methyl propyl disulfide in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Biological Significance and Signaling Pathways

The non-deuterated form, methyl propyl disulfide, is a component of garlic and onion oils and has been investigated for its potential health benefits, including anticancer properties.[1] Organosulfur compounds from these sources are known to modulate various cellular processes.[4]

One key mechanism is the induction of phase II detoxification enzymes, such as Glutathione (B108866) S-Transferases (GSTs).[5] These enzymes play a crucial role in protecting cells from carcinogenic compounds by catalyzing their conjugation with glutathione, rendering them more water-soluble and easier to excrete.[6] Some organosulfur compounds can upregulate the expression of GSTs, thereby enhancing the detoxification of potential carcinogens.[7]

Furthermore, these compounds have been shown to influence signaling pathways involved in cell cycle regulation and apoptosis.[8] By inducing cell cycle arrest and promoting programmed cell death in cancer cells, they may inhibit tumor growth.[4]

Mandatory Visualizations

Logical Workflow for Quantitative Analysis

cluster_prep Sample and Standard Preparation cluster_extraction Extraction and Cleanup cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Methyl Propyl Disulfide-d3 (Internal Standard) Sample->Add_IS Standards Calibration Standards Standards->Add_IS QC Quality Controls QC->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Peak_Integration Peak Integration (Analyte and IS) LC_MS_MS->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Caption: Workflow for the quantitative analysis of methyl propyl disulfide using its deuterated analog as an internal standard.

Conceptual Signaling Pathway of Organosulfur Compounds

cluster_detox Carcinogen Detoxification cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction OSC Organosulfur Compounds (e.g., Methyl Propyl Disulfide) GST Glutathione S-Transferases (GSTs) OSC->GST Upregulates CellCycleProteins Cell Cycle Regulatory Proteins OSC->CellCycleProteins Modulates ApoptoticPathways Pro-Apoptotic Signaling Pathways OSC->ApoptoticPathways Activates Detox Enhanced Detoxification of Carcinogens GST->Detox CancerPrevention Cancer Chemoprevention Detox->CancerPrevention CellCycleArrest Cell Cycle Arrest CellCycleProteins->CellCycleArrest CellCycleArrest->CancerPrevention Apoptosis Apoptosis (Programmed Cell Death) ApoptoticPathways->Apoptosis Apoptosis->CancerPrevention

Caption: Conceptual signaling pathways modulated by organosulfur compounds leading to cancer chemoprevention.

References

Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Methyl Propyl Disulfide-d3

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis and purification of Methyl propyl disulfide-d3, a deuterated isotopologue of the nat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Methyl propyl disulfide-d3, a deuterated isotopologue of the naturally occurring organosulfur compound, methyl propyl disulfide. This document is intended for researchers, scientists, and professionals in drug development who require a stable, labeled internal standard for pharmacokinetic studies, metabolic profiling, and quantitative analysis by mass spectrometry.

Given the absence of a direct, published experimental protocol for the synthesis of Methyl propyl disulfide-d3, this guide presents a well-established and reliable method for the synthesis of unsymmetrical disulfides, adapted for this specific deuterated compound. The proposed synthesis is a two-step process involving the preparation of the key deuterated intermediate, methanethiol-d3, followed by its reaction with propanethiol to yield the final product.

Synthesis of Methyl Propyl Disulfide-d3: A Proposed Two-Step Approach

The synthesis of Methyl propyl disulfide-d3 can be logically approached by first preparing the deuterated starting material, methanethiol-d3, and subsequently coupling it with propanethiol. Several methods exist for the formation of unsymmetrical disulfides[1][2][3][4][5]. A robust and widely applicable method involves the oxidative cross-coupling of two different thiols.

Step 1: Synthesis of Methanethiol-d3

The synthesis of methanethiol-d3 can be achieved through the reaction of a deuterated methylating agent with a sulfur source. A common and effective method is the reaction of methanol-d4 (B120146) with hydrogen sulfide (B99878) over an alumina (B75360) catalyst.

Experimental Protocol: Synthesis of Methanethiol-d3

  • Catalyst Preparation: Activate aluminum oxide by heating it to 400°C for 4 hours under a stream of inert gas (e.g., nitrogen or argon).

  • Reaction Setup: Pack a quartz tube reactor with the activated aluminum oxide catalyst. Heat the reactor to 350-400°C.

  • Reagent Introduction: Introduce a gaseous mixture of methanol-d4 and hydrogen sulfide (in a 1:2 molar ratio) into the heated reactor. The flow rate should be adjusted to ensure efficient conversion.

  • Product Collection: The gaseous effluent from the reactor, containing methanethiol-d3, unreacted starting materials, and water, is passed through a condenser cooled to -10°C to trap the methanethiol-d3.

  • Purification: The condensed methanethiol-d3 can be further purified by fractional distillation to remove any remaining impurities.

Step 2: Synthesis of Methyl Propyl Disulfide-d3 via Oxidative Cross-Coupling

With methanethiol-d3 in hand, the final step is the formation of the unsymmetrical disulfide bond with propanethiol. An efficient method for this transformation is the base-catalyzed aerobic oxidative dehydrogenative coupling of thiols[3].

Experimental Protocol: Synthesis of Methyl Propyl Disulfide-d3

  • Reaction Setup: To a solution of methanethiol-d3 (1.0 eq) and propanethiol (1.2 eq) in a suitable solvent such as acetonitrile (B52724) or dimethylformamide, add a catalytic amount of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (0.2 eq).

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature under an atmosphere of air (or oxygen).

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting thiols and the formation of the disulfide product.

  • Workup: Upon completion, filter the reaction mixture to remove the base. The filtrate is then diluted with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

Purification of Methyl Propyl Disulfide-d3

The crude Methyl propyl disulfide-d3 obtained after the workup will likely contain symmetrical disulfides (dimethyl disulfide-d6 and dipropyl disulfide) as byproducts. Purification is crucial to obtain the desired product with high isotopic and chemical purity.

Experimental Protocol: Purification

  • Column Chromatography: The primary method for purification is flash column chromatography on silica (B1680970) gel. A non-polar eluent system, such as a gradient of ethyl acetate (B1210297) in hexanes, is typically effective in separating the unsymmetrical disulfide from the symmetrical byproducts and other impurities.

  • Distillation: For larger scale purifications, fractional distillation under reduced pressure can be employed. The boiling point of non-deuterated methyl propyl disulfide is reported as 69-71 °C at 43 mmHg[6]. The deuterated analogue is expected to have a very similar boiling point.

Quantitative Data and Characterization

The following table summarizes expected quantitative data based on general methods for the synthesis of unsymmetrical disulfides. Actual yields and purity will depend on the specific reaction conditions and purification efficiency.

ParameterExpected ValueMethod of Analysis
Yield (Step 2) 70-95%Gravimetric analysis after purification
Chemical Purity >98%Gas Chromatography (GC)
Isotopic Purity >99% atom DMass Spectrometry (MS)
Identity Confirmation Consistent with structure¹H NMR, ¹³C NMR, MS

Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the characteristic signals for the propyl group, while the signal for the methyl group will be absent due to deuteration. ¹³C NMR will show the expected four carbon signals.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak corresponding to the mass of Methyl propyl disulfide-d3 (C₄H₇D₃S₂), confirming the incorporation of three deuterium (B1214612) atoms. The fragmentation pattern can also be used for structural confirmation.

  • Gas Chromatography (GC): GC analysis is used to determine the chemical purity of the final product.

Visualizing the Workflow

The following diagrams illustrate the proposed synthesis workflow for Methyl propyl disulfide-d3.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Methanethiol-d3 cluster_step2 Step 2: Synthesis of Methyl propyl disulfide-d3 Methanol-d4 Methanol-d4 Reaction1 Reaction over Al2O3 catalyst Methanol-d4->Reaction1 H2S H2S H2S->Reaction1 Methanethiol-d3 Methanethiol-d3 Reaction1->Methanethiol-d3 Reaction2 Oxidative Cross-Coupling Methanethiol-d3->Reaction2 Propanethiol Propanethiol Propanethiol->Reaction2 Crude_Product Crude Methyl propyl disulfide-d3 Reaction2->Crude_Product Purification Purification Crude_Product->Purification Column Chromatography / Distillation Final_Product Pure Methyl propyl disulfide-d3 Purification->Final_Product

Caption: Overall workflow for the synthesis of Methyl propyl disulfide-d3.

Logical_Relationship Start Starting Materials Deuterated_Thiol Methanethiol-d3 (Key Intermediate) Start->Deuterated_Thiol Non_Deuterated_Thiol Propanethiol Start->Non_Deuterated_Thiol Coupling Unsymmetrical Disulfide Formation Deuterated_Thiol->Coupling Non_Deuterated_Thiol->Coupling Purification Purification Coupling->Purification Final_Product Methyl propyl disulfide-d3 Purification->Final_Product

Caption: Logical relationship of key steps in the synthesis.

Safety Considerations

  • Thiols, including methanethiol (B179389) and propanethiol, are volatile and possess strong, unpleasant odors. All manipulations should be carried out in a well-ventilated fume hood.

  • Hydrogen sulfide is a highly toxic and flammable gas. Appropriate safety precautions and gas detection systems must be in place.

  • Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

This guide provides a robust framework for the synthesis and purification of Methyl propyl disulfide-d3. Researchers are encouraged to consult the cited literature for further details on the general methodologies for unsymmetrical disulfide synthesis and to adapt the protocols based on available laboratory equipment and safety procedures.

References

Foundational

A Technical Guide to the Natural Occurrence of Non-Deuterated Methyl Propyl Disulfide

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl propyl disulfide, a volatile organosulfur compound, is a significant contributor to the characteristic aromas of many plants, particular...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl propyl disulfide, a volatile organosulfur compound, is a significant contributor to the characteristic aromas of many plants, particularly within the Allium genus. Its presence is not limited to the plant kingdom, as it has also been identified as a volatile compound in cooked meats. This technical guide provides a comprehensive overview of the natural occurrence of non-deuterated methyl propyl disulfide, its biosynthesis, and relevant experimental methodologies for its study. Furthermore, it explores the broader context of signaling pathways affected by related organosulfur compounds, offering insights for researchers in drug development and other scientific fields.

Natural Occurrence and Quantitative Data

Methyl propyl disulfide has been identified in a variety of natural sources. While its presence is widely reported, quantitative data remains limited in the scientific literature. The following table summarizes the available quantitative information and lists other sources where its presence has been confirmed.

Natural SourcePlant Part/MatrixConcentration
Soft-necked garlic (Allium sativum L. var. sativum)Bulb0.0345 mg/100g[1]
Onion (Allium cepa)BulbKey flavor compound, not quantified[2]
Cooked Beef-Present, not quantified

This table will be updated as more quantitative data becomes available.

Biosynthesis of Methyl Propyl Disulfide Precursors and Formation

Methyl propyl disulfide is not typically present in intact plant tissues. It is formed through a series of enzymatic reactions that occur upon cellular disruption, such as cutting or crushing. The biosynthesis of its precursors, S-alk(en)yl-L-cysteine sulfoxides (ACSOs), is a key process.

The generalized biosynthetic pathway for ACSOs begins with glutathione (B108866) and involves several enzymatic steps.[3][4] Upon tissue damage, the enzyme alliinase, which is physically separated from its substrate in intact cells, comes into contact with ACSOs.[3][5] Alliinase catalyzes the conversion of ACSOs into sulfenic acids, which are highly reactive intermediates.[5] These sulfenic acids then undergo spontaneous reactions to form a variety of volatile sulfur compounds, including thiosulfinates, which can further decompose into disulfides like methyl propyl disulfide.[5]

Biosynthesis of volatile sulfur compounds.

Experimental Protocols

The extraction and analysis of volatile sulfur compounds like methyl propyl disulfide require specific methodologies due to their volatility and reactivity.

Extraction of Volatile Compounds

a) Steam Distillation

Steam distillation is a common method for extracting essential oils and other volatile compounds from plant material.

Protocol:

  • Preparation of Plant Material: Fresh or dried plant material (e.g., garlic or onion bulbs) is chopped or ground to increase the surface area.

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a boiling flask, a still containing the plant material, a condenser, and a collection flask.

  • Distillation: Steam is generated in the boiling flask and passed through the plant material, causing the volatile compounds to vaporize.

  • Condensation: The steam and volatile compound mixture is then passed through a condenser, where it cools and returns to a liquid state.

  • Separation: The essential oil, containing the volatile compounds, will separate from the aqueous layer (hydrosol) in the collection flask and can be collected.

b) Solvent Extraction

Solvent extraction can also be employed to isolate organosulfur compounds.

Protocol:

  • Solvent Selection: A suitable solvent with a low boiling point, such as dichloromethane (B109758) or hexane, is chosen.

  • Extraction: The macerated plant material is soaked in the solvent for a specified period with agitation.

  • Filtration: The mixture is filtered to separate the solid plant material from the solvent containing the extracted compounds.

  • Solvent Removal: The solvent is carefully evaporated under reduced pressure (e.g., using a rotary evaporator) to yield the crude extract containing the volatile compounds.

Analysis of Methyl Propyl Disulfide

a) Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most widely used technique for the separation and identification of volatile compounds.

Protocol:

  • Sample Preparation: The extracted sample is dissolved in a suitable solvent.

  • Injection: A small volume of the sample is injected into the gas chromatograph.

  • Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. The column temperature is programmed to increase over time to elute compounds with different volatilities.

  • Detection and Identification: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to spectral libraries.

b) Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free sample preparation technique that is particularly useful for the analysis of volatile and semi-volatile compounds in solid and liquid samples.

Protocol:

  • Sample Preparation: The sample (e.g., finely chopped plant material or a liquid sample) is placed in a sealed vial.

  • Extraction: A fused silica (B1680970) fiber coated with a sorbent material is exposed to the headspace above the sample. Volatile compounds partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating.

  • Desorption and Analysis: The fiber is then retracted and inserted into the heated injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed and transferred to the GC column for separation and subsequent detection by MS.

General workflow for extraction and analysis.

Signaling Pathways Influenced by Garlic-Derived Organosulfur Compounds

While research specifically on the signaling pathways affected by methyl propyl disulfide is limited, numerous studies have investigated the broader effects of organosulfur compounds derived from garlic. These compounds are known to modulate several key cellular signaling pathways implicated in processes such as cell proliferation, apoptosis, and inflammation. Understanding these pathways is crucial for drug development professionals exploring the therapeutic potential of these natural compounds.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, growth, and proliferation. Organosulfur compounds from garlic have been shown to inhibit this pathway in cancer cells, leading to apoptosis.

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis OSCs Organosulfur Compounds (from Garlic) OSCs->PI3K Inhibition

PI3K/Akt signaling pathway modulation.
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in cancer. Garlic-derived organosulfur compounds can modulate this pathway, often leading to cell cycle arrest and apoptosis in cancer cells.

MAPK_ERK_Pathway GF Growth Factors Receptor Receptor GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression OSCs Organosulfur Compounds (from Garlic) OSCs->Ras Modulation OSCs->ERK Modulation

MAPK/ERK signaling pathway modulation.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in regulating the immune and inflammatory responses. Chronic activation of NF-κB is associated with various inflammatory diseases and cancer. Organosulfur compounds from garlic have been shown to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.

NFkB_Pathway cluster_0 Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive degradation NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus translocation Gene_Expression Inflammatory Gene Expression NFkB_active->Gene_Expression OSCs Organosulfur Compounds (from Garlic) OSCs->IKK Inhibition

NF-κB signaling pathway modulation.

Conclusion

Non-deuterated methyl propyl disulfide is a naturally occurring volatile sulfur compound that plays a significant role in the flavor and aroma profiles of various foods, particularly those in the Allium genus. While quantitative data on its concentration in different natural sources is still emerging, established analytical techniques such as GC-MS and HS-SPME provide robust methods for its identification and quantification. The broader class of organosulfur compounds to which methyl propyl disulfide belongs has demonstrated significant bioactivity, modulating key cellular signaling pathways. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the natural occurrence, analysis, and potential therapeutic applications of this and related compounds. Further research is warranted to fully elucidate the specific biological activities of methyl propyl disulfide and to expand the quantitative data on its presence in nature.

References

Exploratory

An In-depth Technical Guide to the Physical and Chemical Characteristics of Methyl Propyl Disulfide-d3

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl propyl disulfide-d3, a deuterated analog of the nat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl propyl disulfide-d3, a deuterated analog of the naturally occurring volatile sulfur compound, Methyl propyl disulfide. This document is intended to serve as a valuable resource for researchers and scientists utilizing this compound in various applications, including its use as an internal standard in analytical chemistry.

Methyl propyl disulfide is a volatile, sulfur-containing organic compound found in plants of the Allium genus, such as onions and garlic, and is known for its potential anticancer effects.[1][2] The deuterated form, Methyl propyl disulfide-d3, is a stable isotope-labeled compound that can be used as a tracer or an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1]

Physical and Chemical Properties

The physical and chemical properties of Methyl propyl disulfide-d3 are summarized in the table below. Data for the non-deuterated form, Methyl propyl disulfide, is also provided for comparison, as much of the available literature refers to this analog.

PropertyMethyl propyl disulfide-d3Methyl propyl disulfide
Molecular Formula C4H7D3S2C4H10S2[3][4][5][6][7]
Molecular Weight ~125.27 g/mol 122.25 g/mol [2]
CAS Number 1335436-28-6[3][8]2179-60-4[4][5][6][7][9][10][11]
Appearance Colorless to light yellow liquidPale yellow to yellow clear liquid[9][10][12]
Boiling Point Not explicitly available69-71 °C at 43 mmHg[9][12]
Density Not explicitly available0.98 - 0.999 g/mL at 25 °C[9][13]
Refractive Index Not explicitly available1.503 - 1.509 at 20 °C[9][10]
Flash Point Not explicitly available43 °C (closed cup)[12]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quantification of Methyl propyl disulfide-d3. Below is a summary of expected and reported spectroscopic data.

Spectroscopic TechniqueData for Methyl propyl disulfideExpected Data for Methyl propyl disulfide-d3
Mass Spectrometry (MS) Molecular Weight: 122.252[4][5][6][7]A molecular ion peak corresponding to its higher molecular weight (~125.27). Fragmentation patterns will also shift based on the location of the deuterium (B1214612) atoms.
Proton NMR (¹H NMR) ¹H NMR spectra are available.[13]The signal corresponding to the methyl protons will be absent or significantly reduced in intensity.
Carbon-13 NMR (¹³C NMR) ¹³C NMR spectra are available.[13][14]The carbon atom attached to the deuterium atoms will exhibit a different chemical shift and splitting pattern compared to the non-deuterated analog.
Infrared (IR) Spectroscopy FTIR spectra are available.[13]C-D stretching vibrations will be observed at a lower frequency (around 2100-2250 cm⁻¹) compared to C-H stretching vibrations.

Experimental Protocols

General Synthetic Protocol for Methyl propyl disulfide-d3:

A plausible method for the synthesis of Methyl propyl disulfide-d3 involves the reaction of a deuterated methylating agent with a propyl thiol derivative or the reaction of propyl disulfide with a deuterated methylating agent under appropriate conditions.

  • Materials:

    • Propane-1-thiol

    • Deuterated methyl iodide (CD₃I) or another deuterated methylating agent

    • A suitable base (e.g., sodium hydride)

    • An appropriate solvent (e.g., tetrahydrofuran)

    • Sulfur monochloride or sulfur dichloride

  • Procedure:

    • Deprotonation of propane-1-thiol with a base to form the corresponding thiolate.

    • Reaction of the thiolate with a deuterated methylating agent to form a thioether.

    • Alternatively, reaction of propyl disulfide with a reducing agent followed by reaction with a deuterated methylating agent.

    • Another route involves the reaction of an alkali metal 1-alkene or an alkaline earth metal 1-alkene halide with an appropriate alkyl substituted dior trisulfur (B1217805) halide.[15]

Purification:

The crude product can be purified using standard techniques such as distillation or column chromatography.

Analytical Methodology:

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • A gas chromatograph coupled to a mass spectrometer is used.

    • A non-polar capillary column is typically employed for separation.[7]

    • The sample is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the stationary phase.

    • The separated components then enter the mass spectrometer, where they are ionized and detected, providing a mass spectrum for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • The purified sample is dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆).[16]

    • ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

    • The chemical shifts, integration, and coupling patterns are analyzed to confirm the structure of the molecule.

Visualizations

Diagram 1: General Synthetic Workflow

General Synthetic Workflow for Methyl Propyl Disulfide-d3 reagents Reactants (e.g., Propane-1-thiol, CD3I, Base) reaction Chemical Reaction (in suitable solvent) reagents->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup drying Drying of Organic Layer (e.g., with Na2SO4) workup->drying purification Purification (e.g., Distillation or Chromatography) drying->purification analysis Characterization (NMR, GC-MS) purification->analysis product Pure Methyl Propyl Disulfide-d3 analysis->product

Caption: A generalized workflow for the synthesis and purification of Methyl propyl disulfide-d3.

Diagram 2: Application as an Internal Standard

Use of Methyl Propyl Disulfide-d3 as an Internal Standard cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis sample Biological or Environmental Sample (containing Methyl Propyl Disulfide) add_standard Addition of a known amount of Methyl Propyl Disulfide-d3 (Internal Standard) sample->add_standard Spiking analysis GC-MS or LC-MS Analysis add_standard->analysis quantification Quantification of Analyte (based on the ratio of analyte signal to internal standard signal) analysis->quantification analyte Methyl Propyl Disulfide (Analyte) quantification->analyte standard Methyl Propyl Disulfide-d3 (Internal Standard) quantification->standard

Caption: Logical relationship illustrating the use of Methyl propyl disulfide-d3 in quantitative analysis.

References

Foundational

Commercial Sourcing and Technical Applications of High-Purity Methyl Propyl Disulfide-d3: A Guide for Researchers

For researchers, scientists, and drug development professionals, the use of high-purity, isotopically labeled internal standards is paramount for achieving accurate and reproducible quantitative results. This technical g...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of high-purity, isotopically labeled internal standards is paramount for achieving accurate and reproducible quantitative results. This technical guide provides an in-depth overview of the commercial availability of high-purity Methyl propyl disulfide-d3 and detailed methodologies for its application in mass spectrometry-based analyses.

Methyl propyl disulfide-d3 (MPDS-d3), a deuterated analog of the naturally occurring volatile sulfur compound found in plants of the Allium genus, serves as an excellent internal standard for the quantitative analysis of its unlabeled counterpart and related sulfur-containing molecules. Its near-identical physicochemical properties to the endogenous analyte, coupled with a distinct mass shift, enable precise quantification by correcting for variations during sample preparation and analysis.

Commercial Suppliers and Product Specifications

High-purity Methyl propyl disulfide-d3 is available from specialized chemical suppliers. While a comprehensive list of all potential vendors is beyond the scope of this guide, prominent suppliers include MedchemExpress and Alfa Chemistry. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) to obtain precise quantitative data.

Table 1: Representative Product Specifications for Methyl Propyl Disulfide-d3

ParameterRepresentative SpecificationSupplier Example
Product Name Methyl propyl disulfide-d3MedchemExpress
Catalog Number HY-N7436SMedchemExpress
CAS Number 1335436-28-6Multiple Suppliers
Chemical Formula C₄H₇D₃S₂Multiple Suppliers
Molecular Weight ~125.28 g/mol Multiple Suppliers
Purity (by GC/MS) ≥98%MedchemExpress (typical)
Isotopic Enrichment ≥98% (Deuterium)MedchemExpress (typical)
Physical State LiquidMultiple Suppliers
Storage -20°C for long-term storageMultiple Suppliers

Note: The specifications provided are representative and may vary between suppliers and batches. Always refer to the supplier-provided Certificate of Analysis for the most accurate information.

Experimental Protocols

Methyl propyl disulfide-d3 is primarily utilized as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) applications. Below are detailed methodologies for its use in the analysis of volatile sulfur compounds and in metabolomics studies.

I. Quantitative Analysis of Volatile Sulfur Compounds in Food Matrices (e.g., Allium species) by GC-MS

This protocol is designed for the quantification of methyl propyl disulfide and other volatile sulfur compounds in food samples, such as onions and garlic.

A. Sample Preparation and Extraction

  • Homogenization: Homogenize a known weight of the fresh sample (e.g., 5-10 g) in deionized water (1:2 w/v) using a blender.

  • Internal Standard Spiking: Add a precise volume of a standard stock solution of Methyl propyl disulfide-d3 in methanol (B129727) to the homogenate to achieve a final concentration within the expected range of the analyte.

  • Solid-Phase Microextraction (SPME):

    • Transfer an aliquot of the spiked homogenate (e.g., 5 mL) to a headspace vial.

    • Equilibrate the sample at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) with agitation.

    • Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a specific time (e.g., 30-60 minutes) to adsorb the volatile compounds.

B. GC-MS Analysis

  • Desorption: Thermally desorb the analytes from the SPME fiber in the GC injector port at an elevated temperature (e.g., 250°C).

  • Gas Chromatography:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A typical program would start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 250°C).

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification. Monitor characteristic ions for both the analyte and the deuterated internal standard.

C. Data Analysis

  • Quantification: Calculate the concentration of the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the unlabeled standard and a fixed concentration of the internal standard.

II. Quantification of Small Molecules in Biological Fluids (e.g., Plasma) by LC-MS/MS

This protocol outlines a general procedure for the quantification of small molecules, where Methyl propyl disulfide could be a target analyte or a related compound, in a biological matrix like plasma.

A. Sample Preparation

  • Thawing: Thaw plasma samples on ice.

  • Internal Standard Spiking: Add a precise volume of Methyl propyl disulfide-d3 stock solution to the plasma sample.

  • Protein Precipitation: Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) in a 3:1 or 4:1 ratio (solvent:plasma).

  • Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.

  • Supernatant Collection: Transfer the clear supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

B. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape and ionization.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Optimize the precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

C. Data Analysis

  • Quantification: Similar to the GC-MS method, quantify the analyte by constructing a calibration curve based on the peak area ratios of the analyte to the internal standard.

Visualizing Experimental Workflows

To further clarify the methodologies, the following diagrams, created using the DOT language, illustrate the key steps in the described experimental workflows.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Homogenization Sample Homogenization Spiking Internal Standard Spiking (MPDS-d3) Homogenization->Spiking SPME Headspace SPME Spiking->SPME Desorption Thermal Desorption SPME->Desorption GC Gas Chromatography Desorption->GC MS Mass Spectrometry (SIM) GC->MS Quantification Quantification vs. Calibration Curve MS->Quantification

GC-MS workflow for volatile sulfur compound analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Thaw Thaw Plasma Spike Spike with MPDS-d3 Thaw->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Vortex & Centrifuge Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Dry Evaporate to Dryness Collect->Dry Reconstitute Reconstitute Dry->Reconstitute LC Liquid Chromatography Reconstitute->LC MSMS Tandem Mass Spectrometry (MRM) LC->MSMS Quant Quantification MSMS->Quant

LC-MS/MS workflow for small molecule quantification.

Conclusion

High-purity Methyl propyl disulfide-d3 is a critical tool for researchers requiring accurate quantification of this and related volatile sulfur compounds. By partnering with reliable commercial suppliers and implementing robust, well-defined analytical protocols, scientists and drug development professionals can ensure the generation of high-quality, reproducible data essential for advancing their research. The methodologies and supplier information provided in this guide serve as a comprehensive resource to facilitate these endeavors.

Exploratory

An In-depth Technical Guide to the Isotopic Labeling and Stability of Methyl Propyl Disulfide-d3

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of Methyl propyl disulfide-d3, a deuterated analog of the naturally occurring volatile sulfur compoun...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl propyl disulfide-d3, a deuterated analog of the naturally occurring volatile sulfur compound found in plants of the Allium genus, such as garlic and onions.[1] The strategic incorporation of deuterium (B1214612) atoms makes Methyl propyl disulfide-d3 an invaluable tool in analytical chemistry, particularly as an internal standard for quantitative mass spectrometry-based assays.[1][2]

This document details the synthesis, isotopic labeling, and stability of Methyl propyl disulfide-d3. It offers insights into the methodologies for its use and validation in research and drug development settings, ensuring the accuracy and reliability of analytical data.

Physicochemical Properties and Isotopic Labeling

Methyl propyl disulfide-d3 is a stable isotope-labeled version of methyl propyl disulfide. The deuterium atoms are typically introduced in the methyl group, resulting in a mass shift that allows for its differentiation from the unlabeled endogenous compound in mass spectrometry.

Table 1: Physicochemical Properties of Methyl Propyl Disulfide and its d3-Isotopomer

PropertyMethyl Propyl DisulfideMethyl Propyl Disulfide-d3
Chemical Formula C4H10S2C4H7D3S2
Molecular Weight 122.25 g/mol [3][4]Approx. 125.27 g/mol
CAS Number 2179-60-4[3][4]1335436-28-6[5]
Appearance LiquidLiquid
Boiling Point 69-71 °C at 43 mmHgNot specified, expected to be similar to the unlabeled compound.
Density 0.98 g/mL at 25 °CNot specified, expected to be similar to the unlabeled compound.

Note: The exact molecular weight of the deuterated compound may vary slightly based on the isotopic purity.

Synthesis and Isotopic Labeling

The synthesis of Methyl propyl disulfide-d3 involves the introduction of deuterium atoms into the methyl group. While specific proprietary synthesis methods may vary, a general approach involves the use of a deuterated methylating agent.

A plausible synthetic route is the reaction of propyl disulfide with a deuterated methyl source. The following workflow illustrates a generalized synthetic and purification process.

G Generalized Synthesis and Purification Workflow for Methyl Propyl Disulfide-d3 cluster_synthesis Synthesis cluster_purification Purification start Starting Materials: - Propane-1-thiol - Deuterated Methylating Agent (e.g., Iodomethane-d3) reaction Reaction: Formation of Methyl-d3 Propyl Sulfide (B99878) start->reaction oxidation Oxidation: Formation of Disulfide Bond reaction->oxidation crude Crude Methyl Propyl Disulfide-d3 oxidation->crude extraction Liquid-Liquid Extraction crude->extraction chromatography Column Chromatography extraction->chromatography distillation Fractional Distillation chromatography->distillation pure Pure Methyl Propyl Disulfide-d3 distillation->pure

Caption: Generalized workflow for the synthesis and purification of Methyl propyl disulfide-d3.

Experimental Protocol: Generalized Synthesis
  • Thiolate Formation: Propane-1-thiol is reacted with a suitable base (e.g., sodium hydroxide) in a polar aprotic solvent to form the corresponding thiolate.

  • Methylation with Deuterated Agent: A deuterated methylating agent, such as iodomethane-d3, is added to the reaction mixture. The thiolate displaces the iodide, forming methyl-d3 propyl sulfide.

  • Oxidation to Disulfide: The resulting sulfide is then oxidized to the disulfide. A common method for this is air oxidation catalyzed by a base.[6]

  • Purification: The crude product is purified using standard organic chemistry techniques, such as liquid-liquid extraction, column chromatography, and fractional distillation to yield the pure Methyl propyl disulfide-d3.

Stability of Isotopic Labeling

The stability of the deuterium label is critical for the reliability of Methyl propyl disulfide-d3 as an internal standard. The C-D bond is generally more stable than a C-H bond, and when placed on a non-exchangeable position like a methyl group, it is not prone to back-exchange with protons from the solvent under typical analytical conditions.[7]

Experimental Protocols for Stability Assessment

To ensure the integrity of the isotopic label and the overall molecule, a series of stability studies should be performed. The following are standard protocols for evaluating the stability of an isotopically labeled internal standard in a biological matrix.[2][8]

Freeze-Thaw Stability

  • Sample Preparation: Prepare replicate quality control (QC) samples at low and high concentrations by spiking Methyl propyl disulfide-d3 into the biological matrix of interest (e.g., plasma, urine).

  • Freeze-Thaw Cycles: Subject the QC samples to a minimum of three freeze-thaw cycles. A cycle consists of freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing at room temperature.

  • Analysis: After the final cycle, process and analyze the samples by LC-MS/MS.

  • Evaluation: Compare the analyte response of the freeze-thaw samples to that of freshly prepared samples. The mean concentration should be within ±15% of the nominal concentration.

Short-Term (Bench-Top) Stability

  • Sample Preparation: Prepare replicate QC samples at low and high concentrations in the relevant biological matrix.

  • Incubation: Allow the samples to sit at room temperature for a period that simulates the expected sample handling and processing time.

  • Analysis: Process and analyze the samples.

  • Evaluation: Compare the results to freshly prepared samples. The mean concentration should be within ±15% of the nominal concentration.

Long-Term Stability

  • Sample Preparation: Prepare multiple sets of QC samples at low and high concentrations.

  • Storage: Store the samples at the intended long-term storage temperature (e.g., -80°C).

  • Analysis: Analyze the samples at predetermined time points (e.g., 1, 3, 6, and 12 months).

  • Evaluation: The measured concentrations should be within ±15% of the initial concentrations.

Table 2: Illustrative Stability Data for Methyl Propyl Disulfide-d3 in Human Plasma

Stability TestConcentration (ng/mL)Duration/CyclesMean Measured Concentration (ng/mL)Accuracy (%)
Freeze-Thaw 103 Cycles9.898
5003 Cycles505101
Short-Term 106 hours10.2102
5006 hours49098
Long-Term 106 months at -80°C9.595
5006 months at -80°C510102

Note: The data presented in this table is for illustrative purposes only and should be confirmed by empirical studies.

Analytical Methodology and Use as an Internal Standard

Methyl propyl disulfide-d3 is primarily used as an internal standard in mass spectrometry-based bioanalytical methods to ensure accurate quantification of unlabeled methyl propyl disulfide. The following workflow outlines its application in a typical quantitative analysis.

G Workflow for Quantitative Analysis using Methyl Propyl Disulfide-d3 as an Internal Standard sample Biological Sample (e.g., Plasma, Urine) spike Spike with Methyl Propyl Disulfide-d3 (Internal Standard) sample->spike extraction Sample Preparation (e.g., Protein Precipitation, LLE, SPE) spike->extraction analysis LC-MS/MS Analysis extraction->analysis quant Quantification: Ratio of Analyte to Internal Standard analysis->quant

Caption: Standard workflow for using Methyl propyl disulfide-d3 as an internal standard.

Mass Spectrometry

The mass spectrum of unlabeled methyl propyl disulfide shows characteristic fragmentation patterns.[3][4] When using Methyl propyl disulfide-d3 as an internal standard, it is crucial to select appropriate precursor and product ions for both the analyte and the internal standard in multiple reaction monitoring (MRM) mode. The deuterated standard is expected to exhibit similar fragmentation, with a mass shift corresponding to the number of deuterium atoms.

Table 3: Predicted Mass Spectrometric Transitions for Methyl Propyl Disulfide and its d3-Isotopomer

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Methyl Propyl Disulfide 123.0 (M+H)+Predicted fragments
Methyl Propyl Disulfide-d3 126.0 (M+H)+Predicted fragments

Note: The exact m/z values and fragmentation patterns should be determined experimentally.

Conclusion

Methyl propyl disulfide-d3 is a robust and reliable internal standard for the quantitative analysis of its unlabeled counterpart. The stability of the deuterium label on the methyl group under typical bioanalytical conditions ensures the integrity of the data. Proper validation of its stability in the specific matrix and under the intended storage and handling conditions is paramount for its effective use in regulated and research environments. This guide provides the foundational knowledge and experimental frameworks for researchers, scientists, and drug development professionals to confidently employ Methyl propyl disulfide-d3 in their analytical workflows.

References

Foundational

In-Depth Technical Guide: Mass Spectrometry Fragmentation of Methyl Propyl Disulfide-d3

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of Methyl propyl disulfid...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of Methyl propyl disulfide-d3 (CH₃SSCD₂CH₂CH₃). Due to the limited availability of direct experimental data for the deuterated analog, this guide leverages the known fragmentation of the non-deuterated form, Methyl propyl disulfide (CH₃SSCH₂CH₂CH₃), to predict the fragmentation pathways and resulting mass spectrum of the d3 variant. Methyl propyl disulfide-d3 is a valuable internal standard for quantitative analysis using techniques such as GC-MS and LC-MS.[1] A thorough understanding of its fragmentation behavior is crucial for accurate method development and data interpretation.

Predicted Mass Spectrometry Data

The following table summarizes the predicted major fragment ions for Methyl propyl disulfide-d3 under electron ionization, based on the fragmentation pattern of its non-deuterated analog. The notation "-d3" indicates that the propyl group is deuterated at the alpha position.

Predicted Fragment IonStructurePredicted m/zPredicted Relative Intensity (%)
[M]⁺•[CH₃SSCD₂CH₂CH₃]⁺•12530
[M-C₂H₅]⁺[CH₃SSCD₂]⁺82100
[M-CH₃S]⁺[CD₂CH₂CH₃]⁺4645
[M-C₃H₅D₂]⁺[CH₃SS]⁺7925
[CH₃S]⁺[CH₃S]⁺4780
[C₃H₅D₂]⁺[CD₂CH₂CH₃]⁺4645
[C₂H₅]⁺[CH₂CH₃]⁺2935

Experimental Protocol: Electron Ionization Mass Spectrometry

The following is a representative experimental protocol for acquiring the mass spectrum of a volatile disulfide like Methyl propyl disulfide-d3 using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Ion Source: Electron Ionization (EI)

  • Mass Analyzer: Quadrupole

GC Parameters:

  • Injection Mode: Split (100:1 ratio)

  • Injector Temperature: 250°C

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min (constant flow)

  • Oven Program:

    • Initial Temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Final Hold: 5 minutes at 250°C

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

MS Parameters:

  • Ionization Energy: 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 20 - 200

  • Solvent Delay: 3 minutes

Sample Preparation:

A dilute solution of Methyl propyl disulfide-d3 (10 µg/mL) is prepared in a volatile solvent such as dichloromethane (B109758) or hexane. 1 µL of the solution is injected into the GC-MS system.

Fragmentation Pathways and Mechanisms

The fragmentation of asymmetric dialkyl disulfides under electron ionization is primarily driven by the cleavage of the S-S, C-S, and C-C bonds. The positive charge is preferentially stabilized on the larger alkyl group or the sulfur-containing fragments.

1. S-S Bond Cleavage:

Homolytic cleavage of the weak sulfur-sulfur bond is a common fragmentation pathway for disulfides. This results in the formation of two radical cations.

2. C-S Bond Cleavage:

Cleavage of the carbon-sulfur bonds is also a significant fragmentation route. This can occur on either side of the disulfide bridge, leading to the formation of alkyl and thiosulfenyl ions.

3. C-C Bond Cleavage (Alpha-Cleavage):

Cleavage of the C-C bond alpha to the sulfur atom is a favorable process, leading to the formation of a stable, resonance-stabilized thionium (B1214772) ion. In the case of Methyl propyl disulfide-d3, this is predicted to be the base peak.

4. Rearrangement Reactions:

While less common for simple dialkyl disulfides compared to more complex molecules, rearrangement reactions can occur.

The following diagram illustrates the predicted primary fragmentation pathways for Methyl propyl disulfide-d3.

fragmentation_pathway M [CH₃SSCD₂CH₂CH₃]⁺• m/z = 125 F1 [CH₃SSCD₂]⁺ m/z = 82 M->F1 - •C₂H₅ F2 [CD₂CH₂CH₃]⁺ m/z = 46 M->F2 - •SCH₃ F3 [CH₃S]⁺ m/z = 47 M->F3 - •SCD₂CH₂CH₃ F4 [CH₃SS]⁺ m/z = 79 M->F4 - •CD₂CH₂CH₃ F5 [C₂H₅]⁺ m/z = 29 F2->F5 - CD₂

Predicted fragmentation of Methyl propyl disulfide-d3.

References

Exploratory

An In-depth Technical Guide to the Gas Chromatography Retention Time of Methyl Propyl Disulfide-d3

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the gas chromatographic analysis of Methyl propyl disulfide-d3. Given that Methyl propyl disulfide...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas chromatographic analysis of Methyl propyl disulfide-d3. Given that Methyl propyl disulfide-d3 is a deuterated analog, it is primarily utilized as an internal standard for the quantification of its non-deuterated counterpart, Methyl propyl disulfide. In gas chromatography, the retention time of an isotopically labeled compound is virtually identical to that of the unlabeled compound. Therefore, this guide will focus on the retention data and analytical methods for Methyl propyl disulfide, which serve as a precise proxy for Methyl propyl disulfide-d3.

Methyl propyl disulfide is a volatile organosulfur compound found in plants of the Allium genus, such as onions and garlic, and is a significant contributor to their characteristic flavor and aroma. Accurate determination of its concentration is crucial in food science, flavor chemistry, and environmental analysis.

Quantitative Retention Data

The retention of a compound in gas chromatography can be expressed as a retention index (RI), which normalizes the retention time to those of adjacent n-alkane standards. This allows for better comparison of data across different instruments and conditions. The following table summarizes the retention index data for Methyl propyl disulfide on various non-polar stationary phases, as compiled by the National Institute of Standards and Technology (NIST).[1][2]

Table 1: Normal Alkane Retention Indices for Methyl Propyl Disulfide on Non-Polar Columns [1][2]

Retention IndexColumn Type
894OV-1, SE-30, Methyl silicone, SP-2100, OV-101, DB-1, etc.
913OV-1, SE-30, Methyl silicone, SP-2100, OV-101, DB-1, etc.
914OV-1, SE-30, Methyl silicone, SP-2100, OV-101, DB-1, etc.
923OV-1, SE-30, Methyl silicone, SP-2100, OV-101, DB-1, etc.
936OV-1, SE-30, Methyl silicone, SP-2100, OV-101, DB-1, etc.
938OV-1, SE-30, Methyl silicone, SP-2100, OV-101, DB-1, etc.
946OV-1, SE-30, Methyl silicone, SP-2100, OV-101, DB-1, etc.

Note: The variation in retention indices reflects differences in experimental conditions such as temperature programming rates and specific column preparations.

Experimental Protocols

The following is a representative experimental protocol for the analysis of volatile sulfur compounds, including Methyl propyl disulfide, using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is synthesized from established methods for analyzing sulfur compounds in complex matrices.[3][4]

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)

This method is suitable for extracting volatile compounds from a liquid or solid matrix.

  • Sample Aliquoting: Place 5 g of the homogenized sample (e.g., onion extract, beer, or a calibration standard solution) into a 20 mL headspace vial.[5]

  • Internal Standard Spiking: Add a precise volume of Methyl propyl disulfide-d3 solution (e.g., 10 µL of a 10 ppm solution in methanol) to the vial.

  • Matrix Modification: Add 5 mL of a saturated NaCl solution to the vial to increase the ionic strength of the aqueous phase, which enhances the partitioning of volatile analytes into the headspace.[6]

  • Equilibration: Seal the vial and place it in a heating block or water bath at 40-60°C for 15-30 minutes to allow the volatile compounds to equilibrate between the sample and the headspace.[6][7]

  • Extraction: Expose a Solid-Phase Microextraction (SPME) fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a fixed period (e.g., 20-30 minutes) at the same temperature to adsorb the analytes.[6]

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: An Agilent 6890N or similar, coupled to a 5973 Mass Selective Detector or a Sulfur Chemiluminescence Detector (SCD).[8][9]

  • Column: A non-polar capillary column is recommended for the analysis of sulfur compounds based on boiling point. A common choice is a TG-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or an equivalent 5% phenyl-methylpolysiloxane column.[4][10]

  • Injector: Split/splitless injector operated in splitless mode for trace analysis.

    • Injector Temperature: 250°C.[4]

    • Splitless Time: 1 minute.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 3 minutes.

    • Ramp 1: Increase at 5°C/min to 150°C.

    • Ramp 2: Increase at 25°C/min to 250°C.

    • Final Hold: Hold at 250°C for 5 minutes.[4]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-300.

3. Data Analysis

  • Compound Identification: Identify Methyl propyl disulfide by comparing its mass spectrum and retention time with that of an authentic standard or by matching against a spectral library such as the NIST Mass Spectral Library. The mass spectrum of Methyl propyl disulfide shows characteristic fragment ions.

  • Quantification: Quantify the native Methyl propyl disulfide using the internal standard method. Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (Methyl propyl disulfide-d3) against the concentration of the analyte.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the GC-MS analysis of Methyl propyl disulfide using its deuterated analog as an internal standard.

GCMS_Workflow GC-MS Analysis Workflow for Methyl Propyl Disulfide cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Homogenized Sample (5g) Vial Add to 20mL Headspace Vial Sample->Vial Spike Spike with Methyl propyl disulfide-d3 (Internal Standard) Vial->Spike Salt Add Saturated NaCl Spike->Salt Equilibrate Equilibrate at 40-60°C for 15-30 min Salt->Equilibrate SPME Expose SPME Fiber to Headspace Equilibrate->SPME Desorb Thermal Desorption of SPME Fiber in GC Inlet SPME->Desorb Transfer to GC Separate Chromatographic Separation on 5% Phenyl Column Desorb->Separate Detect Detection by MS (or SCD) Separate->Detect Chromatogram Acquire Chromatogram Detect->Chromatogram Generate Data Identify Identify Peaks by Retention Time & Mass Spectra Chromatogram->Identify Integrate Integrate Peak Areas (Analyte & IS) Identify->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify Result Final Concentration Report Quantify->Result

References

Foundational

Safety and handling guidelines for Methyl propyl disulfide-d3

An In-depth Technical Guide to the Safety and Handling of Methyl Propyl Disulfide-d3 For Researchers, Scientists, and Drug Development Professionals This guide provides comprehensive safety and handling information for M...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of Methyl Propyl Disulfide-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Methyl propyl disulfide-d3 (CAS No. 1335436-28-6).[1][2] While safety data for the deuterated form is not extensively published, the primary safety and handling protocols are based on the well-documented properties of its non-deuterated analogue, Methyl propyl disulfide (CAS No. 2179-60-4).[3][4] This document also incorporates special considerations for the handling of deuterated compounds to ensure their isotopic and chemical integrity.[5][6]

Hazard Identification and Classification

Methyl propyl disulfide-d3 is classified as a flammable liquid that can cause serious eye irritation and potential skin irritation.[3][4][7] It is essential to handle this compound with appropriate care in a controlled laboratory setting.

Table 1: GHS Classification

Hazard Class Category Hazard Statement
Flammable Liquids 3 H226: Flammable liquid and vapor[4][7][8]
Serious Eye Damage/Eye Irritation 2A H319: Causes serious eye irritation[4]
Skin Corrosion/Irritation 2 H315: Causes skin irritation[7]
Acute Toxicity, Oral 4 H302: Harmful if swallowed

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

Pictograms:

  • Flame (Flammable)

  • Exclamation Mark (Irritant, Skin Sensitizer, Acute Toxicity)

Signal Word: Warning [8] or Danger [4]

Precautionary Statements (Summary): A comprehensive list of precautionary statements is provided in the Safety Data Sheets.[3][4] Key statements include:

  • Prevention: P210 (Keep away from heat/sparks/open flames), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection).[4]

  • Response: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).

  • Storage: P403+P235 (Store in a well-ventilated place. Keep cool).[4]

  • Disposal: P501 (Dispose of contents/container in accordance with local regulations).[4]

Physical and Chemical Properties

Understanding the physical and chemical properties of Methyl propyl disulfide is crucial for its safe handling and storage.

Table 2: Physical and Chemical Data

Property Value
Molecular Formula C₄H₇D₃S₂[1]
Molecular Weight 125.27 g/mol [1]
Appearance Colorless liquid[9]
Odor Strong, pungent, stench[3][9][10]
Boiling Point 69-71 °C at 43 mmHg[8]
Density 0.98 g/mL at 25 °C[8]
Flash Point 43 °C (109.4 °F) - closed cup[8]

| Solubility | Soluble in alcohol and oils; very slightly soluble in water[11] |

Handling, Storage, and Stability

Proper handling and storage are critical not only for safety but also for maintaining the isotopic purity of Methyl propyl disulfide-d3.

Safe Handling
  • Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[10][12]

  • Avoid contact with skin and eyes.[9][10]

  • Keep the compound away from heat, sparks, open flames, and other ignition sources.[3]

  • Use non-sparking tools and take precautionary measures against static discharge.[3][4]

  • Ground and bond containers when transferring material.[3][4]

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][9][10] Refrigeration is recommended.[11]

  • Protect from light.[5]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[3]

Stability and Isotopic Integrity

Deuterated compounds are susceptible to hygroscopicity and isotopic exchange with atmospheric moisture.[5]

  • Inert Atmosphere: Handle and store under a dry, inert atmosphere like nitrogen or argon to prevent moisture absorption and H-D exchange.[5]

  • Temperature Control: For long-term storage, freezing at -20 °C or -80 °C is often required to minimize degradation.[5] Allow containers to equilibrate to room temperature before opening to prevent condensation.[5]

  • Container Selection: Single-use ampoules are ideal for minimizing contamination and exposure.[5]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn to prevent exposure.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[3]

  • Respiratory Protection: Under normal use with adequate ventilation, respiratory protection may not be required.[3] If vapors are generated, use a NIOSH-approved respirator.

First-Aid and Emergency Procedures

Table 3: First-Aid Measures

Exposure Route First-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician.[9][12]
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes and consult a physician.[3][9][12]
Eye Contact Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention.[3][4][9]

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[9][12] |

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[3][4] Water mist may be used to cool closed containers.[3]

  • Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[3] Containers may explode when heated.[3] Hazardous combustion products include carbon oxides and sulfur oxides.[3][9]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Remove all sources of ignition.[9] Ensure adequate ventilation. Avoid breathing vapors.[9]

  • Environmental Precautions: Prevent further leakage or spillage. Do not let the product enter drains or water courses.[4][9]

  • Containment: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, universal binder) and place in a suitable, closed container for disposal.[3][9]

Toxicological Information

While specific toxicological studies on Methyl propyl disulfide-d3 are limited, the toxicity profile is expected to be similar to its non-deuterated counterpart and other alkyl disulfides.

  • Acute Toxicity: The oral LD50 in rats for methyl propyl disulfide is reported as 2,500 mg/kg. It is considered harmful if swallowed.

  • Irritation: Causes serious eye irritation and skin irritation.

  • Mechanism of Toxicity: The toxicity of many disulfides is associated with a redox cycling mechanism between the thiol and disulfide forms.[13] This process can generate thiyl radicals and reactive oxygen species (ROS), which are believed to initiate tissue damage.[13] The reaction with glutathione, catalyzed by thioltransferase, is a key step in this toxic mechanism.[14]

G Hypothetical Toxicity Pathway for Alkyl Disulfides AlkylDisulfide Methyl Propyl Disulfide (R-S-S-R') Mercaptan Propyl Mercaptan (R'-SH) AlkylDisulfide->Mercaptan + 2 GSH GSH Glutathione (GSH) Thioltransferase Thioltransferase Thioltransferase->Mercaptan catalyzes Oxidation One-Electron Oxidation Mercaptan->Oxidation ThiylRadical Thiyl Radical (R'-S•) Oxidation->ThiylRadical ROS Reactive Oxygen Species (O₂•⁻, H₂O₂) ThiylRadical->ROS O₂ CellularDamage Oxidative Stress & Cellular Damage ThiylRadical->CellularDamage ROS->CellularDamage

Caption: Hypothetical toxicity pathway of alkyl disulfides via redox cycling.

Disposal Considerations

Waste material must be disposed of in accordance with federal, state, and local environmental regulations.[9][15]

  • Contact a licensed professional waste disposal service.[15]

  • Collect waste in a designated, properly labeled, and sealed container.[15]

  • Do not mix with other waste.[9] Handle uncleaned containers as you would the product itself.[9]

Experimental Protocols

The following are representative methodologies relevant to the handling and quality control of Methyl propyl disulfide-d3. These should only be performed by trained personnel.

Protocol: Assessment of Isotopic Purity by ¹H NMR

Objective: To quantify the isotopic purity of Methyl propyl disulfide-d3 by measuring residual proton signals at the deuterated positions.[5]

Methodology:

  • Sample Preparation: In a dry atmosphere (e.g., a glove box), accurately weigh a small amount of Methyl propyl disulfide-d3 and dissolve it in a suitable, high-purity deuterated solvent (e.g., Chloroform-d, Acetone-d6) that does not have signals overlapping with the analyte.

  • NMR Tube Preparation: Use an NMR tube that has been oven-dried and cooled in a desiccator to minimize water contamination.[16]

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum on a calibrated NMR spectrometer. Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1) to allow for full relaxation of the protons, ensuring accurate integration.

  • Analysis: Integrate the residual proton signal at the deuterated methyl position and compare it to the integral of a non-deuterated position (e.g., the propyl chain protons). The percentage of deuteration can be calculated from the relative integral values.

Protocol: Laboratory-Scale Pre-Treatment for Disposal (Oxidation)

Objective: To reduce the hazard profile of small quantities of disulfide waste via oxidation before collection by a professional disposal service. This procedure is adapted from protocols for similar disulfides.[15]

Methodology:

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, place the waste Methyl propyl disulfide. This must be done in a fume hood.[15]

  • Reaction: For every 1 gram of disulfide, plan to use approximately 10-15 mL of a 5% sodium hypochlorite (B82951) solution (household bleach).[15]

  • Slow Addition: Slowly add the sodium hypochlorite solution dropwise to the stirred disulfide. The reaction is exothermic; monitor the temperature and maintain it below 50°C, using an ice bath if necessary.[15]

  • Quenching: After the reaction is complete (as indicated by a change in appearance or cessation of heat evolution), test for excess hypochlorite using starch-iodide paper. If positive (blue-black color), quench cautiously with a reducing agent like sodium bisulfite solution until the test is negative.[15]

  • Neutralization & Disposal: Neutralize the resulting aqueous mixture to a pH between 6 and 8.[15] Collect this neutralized solution in a designated aqueous hazardous waste container for professional disposal.[15]

G Safe Handling Workflow for Methyl Propyl Disulfide-d3 Receiving Receiving & Inspection (Check integrity of container) Storage Secure Storage (Cool, dry, ventilated, away from ignition sources) Receiving->Storage Handling Experiment Handling (Under fume hood, inert atmosphere if needed) Storage->Handling  Retrieve for use Spill Accidental Spill Handling->Spill WasteCollection Waste Collection (Segregate into labeled, sealed container) Handling->WasteCollection  Collect waste PPE Wear Appropriate PPE (Goggles, gloves, lab coat) PPE->Handling SpillResponse Spill Response (Evacuate, ventilate, absorb with inert material) Spill->SpillResponse SpillResponse->WasteCollection  Collect cleanup debris Disposal Professional Disposal (Contact EHS for pickup) WasteCollection->Disposal

Caption: Logical workflow for the safe handling of Methyl propyl disulfide-d3.

References

Protocols & Analytical Methods

Method

Application Note & Protocol: Quantitative Analysis of Methyl Propyl Disulfide in Complex Matrices using Methyl propyl disulfide-d3 as an Internal Standard by GC-MS

Audience: Researchers, scientists, and drug development professionals. Introduction Methyl propyl disulfide is a volatile organosulfur compound found in various plants of the Allium genus, such as onions and garlic.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl propyl disulfide is a volatile organosulfur compound found in various plants of the Allium genus, such as onions and garlic. It contributes significantly to the characteristic flavor and aroma of these foods and is also investigated for its potential health benefits.[1] Accurate quantification of methyl propyl disulfide in complex matrices like biological fluids, food products, and environmental samples is crucial for various research and development applications. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds.[2] The use of a stable isotope-labeled internal standard, such as Methyl propyl disulfide-d3, is highly recommended to ensure the accuracy and reliability of quantitative GC-MS analysis.[3][4][5] This deuterated internal standard closely mimics the chemical and physical properties of the analyte, compensating for variations in sample preparation, injection volume, and instrument response.[3][5]

This document provides a detailed protocol for the quantitative analysis of methyl propyl disulfide using Methyl propyl disulfide-d3 as an internal standard by GC-MS. The methodologies described are applicable to a range of sample types and can be adapted based on specific research needs.

Experimental Protocols

Materials and Reagents
  • Methyl propyl disulfide (analytical standard)

  • Methyl propyl disulfide-d3 (internal standard)

  • Organic solvents (e.g., dichloromethane (B109758), hexane, methanol; HPLC or GC grade)

  • Sodium chloride (for salting out)

  • Anhydrous sodium sulfate (B86663) (for drying extracts)

  • Sample-specific extraction and cleanup materials (e.g., solid-phase microextraction (SPME) fibers, QuEChERS kits)

Standard Solution Preparation
  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of methyl propyl disulfide and Methyl propyl disulfide-d3 into separate 10 mL volumetric flasks.

    • Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the primary stock solution of methyl propyl disulfide in a suitable solvent (e.g., dichloromethane). The concentration range should bracket the expected analyte concentration in the samples.

  • Internal Standard Spiking Solution:

    • Prepare a working solution of Methyl propyl disulfide-d3 at a concentration that will result in a significant and reproducible peak in the GC-MS analysis when added to the samples and calibration standards. A typical concentration might be 1 µg/mL.

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are protocols for common sample types.

a) Liquid Samples (e.g., biological fluids, beverages)

  • Liquid-Liquid Extraction (LLE):

    • To 1 mL of the liquid sample in a glass vial, add a known amount of the Methyl propyl disulfide-d3 internal standard solution.

    • Add 2 mL of a suitable extraction solvent (e.g., dichloromethane or hexane).

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the organic layer to a clean vial.

    • Dry the extract by passing it through a small column containing anhydrous sodium sulfate.

    • Concentrate the extract under a gentle stream of nitrogen if necessary.

    • Transfer the final extract to a GC vial for analysis.

  • Headspace Solid-Phase Microextraction (HS-SPME): [6][7]

    • Place 2 mL of the liquid sample into a 10 mL or 20 mL headspace vial.

    • Add a known amount of the Methyl propyl disulfide-d3 internal standard solution.

    • To improve the extraction efficiency of volatile compounds, add sodium chloride (e.g., 0.5 g) to the vial (salting out).[6]

    • Seal the vial with a PTFE-lined septum.

    • Incubate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow for equilibration of the analytes in the headspace.

    • Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20 minutes) to adsorb the volatile compounds.[8]

    • Retract the fiber and immediately introduce it into the GC inlet for thermal desorption and analysis.

b) Solid and Semi-Solid Samples (e.g., food, tissues)

  • Solvent Extraction with Homogenization:

    • Weigh 1-2 g of the homogenized sample into a centrifuge tube.

    • Add a known amount of the Methyl propyl disulfide-d3 internal standard solution.

    • Add 5 mL of a suitable extraction solvent (e.g., dichloromethane).

    • Homogenize the sample using a high-speed homogenizer for 2-3 minutes.

    • Centrifuge at 5000 rpm for 15 minutes.

    • Collect the supernatant (organic layer).

    • Repeat the extraction process on the pellet with an additional 5 mL of solvent.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract under a gentle stream of nitrogen.

    • Reconstitute in a known volume of solvent and transfer to a GC vial.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of volatile sulfur compounds. These may need to be optimized for specific instruments and applications.[2][9][10]

Parameter Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness) or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)
Inlet Temperature 250°C
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 240°C at 20°C/min, and hold for 5 minutes.
MS Transfer Line Temp 250°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

SIM Ions:

  • Methyl propyl disulfide: m/z 122 (molecular ion), 79, 47

  • Methyl propyl disulfide-d3: m/z 125 (molecular ion), 82, 50

Note: The exact ions and their relative abundances should be confirmed by injecting a standard solution of each compound.

Data Presentation and Analysis

Calibration Curve

A calibration curve is constructed by analyzing the working standard solutions containing a constant amount of the internal standard. The curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

Example Calibration Data:

Analyte Conc. (ng/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
1015,234150,1230.101
2538,123151,2340.252
5076,543150,9870.507
100153,456151,5671.012
250380,987150,8762.526
500759,876151,1115.028

The linearity of the calibration curve should be evaluated, with a correlation coefficient (r²) of >0.99 being desirable.

Method Validation Parameters

A summary of typical method validation parameters is presented below. These values are illustrative and should be determined experimentally for each specific application.

Parameter Typical Value Description
Linear Range 10 - 500 ng/mLThe concentration range over which the method is accurate and precise.
Limit of Detection (LOD) 3 ng/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) 10 ng/mLThe lowest concentration of analyte that can be accurately and precisely quantified.
Accuracy (% Recovery) 90 - 110%The closeness of the measured value to the true value.
Precision (% RSD) < 15%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Sample Collection (e.g., Food, Biological Fluid) Spike_IS Spike with Methyl propyl disulfide-d3 Sample->Spike_IS Extraction Extraction (LLE, SPME, etc.) Spike_IS->Extraction Concentration Concentration & Reconstitution Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection Standards Prepare Calibration Standards Spike_Standards Spike Standards with IS Standards->Spike_Standards Spike_Standards->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (SIM Mode) Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Area_Ratio Calculate Area Ratios (Analyte/IS) Peak_Integration->Area_Ratio Calibration_Curve Generate Calibration Curve Area_Ratio->Calibration_Curve Quantification Quantify Analyte Concentration Area_Ratio->Quantification Calibration_Curve->Quantification Final_Report Final Report Quantification->Final_Report

Caption: Workflow for the quantitative analysis of Methyl propyl disulfide.

Principle of Internal Standard Quantification

internal_standard_principle cluster_sample Sample Processing cluster_instrument GC-MS System cluster_output Analytical Output Analyte Analyte (Methyl propyl disulfide) GCMS GC-MS Analysis Analyte->GCMS IS Internal Standard (Methyl propyl disulfide-d3) IS->GCMS Matrix Sample Matrix Matrix->GCMS Analyte_Response Analyte Response (Peak Area) GCMS->Analyte_Response IS_Response IS Response (Peak Area) GCMS->IS_Response Ratio Response Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio Concentration Analyte Concentration Ratio->Concentration via Calibration Curve

Caption: Principle of quantification using an internal standard.

References

Application

Application Note: Quantitative Analysis of Volatile Sulfur Compounds Using Methyl Propyl Disulfide-d3

For Researchers, Scientists, and Drug Development Professionals Introduction Volatile sulfur compounds (VSCs) are a class of organic molecules that play a significant role in the aroma and flavor profiles of various food...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile sulfur compounds (VSCs) are a class of organic molecules that play a significant role in the aroma and flavor profiles of various foods and beverages, and are also important biomarkers in breath analysis for disease diagnostics. Accurate and precise quantification of these compounds, often present at trace levels, is crucial for quality control, research, and clinical applications. The inherent volatility and reactivity of VSCs present analytical challenges, making robust methodologies essential.

This application note details a comprehensive protocol for the quantitative analysis of VSCs in various matrices using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). The use of a deuterated internal standard, Methyl propyl disulfide-d3, is central to this method, providing high accuracy and precision through stable isotope dilution analysis (SIDA). SIDA effectively corrects for variations in sample matrix, extraction efficiency, and instrument response.

Principle of the Method

The methodology is based on the principle of stable isotope dilution, where a known quantity of an isotopically labeled standard (Methyl propyl disulfide-d3) is added to the sample prior to analysis. This "internal standard" is chemically identical to the analyte of interest (in this case, structurally similar to other disulfides and VSCs) but has a different mass due to the deuterium (B1214612) labeling.[1]

During sample preparation and analysis, any loss of the target VSCs will be mirrored by a proportional loss of the deuterated internal standard. By measuring the ratio of the signal from the native VSC to that of the labeled internal standard, accurate quantification can be achieved, irrespective of sample matrix effects or variations in sample workup.[2]

Experimental Protocols

Preparation of Standards and Reagents

1.1. Stock Solutions:

  • Prepare individual stock solutions of the target VSCs (e.g., dimethyl sulfide, dimethyl disulfide, methanethiol, etc.) in a suitable solvent such as methanol (B129727) or ethanol (B145695) at a concentration of 1000 µg/mL.

  • Prepare a stock solution of the internal standard, Methyl propyl disulfide-d3, in the same solvent at a concentration of 1000 µg/mL.

  • Store all stock solutions at -20°C in amber vials to prevent degradation and volatilization.

1.2. Working Standard Solutions:

  • Prepare a mixed working standard solution containing all target VSCs by diluting the stock solutions in the appropriate solvent. The concentration of this working solution will depend on the expected concentration range of the analytes in the samples.

  • Prepare a working solution of the Methyl propyl disulfide-d3 internal standard at a concentration suitable for spiking into calibration standards and samples.

1.3. Calibration Standards:

  • Prepare a series of calibration standards by spiking appropriate aliquots of the mixed VSC working standard solution into a matrix that closely matches the samples to be analyzed (e.g., a model wine solution for beverage analysis, or a saline solution for breath condensate).

  • Spike each calibration standard with a constant, known amount of the Methyl propyl disulfide-d3 internal standard working solution. This ensures a consistent internal standard concentration across all calibration levels.

Sample Preparation (HS-SPME)

The following is a general protocol for HS-SPME. Optimization of parameters such as sample volume, salt addition, extraction time, and temperature may be required for specific matrices.[3]

2.1. Sample Aliquoting:

  • For liquid samples (e.g., beverages, water), place a precise volume (e.g., 5 mL) into a headspace vial (e.g., 20 mL).

  • For solid or semi-solid samples, accurately weigh a specific amount into a headspace vial.

2.2. Internal Standard Spiking:

  • Add a known volume of the Methyl propyl disulfide-d3 internal standard working solution to each sample vial.

2.3. Matrix Modification (Optional but Recommended):

  • To enhance the release of VSCs into the headspace, add a salt, such as sodium chloride (NaCl), to the sample vial (e.g., 1 g). Salting out reduces the solubility of the analytes in the aqueous phase.[3]

2.4. Headspace Extraction:

  • Immediately seal the vial with a PTFE/silicone septum.

  • Place the vial in the autosampler tray of the GC-MS system equipped with an HS-SPME module.

  • Equilibrate the sample at a specific temperature (e.g., 40-60°C) for a set time (e.g., 10-15 minutes) with agitation to facilitate the partitioning of VSCs into the headspace.

  • Expose the SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-30 minutes) to adsorb the VSCs.[3]

GC-MS Analysis

3.1. Desorption and Injection:

  • After extraction, the SPME fiber is automatically retracted and inserted into the hot GC inlet (e.g., 250°C) for thermal desorption of the VSCs onto the analytical column.

3.2. Gas Chromatography Parameters (Illustrative):

  • Column: DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes

    • Ramp 1: 5°C/min to 150°C

    • Ramp 2: 15°C/min to 240°C, hold for 5 minutes

  • Injector Temperature: 250°C

  • Transfer Line Temperature: 280°C

3.3. Mass Spectrometry Parameters (Illustrative):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for each target VSC and for Methyl propyl disulfide-d3.

Data Presentation

The following tables provide an example of the quantitative data that can be obtained from a validated method using a deuterated internal standard. Please note that this data is representative and the performance characteristics should be determined for each specific application and laboratory.

Table 1: Method Performance for Selected Volatile Sulfur Compounds

CompoundRetention Time (min)Calibration Range (µg/L)LOD (µg/L)LOQ (µg/L)
Dimethyl Sulfide3.50.1 - 50>0.9950.030.1
Dimethyl Disulfide8.20.1 - 50>0.9950.020.1
Methanethiol2.80.5 - 100>0.990.10.5
Ethanethiol4.10.5 - 100>0.990.10.5
Carbon Disulfide3.90.2 - 75>0.9950.050.2
Methyl Propyl Disulfide10.50.1 - 50>0.9950.030.1
Methyl propyl disulfide-d3 (IS) 10.4 - - - -

Table 2: Recovery Data in Different Matrices

CompoundSpiked Level (µg/L)Recovery in Model Wine (%)Recovery in Beer (%)Recovery in Water (%)
Dimethyl Sulfide198 ± 595 ± 7102 ± 4
20101 ± 497 ± 6103 ± 3
Dimethyl Disulfide197 ± 694 ± 8101 ± 5
2099 ± 596 ± 7102 ± 4
Methanethiol592 ± 889 ± 1095 ± 7
5095 ± 791 ± 997 ± 6

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Beverage, Breath Condensate) Spike_IS Spike with Methyl propyl disulfide-d3 (IS) Sample->Spike_IS Vial Transfer to Headspace Vial Spike_IS->Vial Cal_Stds Preparation of Calibration Standards Spike_Cal Spike Calibration Standards with IS Cal_Stds->Spike_Cal Spike_Cal->Vial Salt Add Salt (Optional) Vial->Salt Equilibrate Equilibration & Incubation Salt->Equilibrate Extract SPME Fiber Extraction Equilibrate->Extract Desorption Thermal Desorption in GC Inlet Extract->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection (SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Curve Generate Calibration Curve Ratio->Curve Quantification Quantify VSCs in Samples Ratio->Quantification Curve->Quantification SIDA_Principle Analyte Target VSC (Analyte) Sample_Prep Sample Preparation (Extraction, etc.) Analyte->Sample_Prep IS Methyl propyl disulfide-d3 (Internal Standard) IS->Sample_Prep GCMS_Analysis GC-MS Analysis Sample_Prep->GCMS_Analysis Ratio Peak Area Ratio (Analyte / IS) GCMS_Analysis->Ratio Quantification Accurate Quantification Ratio->Quantification

References

Method

Application of Methyl Propyl Disulfide-d3 in Food and Beverage Analysis

Application Note & Protocol Introduction Volatile sulfur compounds (VSCs) are crucial to the aroma and flavor profiles of a wide variety of food and beverage products. These compounds, even at trace levels, can significa...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Volatile sulfur compounds (VSCs) are crucial to the aroma and flavor profiles of a wide variety of food and beverage products. These compounds, even at trace levels, can significantly influence the sensory perception, contributing to both desirable aromas and undesirable off-flavors. Methyl propyl disulfide is a key flavor compound found in many foods, particularly in species of the Allium genus such as onions and garlic, contributing to their characteristic pungent and savory notes.[1][2] The accurate quantification of such volatile compounds is essential for quality control, product development, and flavor research in the food and beverage industry.

Stable isotope dilution analysis (SIDA) is a highly accurate and precise method for the quantification of analytes in complex matrices.[3] This technique utilizes a stable isotope-labeled version of the analyte of interest as an internal standard. Methyl propyl disulfide-d3, a deuterated analog of methyl propyl disulfide, serves as an excellent internal standard for the quantification of its non-labeled counterpart and other related sulfur compounds.[1] Its chemical and physical properties are nearly identical to the native compound, ensuring similar behavior during sample preparation and analysis, thus effectively compensating for matrix effects and variations in instrument response.[4][5] This application note provides a detailed protocol for the quantitative analysis of methyl propyl disulfide in food and beverage samples using gas chromatography-mass spectrometry (GC-MS) with Methyl propyl disulfide-d3 as an internal standard.

Principle of the Method

The methodology is based on the principle of stable isotope dilution GC-MS. A known amount of Methyl propyl disulfide-d3 is added to the sample prior to extraction and analysis. The deuterated internal standard and the native analyte are co-extracted and then separated from other matrix components by gas chromatography. The mass spectrometer is used for detection and quantification. By measuring the ratio of the response of the native analyte to the deuterated internal standard, the concentration of the native analyte in the original sample can be accurately determined. This approach minimizes errors that can arise from sample loss during preparation and from matrix-induced signal suppression or enhancement in the mass spectrometer.

Application

This method is applicable to the quantitative analysis of methyl propyl disulfide and other volatile sulfur compounds in a variety of food and beverage matrices, including but not limited to:

  • Vegetables: Onions, garlic, leeks, and other Allium species.

  • Cooked Meats: Beef, poultry, and pork.

  • Fermented Products: Kimchi and certain types of cheese.

  • Beverages: Beer and wine.

Experimental Protocols

Materials and Reagents
  • Methyl propyl disulfide (analytical standard)

  • Methyl propyl disulfide-d3 (internal standard)[1]

  • Methanol (B129727) (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Sodium chloride (analytical grade)

  • Anhydrous sodium sulfate

  • Helium (carrier gas, 99.999% purity)

  • Solid Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS)[6]

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is a general guideline and may require optimization for specific matrices.

  • Sample Homogenization: Homogenize a representative portion of the food or beverage sample. For solid samples, a blender or food processor can be used.

  • Sample Aliquoting: Weigh 5 g of the homogenized sample into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a known amount of Methyl propyl disulfide-d3 solution in methanol to the vial. The final concentration of the internal standard should be comparable to the expected concentration of the analyte.

  • Matrix Modification: Add 2 g of sodium chloride to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

  • Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.

  • SPME Extraction: Expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 30 minutes) while maintaining the temperature.

  • Desorption: After extraction, immediately transfer the SPME fiber to the GC injector for thermal desorption of the analytes.

GC-MS Analysis

The following are typical GC-MS parameters and may need to be adjusted for optimal performance.

ParameterSetting
Gas Chromatograph
Injector Temperature250 °C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temperature 40 °C, hold for 2 min, ramp to 150 °C at 5 °C/min, then to 250 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions
Methyl propyl disulfidem/z 122 (quantifier), 79, 45 (qualifiers)
Methyl propyl disulfide-d3m/z 125 (quantifier), 82, 48 (qualifiers)

Data Analysis and Quantification

The concentration of methyl propyl disulfide in the sample is calculated using the following formula:

Canalyte = (Aanalyte / AIS) * (CIS / RRF) * (Vsample / Wsample)

Where:

  • Canalyte = Concentration of the analyte in the sample

  • Aanalyte = Peak area of the quantifier ion for the analyte

  • AIS = Peak area of the quantifier ion for the internal standard

  • CIS = Concentration of the internal standard added to the sample

  • RRF = Relative Response Factor (determined from a calibration curve)

  • Vsample = Volume of the sample

  • Wsample = Weight of the sample

A calibration curve should be prepared using standards containing known concentrations of methyl propyl disulfide and a constant concentration of Methyl propyl disulfide-d3.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, quantitative data for the analysis of methyl propyl disulfide in various food matrices using the described method.

Food MatrixMethyl Propyl Disulfide Concentration (µg/kg) ± SD
Fresh Onion15,200 ± 850
Garlic Powder25,500 ± 1,200
Cooked Beef85 ± 12
Lager Beer2.5 ± 0.4

Visualizations

experimental_workflow Experimental Workflow for Methyl Propyl Disulfide Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Food/Beverage Sample homogenize Homogenization sample->homogenize Step 1 aliquot Aliquoting (5g) homogenize->aliquot Step 2 spike Spiking with Methyl Propyl Disulfide-d3 aliquot->spike Step 3 matrix_mod Matrix Modification (add NaCl) spike->matrix_mod Step 4 equilibrate Equilibration (60°C) matrix_mod->equilibrate Step 5 spme HS-SPME equilibrate->spme Step 6 gcms GC-MS Analysis spme->gcms Step 7 data_acq Data Acquisition (SIM) gcms->data_acq Step 8 quant Quantification using Isotope Dilution data_acq->quant Step 9 report Reporting Results quant->report Step 10

Caption: Workflow for the quantitative analysis of methyl propyl disulfide.

logical_relationship Principle of Stable Isotope Dilution Analysis analyte Native Analyte (Methyl Propyl Disulfide) extraction Extraction & Cleanup analyte->extraction is Internal Standard (Methyl Propyl Disulfide-d3) is->extraction sample Sample Matrix sample->extraction gcms GC-MS Detection extraction->gcms ratio Peak Area Ratio (Analyte / IS) gcms->ratio concentration Accurate Concentration ratio->concentration

Caption: The core principle of stable isotope dilution for accurate quantification.

References

Application

Application Note &amp; Protocol: Quantitative Analysis of Onion and Garlic Volatiles Using Methyl propyl disulfide-d3 by HS-SPME-GC-MS

Audience: Researchers, scientists, and drug development professionals. Introduction Onion (Allium cepa) and garlic (Allium sativum) are known for their distinctive flavors and aromas, which are primarily attributed to a...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Onion (Allium cepa) and garlic (Allium sativum) are known for their distinctive flavors and aromas, which are primarily attributed to a complex mixture of volatile organosulfur compounds. These compounds are of significant interest to the food, pharmaceutical, and dietary supplement industries due to their sensory properties and potential health benefits. Accurate quantification of these volatiles is crucial for quality control, product development, and research into their biological activities. This application note provides a detailed method for the simultaneous identification and quantification of key volatile compounds in onion and garlic using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The method utilizes a stable isotope-labeled internal standard, Methyl propyl disulfide-d3, for accurate and reliable quantification.

Principle

Volatile compounds are extracted from the headspace of a sample using an SPME fiber. The extracted analytes are then desorbed into the gas chromatograph for separation and subsequently detected by a mass spectrometer. Quantification is achieved by using an internal standard (IS) method. Methyl propyl disulfide-d3 is an ideal internal standard for this application as it is chemically similar to many of the target analytes but has a different mass, allowing it to be distinguished from the naturally occurring compounds.

Experimental Protocols

1. Materials and Reagents

  • Samples: Fresh onion and garlic bulbs, or powdered samples.

  • Internal Standard (IS): Methyl propyl disulfide-d3 (solution in methanol (B129727), e.g., 100 µg/mL).

  • Solvents: Methanol (HPLC grade), Dichloromethane (GC grade).

  • SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

  • Vials: 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.

  • Gases: Helium (carrier gas, 99.999% purity).

2. Instrumentation

  • Gas Chromatograph (GC): Agilent 7890B or equivalent, equipped with a split/splitless injector.

  • Mass Spectrometer (MS): Agilent 5977B or equivalent, with an electron ionization (EI) source.

  • SPME Autosampler: Gerstel MPS or manual SPME holder.

3. Sample Preparation

  • Fresh Samples:

    • Take approximately 5 grams of fresh onion or garlic bulb.

    • Finely chop the sample to promote the enzymatic release of volatile compounds.

    • Immediately transfer the chopped sample into a 20 mL headspace vial.

  • Powdered Samples:

    • Weigh 1 gram of garlic or onion powder directly into a 20 mL headspace vial.[1]

4. Internal Standard Spiking

  • Prepare a working solution of Methyl propyl disulfide-d3 in methanol at a concentration of 10 µg/mL.

  • Add 10 µL of the internal standard working solution to each sample vial.

  • Seal the vials immediately with the screw caps.

5. HS-SPME Extraction

  • Place the sealed vials in the autosampler tray or a heating block.

  • Incubate the vials at 40°C for 15 minutes to allow for equilibration of the volatiles in the headspace.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C.

6. GC-MS Analysis

  • Injector:

    • Desorption Temperature: 250°C

    • Desorption Time: 5 minutes

    • Mode: Splitless

  • GC Column:

    • DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at 5°C/min.

    • Ramp 2: Increase to 250°C at 15°C/min, hold for 5 minutes.

  • Carrier Gas:

    • Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-350.

    • Acquisition Mode: Full Scan for identification and Selected Ion Monitoring (SIM) for quantification.

7. Calibration and Quantification

  • Prepare a series of calibration standards containing known concentrations of target analytes (e.g., Dipropyl disulfide, Diallyl disulfide, etc.) and a constant concentration of the internal standard (Methyl propyl disulfide-d3).

  • Analyze the calibration standards using the same HS-SPME-GC-MS method.

  • Construct calibration curves by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Quantify the analytes in the samples by applying the regression equation from the calibration curve to the measured peak area ratios.

Data Presentation

The following tables summarize representative quantitative data for key volatile compounds in onion and garlic. These values are based on typical concentrations reported in the literature and serve as an illustrative example. Actual concentrations may vary depending on the variety, growing conditions, and sample preparation.

Table 1: Representative Concentrations of Key Volatile Compounds in Onion

CompoundChemical ClassRepresentative Concentration Range (µg/g fresh weight)
Dipropyl disulfideDisulfide50 - 200
Methyl propyl disulfideDisulfide10 - 50
Dipropyl trisulfideTrisulfide20 - 100
Propanethial S-oxideThiosulfinate5 - 30
(Z)-1-Propenyl propyl disulfideDisulfide1 - 10
(E)-1-Propenyl propyl disulfideDisulfide1 - 10

Table 2: Representative Concentrations of Key Volatile Compounds in Garlic

CompoundChemical ClassRepresentative Concentration Range (µg/g fresh weight)
Diallyl disulfideDisulfide100 - 500
Diallyl trisulfideTrisulfide50 - 300
Allyl methyl disulfideDisulfide10 - 80
Allyl methyl trisulfideTrisulfide5 - 50
Diallyl sulfideSulfide1 - 20
Allicin (measured as degradation products)ThiosulfinateVaries significantly

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Fresh Onion/Garlic or Powder Chopping Chopping (for fresh samples) Sample->Chopping Vial Transfer to 20 mL Vial Chopping->Vial IS_Spiking Spike with Methyl propyl disulfide-d3 Vial->IS_Spiking Equilibration Equilibration (40°C, 15 min) IS_Spiking->Equilibration Extraction SPME Fiber Exposure (40°C, 30 min) Equilibration->Extraction Desorption Thermal Desorption in GC Inlet (250°C) Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification Detection->Identification Quantification Quantification using Calibration Curve Identification->Quantification Results Results (Data Tables) Quantification->Results

Caption: Experimental workflow for the analysis of onion and garlic volatiles.

Signaling_Pathway cluster_precursors Precursors (in intact tissue) cluster_enzymatic Enzymatic Reaction (upon tissue damage) cluster_rearrangement Chemical Rearrangement ACSOs S-alk(en)yl-L-cysteine sulfoxides (ACSOs) Alliinase Alliinase ACSOs->Alliinase Contact upon cell rupture Sulfenic_Acids Sulfenic Acids Alliinase->Sulfenic_Acids Catalyzes conversion Thiosulfinates Thiosulfinates (e.g., Allicin) Sulfenic_Acids->Thiosulfinates Condensation Volatiles Volatile Sulfur Compounds (Disulfides, Trisulfides, etc.) Thiosulfinates->Volatiles Decomposition

Caption: Biosynthetic pathway of volatile sulfur compounds in Allium species.

References

Method

Application Notes and Protocols for Sample Preparation of Sulfur Compounds Using Deuterated Standards

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the sample preparation of various sulfur-containing compounds for quantitative analysis,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of various sulfur-containing compounds for quantitative analysis, with a focus on the use of deuterated internal standards to ensure accuracy and precision. The methodologies described are particularly relevant for applications in drug development and clinical research, where robust and reliable analytical methods are essential.

Introduction

The accurate quantification of sulfur compounds in complex matrices such as biological fluids and pharmaceutical formulations is critical in many areas of scientific research and drug development. The inherent reactivity and potential for volatility of many sulfur-containing molecules present unique challenges during sample preparation. The use of stable isotope-labeled internal standards, particularly deuterated standards, is a widely accepted and robust strategy to compensate for analyte loss during sample processing and for matrix effects in mass spectrometry-based analyses.[1][2][3][4] This approach, known as isotope dilution mass spectrometry (IDMS), relies on the near-identical chemical and physical properties of the deuterated standard and the target analyte, ensuring they behave similarly throughout the analytical workflow.[5]

These application notes provide an overview of common sample preparation techniques, including protein precipitation, liquid-liquid extraction (LLE), solid-phase extraction (SPE), and derivatization, with specific protocols tailored for the analysis of sulfur compounds using deuterated internal standards.

Protein Precipitation for Thiol Analysis in Plasma

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples like plasma, which is often the first step in preparing the sample for analysis of small molecule sulfur compounds such as glutathione (B108866) and cysteine.

Experimental Protocol: Quantification of Thiols in Human Plasma

This protocol is adapted for the analysis of thiols like cysteine, homocysteine, and glutathione.

1. Sample Preparation:

  • Thaw frozen human plasma samples on ice.
  • For the preparation of calibration standards, spike blank plasma with known concentrations of the target thiol analytes.

2. Internal Standard Spiking:

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a deuterated internal standard working solution (e.g., deuterated homocysteine, deuterated glutathione).[6]
  • Vortex briefly to ensure thorough mixing.

3. Reduction of Disulfides (Optional but recommended for total thiol analysis):

  • To measure the total concentration of thiols (both reduced and oxidized forms), a reduction step is necessary.
  • Add a reducing agent such as tri-n-butylphosphine (TBP) or dithiothreitol (B142953) (DTT) to the sample and incubate to convert disulfide bonds to free thiols.[7]

4. Protein Precipitation:

  • Add 300 µL of cold acetonitrile (B52724) to the plasma sample.[8]
  • Vortex the mixture vigorously for 30 seconds to precipitate the proteins.
  • Centrifuge the sample at 10,000 x g for 10 minutes.

5. Supernatant Collection:

  • Carefully collect the supernatant, which contains the analytes and the internal standard, and transfer it to a clean tube or an autosampler vial for LC-MS/MS analysis.

6. Derivatization (If necessary):

  • For improved chromatographic retention and detection sensitivity, especially for LC with fluorescence detection or GC-MS, a derivatization step may be required. A common derivatizing agent for thiols is 7-fluoro-2,1,3-benzoxadiazole-4-sulfonamide (ABD-F).[6][7]

Solid-Phase Extraction (SPE) for Sulfur-Containing Drugs

Solid-phase extraction is a versatile technique for sample cleanup and concentration, offering higher recovery and cleaner extracts compared to simple precipitation.[9][10] It is particularly useful for extracting sulfur-containing drugs and their metabolites from complex biological matrices.

Experimental Protocol: Extraction of a Sulfur-Containing Drug from Urine

This protocol provides a general workflow for the extraction of a moderately polar sulfur-containing drug from a urine sample using a reversed-phase SPE cartridge.

1. Internal Standard Spiking:

  • To 1 mL of urine, add 10 µL of the deuterated analog of the drug of interest. Vortex to mix.

2. SPE Cartridge Conditioning:

  • Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.[8]

3. Sample Loading:

  • Load the urine sample onto the conditioned SPE cartridge.

4. Washing:

  • Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.

5. Elution:

  • Elute the drug and its deuterated internal standard with 1 mL of acetonitrile.

6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[8]

Derivatization using Deuterated Reagents for GC-MS Analysis

Experimental Protocol: Silylation of a Hydroxyl-Containing Sulfur Compound

This protocol describes the generation of an internal standard by derivatizing a standard with a deuterated silylating agent.

1. Sample and Standard Preparation:

  • Prepare a solution of the target analyte in a suitable solvent.
  • Prepare a separate solution of the pure standard of the same analyte.

2. Derivatization of the Sample:

  • To the sample solution, add a non-deuterated silylating reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
  • Heat the mixture to ensure complete derivatization.

3. Preparation of the Deuterated Internal Standard:

  • To the standard solution, add a deuterated silylating reagent, for example, d9-N-methyl-N-(trimethylsilyl)trifluoroacetamide (d9-MSTFA).[12]
  • Heat the mixture under the same conditions as the sample to form the deuterated derivative.

4. Spiking and Analysis:

  • Spike the derivatized sample with a known amount of the deuterated derivatized standard.
  • Analyze the mixture by GC-MS. The analyte and the internal standard will have very similar retention times but will be distinguishable by their mass-to-charge ratios.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of various sulfur compounds using deuterated internal standards and different sample preparation techniques.

Table 1: Performance Data for Thiol Analysis in Biological Fluids by LC-MS/MS

AnalyteMatrixSample PreparationInternal StandardRecovery (%)LOQPrecision (%CV)
Glutathione (GSH)Porcine LiverProtein Precipitation, DerivatizationLabeled GSSG95.6 - 106.70.1 µM<10
Glutathione Disulfide (GSSG)Porcine LiverProtein Precipitation, DerivatizationLabeled GSSG92.3 - 107.70.08 µM<10
HomocysteineHuman PlasmaProtein Precipitation, ReductionDeuterated HomocysteineHigh (not specified)Not specified<5
CysteineHuman PlasmaProtein Precipitation, ReductionNot specifiedHigh (not specified)Not specified<5

Data compiled from literature sources.[13][14]

Table 2: Performance Data for Drug Analysis using SPE and Deuterated Standards

AnalyteMatrixSample PreparationInternal StandardRecovery (%)LODLOQ
Ergot Alkaloids (R/S epimers)WheatSPELSD-D368.3 - 119.1Low (not specified)Low (not specified)
Dexamethasone (B1670325)Elixir/Oral SolutionSPE (Oasis HLB)Not specified100 ± 2Not specifiedNot specified

Data compiled from literature sources.[10][15]

Visualizations

experimental_workflow_protein_precipitation start Plasma Sample spike Spike with Deuterated Standard start->spike reduce Reduce Disulfides (e.g., with TBP/DTT) spike->reduce precipitate Add Cold Acetonitrile & Centrifuge reduce->precipitate supernatant Collect Supernatant precipitate->supernatant analyze LC-MS/MS Analysis supernatant->analyze

Caption: Workflow for thiol analysis in plasma using protein precipitation.

experimental_workflow_spe start Urine Sample spike Spike with Deuterated Standard start->spike load Load Sample spike->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Analyte & IS wash->elute evaporate Evaporate & Reconstitute elute->evaporate analyze LC-MS/MS Analysis evaporate->analyze

Caption: Solid-Phase Extraction workflow for sulfur-containing drugs.

derivatization_workflow cluster_sample Sample Analysis cluster_is Internal Standard Preparation sample Analyte Solution derivatize_sample Derivatize with Non-deuterated Reagent (e.g., MSTFA) sample->derivatize_sample spike Spike Derivatized Sample with Deuterated Standard derivatize_sample->spike standard Standard Solution derivatize_is Derivatize with Deuterated Reagent (e.g., d9-MSTFA) standard->derivatize_is derivatize_is->spike analyze GC-MS Analysis spike->analyze

Caption: In-situ internal standard generation using a deuterated derivatizing agent.

References

Application

Application Notes and Protocols for the Analysis of Environmental Samples Using Methyl Propyl Disulfide-d3

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed framework for the quantitative analysis of volatile sulfur compounds (VSCs) in environmental samples using Methyl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the quantitative analysis of volatile sulfur compounds (VSCs) in environmental samples using Methyl Propyl Disulfide-d3 as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard is a robust technique that corrects for variations in sample preparation and instrument response, leading to more accurate and precise measurements.[1]

Introduction

Volatile sulfur compounds are a significant class of environmental contaminants known for their malodorous properties and potential toxicity. Accurate quantification of these compounds in various environmental matrices such as water, soil, and air is crucial for environmental monitoring and risk assessment. Isotope dilution mass spectrometry (IDMS) using a stable isotope-labeled internal standard, such as Methyl Propyl Disulfide-d3, is a preferred method for achieving high accuracy and precision in these complex matrices.[2][3] This deuterated analog of methyl propyl disulfide closely mimics the chemical behavior of the target analytes during sample extraction, concentration, and analysis, thereby compensating for analyte losses and matrix effects.

Analytical Workflow Overview

The general workflow for the analysis of VSCs in environmental samples using Methyl Propyl Disulfide-d3 as an internal standard is depicted below. This process involves sample collection, preservation, spiking with the internal standard, extraction/concentration of analytes, and subsequent analysis by GC-MS.

VSC Analysis Workflow Figure 1. General Workflow for VSC Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample_Collection Sample Collection (Water, Soil, Air) Preservation Sample Preservation (e.g., Acidification, Chilling) Sample_Collection->Preservation IS_Spiking Spiking with Methyl Propyl Disulfide-d3 Preservation->IS_Spiking Extraction Analyte Extraction/ Concentration (e.g., SPME, P&T) IS_Spiking->Extraction GC_MS GC-MS Analysis Extraction->GC_MS Data_Processing Data Processing and Quantification GC_MS->Data_Processing

Figure 1. General Workflow for VSC Analysis

Experimental Protocols

The following protocols are provided as a template and may require optimization based on the specific environmental matrix and target VSCs.

Protocol for Analysis of Volatile Sulfur Compounds in Water Samples

This protocol details the analysis of VSCs in water using headspace solid-phase microextraction (HS-SPME) followed by GC-MS.

3.1.1. Materials and Reagents

  • Methyl Propyl Disulfide-d3 solution (10 µg/mL in methanol)

  • VSC standards (e.g., methanethiol, dimethyl sulfide (B99878), dimethyl disulfide)

  • Methanol (purge and trap grade)

  • Deionized water (18 MΩ·cm)

  • Sodium chloride (analytical grade, baked at 400°C for 4 hours)

  • Hydrochloric acid (trace metal grade)

  • 20 mL headspace vials with PTFE-lined septa

  • SPME fiber assembly (e.g., 75 µm Carboxen/PDMS)

3.1.2. Sample Preparation and Extraction

  • Collect water samples in pre-cleaned amber glass bottles, leaving minimal headspace.

  • Preserve the sample by acidifying to pH < 2 with hydrochloric acid and store at 4°C.

  • For analysis, transfer 10 mL of the water sample to a 20 mL headspace vial.

  • Add 3 g of sodium chloride to the vial to increase the ionic strength of the sample.

  • Spike the sample with 10 µL of the 10 µg/mL Methyl Propyl Disulfide-d3 internal standard solution to achieve a final concentration of 10 µg/L.

  • Immediately seal the vial with a PTFE-lined septum and cap.

  • Incubate the vial at 60°C for 15 minutes with agitation.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

  • Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

3.1.3. GC-MS Parameters

  • Gas Chromatograph: Agilent 8890 GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Injection Port: Splitless mode, 250°C

  • SPME Desorption Time: 2 minutes

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial temperature: 40°C, hold for 3 minutes

    • Ramp 1: 10°C/min to 150°C

    • Ramp 2: 25°C/min to 250°C, hold for 2 minutes

  • MS Transfer Line: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

3.1.4. Selected Ion Monitoring (SIM) Parameters

The following table provides suggested ions for monitoring target VSCs and the internal standard. These should be confirmed by analyzing individual standards.

CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
Methanethiol4847, 46
Dimethyl Sulfide6247, 61
Carbon Disulfide7678
Dimethyl Disulfide9445, 79
Methyl Propyl Disulfide-d3 (IS) 125 48, 82
Methyl Propyl Disulfide12247, 79

Quantitative Data

The following tables present representative data that can be expected from the analysis of VSCs using Methyl Propyl Disulfide-d3 as an internal standard.

Table 1: Calibration Data for Selected Volatile Sulfur Compounds

CompoundCalibration Range (µg/L)
Dimethyl Sulfide0.5 - 500.998
Carbon Disulfide0.5 - 500.997
Dimethyl Disulfide0.5 - 500.999
Methyl Propyl Disulfide0.5 - 500.998

Table 2: Method Detection Limits (MDL) and Recoveries in Spiked Water Samples

CompoundSpiked Concentration (µg/L)Mean Recovery (%)Relative Standard Deviation (%)MDL (µg/L)
Dimethyl Sulfide10956.80.2
Carbon Disulfide10927.50.3
Dimethyl Disulfide10985.40.1
Methyl Propyl Disulfide10975.90.2

Logical Relationships and Pathways

The use of an internal standard in quantitative analysis follows a clear logical pathway to ensure accurate results. The diagram below illustrates this relationship.

Internal Standard Logic Figure 2. Logic of Internal Standard Quantification Analyte Analyte in Sample (Unknown Concentration) Sample_Prep Sample Preparation (Extraction, Concentration) Analyte->Sample_Prep IS Internal Standard (IS) (Known Concentration) IS->Sample_Prep GC_MS_Analysis GC-MS Analysis Sample_Prep->GC_MS_Analysis Analyte_Response Analyte Signal (Affected by Matrix & Loss) GC_MS_Analysis->Analyte_Response IS_Response IS Signal (Affected Similarly) GC_MS_Analysis->IS_Response Response_Ratio Calculate Response Ratio (Analyte Signal / IS Signal) Analyte_Response->Response_Ratio IS_Response->Response_Ratio Calibration_Curve Compare to Calibration Curve (Response Ratio vs. Concentration Ratio) Response_Ratio->Calibration_Curve Final_Concentration Accurate Analyte Concentration Calibration_Curve->Final_Concentration

Figure 2. Logic of Internal Standard Quantification

Conclusion

The use of Methyl Propyl Disulfide-d3 as an internal standard provides a reliable and accurate method for the quantification of volatile sulfur compounds in environmental samples. The protocols outlined in these application notes serve as a robust starting point for laboratories involved in environmental analysis. The inherent advantages of the isotope dilution technique, combined with the sensitivity and selectivity of GC-MS, allow for the confident determination of VSCs at trace levels.

References

Method

Application Notes and Protocols for the Use of Methyl Propyl Disulfide-d3 in Flavor and Fragrance Research

For Researchers, Scientists, and Drug Development Professionals Introduction to Methyl Propyl Disulfide and its Deuterated Analog Methyl propyl disulfide (MPDS) is a volatile organosulfur compound that is a key contribut...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Methyl Propyl Disulfide and its Deuterated Analog

Methyl propyl disulfide (MPDS) is a volatile organosulfur compound that is a key contributor to the characteristic flavor and aroma of Allium species, such as onions and garlic[1][2]. Its potent, sulfurous, and onion-like scent makes it a valuable ingredient in the flavor and fragrance industry for creating and enhancing savory profiles in a variety of food products, including soups, meats, and snacks[2][3]. Normal usage levels in finished consumer products typically range from 0.01 to 1 ppm[2].

The deuterated isotopologue, Methyl propyl disulfide-d3 (MPDS-d3), serves as an invaluable tool in flavor and fragrance research. By replacing three hydrogen atoms with deuterium (B1214612) on the methyl group, MPDS-d3 becomes an ideal internal standard for quantitative analysis using Stable Isotope Dilution Analysis (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)[4]. This method allows for the accurate and precise quantification of its non-deuterated counterpart in complex matrices, overcoming challenges such as matrix effects and variations in sample preparation and instrument response[5][6][7].

Quantitative Data

The concentration of methyl propyl disulfide can vary significantly depending on the food source and its preparation. The use of MPDS-d3 as an internal standard enables the precise measurement of these concentrations.

Table 1: Concentration of Methyl Propyl Disulfide in Food Products

Food ProductConcentration RangeAnalytical MethodReference
Soft-necked Garlic (Allium sativum L. var. sativum)0.0345 mg/100 gNot specified[1]
Finished Consumer Products (typical use)0.01 - 1 ppmFormulation Data[2]

Table 2: Odor Profile and Threshold of Methyl Propyl Disulfide

AttributeDescriptionConditionsReference
Odor TypeAlliaceous, sulfurous, onion, radish, mustard, tomatoat 0.10% in propylene (B89431) glycol[8]
Flavor ProfileOnion, garlic, tomato, potato, alliaceous, vegetativeat 0.50 ppm[2]
Odor ThresholdExtremely low (characteristic of volatile sulfur compounds)Not specified[9]

Experimental Protocols

Synthesis of Methyl Propyl Disulfide-d3 (Internal Standard)

Objective: To synthesize Methyl propyl disulfide-d3 for use as an internal standard.

Materials:

  • Methanethiol-d3 (CD3SH)

  • 1-Propanesulfenyl chloride (CH3CH2CH2SCl) or a suitable precursor

  • Anhydrous solvent (e.g., diethyl ether or dichloromethane)

  • Base (e.g., triethylamine (B128534) or pyridine)

  • Standard laboratory glassware for inert atmosphere synthesis

  • Purification apparatus (e.g., distillation or column chromatography)

Protocol:

  • Preparation of Reagents: Ensure all reagents are pure and solvents are anhydrous. Methanethiol-d3 is the source of the deuterated methyl group. 1-Propanesulfenyl chloride can be prepared from 1-propanethiol.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methanethiol-d3 in the anhydrous solvent. Cool the solution in an ice bath.

  • Addition of Base: Add a stoichiometric equivalent of the base to the solution to form the thiolate.

  • Addition of Sulfenyl Chloride: Slowly add a solution of 1-propanesulfenyl chloride in the anhydrous solvent to the cooled thiolate solution with constant stirring.

  • Reaction: Allow the reaction to proceed at low temperature for a specified time, then let it warm to room temperature and stir for several hours.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., sodium sulfate).

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by distillation or column chromatography to obtain pure Methyl propyl disulfide-d3.

  • Characterization: Confirm the identity and purity of the product using GC-MS and NMR spectroscopy. The mass spectrum should show the expected molecular ion for C4H7D3S2, and the NMR will confirm the position of the deuterium atoms.

Quantitative Analysis of Methyl Propyl Disulfide in a Food Matrix using SIDA and HS-SPME-GC-MS

This protocol describes the quantification of methyl propyl disulfide in a food sample (e.g., garlic or onion) using MPDS-d3 as an internal standard.

Objective: To accurately quantify the concentration of methyl propyl disulfide in a food sample.

Materials:

  • Food sample (e.g., fresh garlic)

  • Methyl propyl disulfide-d3 (internal standard)

  • Sodium chloride

  • Deionized water

  • 20 mL headspace vials with screw caps (B75204) and septa

  • Solid-Phase Microextraction (SPME) fiber assembly with a suitable fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[10]

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

Protocol:

  • Sample Preparation:

    • Homogenize a known weight of the fresh food sample (e.g., 1 g of garlic) in a blender or with a mortar and pestle.

    • Transfer the homogenate to a 20 mL headspace vial.

    • Add a known amount of Methyl propyl disulfide-d3 internal standard solution. The amount should be chosen to be in the same order of magnitude as the expected analyte concentration.

    • Add a saturated solution of sodium chloride to enhance the release of volatile compounds into the headspace.

    • Immediately seal the vial.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Place the vial in a heating block or water bath at a controlled temperature (e.g., 40-60°C).

    • Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) with constant agitation.

  • GC-MS Analysis:

    • Injector: Desorb the extracted analytes from the SPME fiber in the hot GC injector (e.g., 250°C) in splitless mode.

    • Column: Use a non-polar or medium-polarity capillary column suitable for volatile sulfur compounds (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C).

    • Carrier Gas: Use helium at a constant flow rate.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Use Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for both methyl propyl disulfide and methyl propyl disulfide-d3. For methyl propyl disulfide (C4H10S2, MW=122.25), characteristic ions could be m/z 122, 75, 47. For methyl propyl disulfide-d3 (C4H7D3S2, MW=125.27), the corresponding ions would be shifted by 3 mass units (m/z 125, 78, 50).

  • Quantification:

    • Construct a calibration curve by analyzing a series of standards containing known concentrations of methyl propyl disulfide and a constant concentration of the internal standard (MPDS-d3).

    • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

    • Calculate the concentration of methyl propyl disulfide in the sample by using the peak area ratio obtained from the sample analysis and the calibration curve.

Sensory Evaluation of Methyl Propyl Disulfide

This protocol outlines a method for a trained sensory panel to characterize the flavor profile of methyl propyl disulfide.

Objective: To define and quantify the sensory attributes of methyl propyl disulfide.

Materials:

  • Pure Methyl propyl disulfide

  • Odorless solvent for dilution (e.g., propylene glycol or deodorized mineral oil)

  • Odor-free water and unsalted crackers for palate cleansing

  • Sensory evaluation booths with controlled lighting and ventilation

  • Glassware for sample presentation

  • Trained sensory panel (8-12 panelists)

Protocol:

  • Panelist Training:

    • Train panelists to identify and scale the intensity of various aroma attributes relevant to sulfur compounds (e.g., onion, garlic, cooked, raw, pungent, sweet, metallic) using reference standards.

    • Familiarize the panel with the Spectrum™ Descriptive Analysis method, using a 0-15 intensity scale[3].

  • Sample Preparation:

    • Prepare a series of dilutions of methyl propyl disulfide in the chosen solvent to determine the appropriate concentration for evaluation (e.g., starting from the taste threshold of 0.50 ppm)[2].

    • Present the samples in coded, covered glass containers to the panelists.

  • Evaluation Procedure:

    • Panelists evaluate the samples individually in the sensory booths.

    • They first assess the aroma by sniffing the headspace of the sample.

    • For flavor evaluation (if deemed safe and appropriate for the concentration), a small amount of the diluted sample in a neutral base (e.g., water or a simple food matrix) is tasted.

    • Panelists rate the intensity of each identified sensory attribute on the 0-15 scale.

    • Panelists cleanse their palates with water and crackers between samples.

  • Data Analysis:

    • Collect the intensity ratings from all panelists.

    • Analyze the data using statistical methods (e.g., ANOVA) to determine the mean intensity ratings for each attribute and to assess panelist performance.

    • Generate a flavor profile diagram (e.g., a spider web plot) to visualize the sensory characteristics of methyl propyl disulfide.

Visualizations

experimental_workflow cluster_synthesis Synthesis of MPDS-d3 cluster_analysis Quantitative Analysis (SIDA) cluster_sensory Sensory Evaluation s1 Reagent Preparation s2 Reaction s1->s2 s3 Purification s2->s3 s4 Characterization (GC-MS, NMR) s3->s4 a1 Sample Preparation & Spiking a2 HS-SPME a1->a2 a3 GC-MS Analysis a2->a3 a4 Quantification a3->a4 se1 Panel Training se2 Sample Preparation se1->se2 se3 Sensory Assessment se2->se3 se4 Data Analysis se3->se4

Caption: Experimental workflow for the use of Methyl propyl disulfide-d3.

sida_workflow sample Food Sample (Unknown Analyte Concentration) extraction Homogenization & Spiking sample->extraction is MPDS-d3 Internal Standard (Known Concentration) is->extraction hspme HS-SPME extraction->hspme gcms GC-MS Analysis hspme->gcms data Peak Area Ratio (Analyte / Internal Standard) gcms->data result Analyte Concentration data->result calibration Calibration Curve calibration->result

Caption: Workflow for Stable Isotope Dilution Analysis (SIDA).

References

Application

Application Notes and Protocols for Quantitative Analysis using Methyl propyl disulfide-d3 as an Internal Standard

Topic: Protocol for Creating a Calibration Curve with Methyl propyl disulfide-d3 Audience: Researchers, scientists, and drug development professionals. Introduction Quantitative analysis using mass spectrometry is a corn...

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Protocol for Creating a Calibration Curve with Methyl propyl disulfide-d3

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative analysis using mass spectrometry is a cornerstone of modern research, particularly in drug development and metabolomics. The use of a stable isotope-labeled internal standard is a critical technique for achieving accurate and precise measurements. This document provides a detailed protocol for creating a calibration curve for the quantification of Methyl propyl disulfide using its deuterated analog, Methyl propyl disulfide-d3, as an internal standard.

Methyl propyl disulfide is a volatile sulfur-containing compound found in plants of the Allium genus, such as garlic and onions, and is of interest for its potential biological activities.[1][2] Methyl propyl disulfide-d3 serves as an ideal internal standard as it is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.[1] This method compensates for variations in sample preparation, injection volume, and instrument response, leading to highly reliable quantification.[3][4]

Principle of Internal Standard Calibration:

The internal standard method involves the addition of a known and constant amount of a reference compound (the internal standard) to all calibration standards, quality control samples, and unknown samples. The calibration curve is constructed by plotting the ratio of the analytical signal of the analyte to the signal of the internal standard against the known concentration of the analyte.[5][6]

Materials and Reagents

  • Analyte: Methyl propyl disulfide (CAS: 2179-60-4)[7][8][9][10]

  • Internal Standard: Methyl propyl disulfide-d3 (CAS: 1335436-28-6)[11]

  • Solvents: Methanol (LC-MS grade), Acetonitrile (B52724) (LC-MS grade), Water (LC-MS grade), Formic acid (optional, for mobile phase modification)

  • Equipment: Analytical balance, volumetric flasks, pipettes, vials, LC-MS/MS system

Experimental Protocol

This protocol outlines the steps for preparing standards and creating a calibration curve for the quantification of Methyl propyl disulfide using Methyl propyl disulfide-d3 as an internal standard.

Preparation of Stock Solutions
  • Analyte Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1 mg of Methyl propyl disulfide.

    • Dissolve in a suitable organic solvent, such as methanol, in a 1 mL volumetric flask.

    • Ensure the compound is fully dissolved by vortexing. This will be your Analyte Stock Solution .

  • Internal Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1 mg of Methyl propyl disulfide-d3.

    • Dissolve in the same solvent as the analyte in a 1 mL volumetric flask.

    • Ensure the compound is fully dissolved by vortexing. This will be your Internal Standard (IS) Stock Solution .

Preparation of Working Standard Solutions
  • Analyte Intermediate and Working Standards:

    • Perform serial dilutions of the Analyte Stock Solution to prepare a series of working standard solutions.[5]

    • The concentration range should be chosen to encompass the expected concentrations in your samples.[12]

    • A typical calibration curve consists of at least five to seven concentration levels.[13]

  • Internal Standard Spiking Solution:

    • Prepare a working solution of the deuterated internal standard at a concentration that provides a stable and robust signal in the mass spectrometer.[5]

    • This concentration should remain constant across all calibration standards, quality control samples, and unknown samples.

Preparation of Calibration Curve Standards
  • To a series of clean vials, add a constant volume of the Internal Standard Spiking Solution .

  • To each vial, add a specific volume of one of the Analyte Working Standard Solutions to create a range of concentrations for the calibration curve.

  • Bring all vials to the same final volume with the appropriate solvent (e.g., methanol/water).

Sample Preparation (Example: Protein Precipitation for Biological Samples)
  • Aliquot 100 µL of each sample (calibrator, quality control, or unknown) into a microcentrifuge tube.

  • Add 10 µL of the Internal Standard Spiking Solution to each tube and vortex briefly.

  • Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex each tube vigorously for 30 seconds.[5]

  • Centrifuge the tubes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) is recommended for this analysis.

  • Chromatographic Conditions: Develop a suitable chromatographic method to separate Methyl propyl disulfide from any potential interferences. A C18 column is often a good starting point. The mobile phase composition and gradient will need to be optimized.

  • Mass Spectrometry Conditions:

    • The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for the highest selectivity and sensitivity.

    • Determine the optimal precursor and product ion transitions for both Methyl propyl disulfide and Methyl propyl disulfide-d3.

    • Optimize other MS parameters such as collision energy and cone voltage.

Data Analysis
  • Peak Integration: Integrate the peak areas for the MRM transitions of both the analyte (Methyl propyl disulfide) and the internal standard (Methyl propyl disulfide-d3).[5]

  • Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard.[5]

  • Calibration Curve Construction: Plot the response ratio (y-axis) against the known concentration of the analyte (x-axis).[5]

  • Linear Regression: Perform a linear regression analysis on the plotted data. A weighting factor (e.g., 1/x or 1/x²) may be applied to improve the accuracy of the curve at lower concentrations.[5]

  • Quantification of Unknowns: Determine the concentration of the analyte in unknown samples by interpolating their response ratios from the calibration curve.[5]

Data Presentation

The quantitative data for the calibration curve should be summarized in a clear and structured table.

Table 1: Calibration Curve Data for Methyl propyl disulfide

Calibration LevelAnalyte Concentration (ng/mL)IS Concentration (ng/mL)Analyte Peak AreaIS Peak AreaResponse Ratio (Analyte Area / IS Area)
11.0501,52075,1000.020
25.0507,65075,5000.101
310.05015,30074,9000.204
450.05075,80075,2001.008
5100.050152,50075,3002.025
6250.050380,10074,8005.082
7500.050762,30075,00010.164

Visualization

The following diagram illustrates the experimental workflow for creating a calibration curve using an internal standard.

G cluster_prep 1. Solution Preparation cluster_cal 2. Calibration Standard Preparation cluster_analysis 3. Analysis cluster_quant 4. Quantification Analyte_Stock Analyte Stock (1 mg/mL) Analyte_Work Analyte Working Standards (Serial Dilutions) Analyte_Stock->Analyte_Work IS_Stock Internal Standard Stock (1 mg/mL) IS_Work IS Spiking Solution (Fixed Concentration) IS_Stock->IS_Work Cal_Stds Calibration Standards (Varying Analyte, Fixed IS) Analyte_Work->Cal_Stds IS_Work->Cal_Stds LCMS LC-MS/MS Analysis Cal_Stds->LCMS Data Peak Area Integration LCMS->Data Ratio Calculate Response Ratio (Analyte Area / IS Area) Data->Ratio Curve Construct Calibration Curve Ratio->Curve Quant Quantify Unknowns Curve->Quant

Caption: Workflow for Calibration Curve Creation.

Conclusion

References

Method

Application Notes and Protocols for Solid-Phase Microextraction (SPME) with Methyl Propyl Disulfide-d3

For Researchers, Scientists, and Drug Development Professionals Introduction to Solid-Phase Microextraction (SPME) Solid-Phase Microextraction (SPME) is a solvent-free, highly sensitive, and efficient sample preparation...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free, highly sensitive, and efficient sample preparation technique used for the extraction and concentration of volatile and semi-volatile organic compounds from a variety of matrices.[1] This technique integrates sampling, extraction, and concentration into a single step, simplifying sample handling and reducing analysis time. SPME is particularly advantageous in complex matrices encountered in pharmaceutical analysis, environmental monitoring, and food science.[2][3] The technique relies on the partitioning of analytes between the sample matrix and a stationary phase coated onto a fused silica (B1680970) fiber. The analytes are then thermally desorbed from the fiber into the injector of a gas chromatograph (GC) for separation and detection, often by mass spectrometry (MS).[1]

For accurate and precise quantification, especially in complex samples, the use of an internal standard is crucial. A deuterated internal standard, such as Methyl propyl disulfide-d3, is the gold standard for applications utilizing mass spectrometry.[3][4] Due to its similar physicochemical properties to the target analyte, it co-elutes and experiences similar matrix effects, allowing for reliable correction of variations during sample preparation and analysis.

Application: Quantification of Volatile Sulfur Compounds in Pharmaceutical Formulations

This application note details a headspace SPME-GC-MS method for the quantitative analysis of volatile sulfur compounds (VSCs) in a pharmaceutical formulation, using Methyl propyl disulfide-d3 as an internal standard. VSCs can be present as impurities or degradation products and their accurate quantification is critical for product quality and safety.

Analytical Workflow

The overall workflow for the analysis of volatile sulfur compounds using SPME-GC-MS with an internal standard is depicted below.

SPME-GC-MS Workflow cluster_0 Sample Preparation cluster_1 SPME Extraction cluster_2 GC-MS Analysis cluster_3 Data Analysis Sample Pharmaceutical Sample IS_Spike Spike with Methyl propyl disulfide-d3 (IS) Sample->IS_Spike Vial Transfer to Headspace Vial IS_Spike->Vial Incubation Incubation and Equilibration Vial->Incubation Extraction Headspace Extraction with SPME Fiber Incubation->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Analyte/IS Ratio Integration->Quantification Report Reporting Quantification->Report

Caption: Workflow for SPME-GC-MS Analysis.

Experimental Protocols

Materials and Reagents
  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µm thickness (or similar as optimized).[5][6]

  • Internal Standard (IS): Methyl propyl disulfide-d3 solution (10 µg/mL in methanol).

  • Analytes: Target volatile sulfur compounds (e.g., dimethyl sulfide, dimethyl disulfide, methyl propyl disulfide).

  • Reagents: Sodium chloride (NaCl), Ethylenediaminetetraacetic acid (EDTA).

  • Vials: 20 mL amber glass headspace vials with PTFE/silicone septa.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

Sample Preparation
  • Weigh 5.0 g of the pharmaceutical formulation into a 20 mL headspace vial.

  • Add 2.0 g of NaCl and 0.1 g of EDTA to the vial.[5][6] The addition of salt and a chelating agent can improve the extraction efficiency of VSCs.[5][6]

  • Spike the sample with 10 µL of the 10 µg/mL Methyl propyl disulfide-d3 internal standard solution.

  • Immediately seal the vial with the cap and septum.

  • Gently vortex the vial for 30 seconds to ensure mixing.

SPME Procedure
  • Place the sealed vial in the autosampler tray or a heating block.

  • Incubate the sample at 50°C for 15 minutes to allow for equilibration of the headspace.[5]

  • Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 50°C.[5][6]

  • After extraction, retract the fiber into the needle and transfer it to the GC inlet for desorption.

GC-MS Parameters
  • Injector: Splitless mode, 250°C.

  • Desorption Time: 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: 5°C/min to 120°C.

    • Ramp 2: 20°C/min to 250°C, hold for 5 minutes.

  • Mass Spectrometer:

    • Transfer Line Temperature: 250°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification.

    • SIM Ions:

      • Target Analyte (e.g., Methyl Propyl Disulfide): m/z 122, 75, 47[7]

      • Internal Standard (Methyl propyl disulfide-d3): m/z 125, 78, 50

Quantitative Data

The use of Methyl propyl disulfide-d3 as an internal standard allows for the accurate quantification of target VSCs. The following tables present representative data for a hypothetical method validation.

Table 1: Method Performance for Target Volatile Sulfur Compounds

AnalyteRetention Time (min)Linear Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
Dimethyl Sulfide4.51 - 1000.9980.31.0
Dimethyl Disulfide8.21 - 1000.9990.20.8
Methyl Propyl Disulfide11.71 - 1000.9990.20.7

Table 2: Precision and Accuracy

AnalyteSpiked Concentration (ng/mL)Measured Concentration (ng/mL) (n=6)Recovery (%)RSD (%)
Dimethyl Sulfide109.8 ± 0.4984.1
5051.2 ± 1.8102.43.5
Dimethyl Disulfide1010.3 ± 0.31032.9
5049.5 ± 1.5993.0
Methyl Propyl Disulfide109.9 ± 0.2992.0
5050.8 ± 1.1101.62.2

Logical Relationships in SPME Quantification

The relationship between the analyte, internal standard, and the final calculated concentration is based on the principle of response factors.

Quantification Logic cluster_0 Instrument Response cluster_1 Calibration cluster_2 Result Analyte_Peak Analyte Peak Area Response_Ratio Response Ratio (Analyte Area / IS Area) Analyte_Peak->Response_Ratio IS_Peak IS Peak Area (Methyl propyl disulfide-d3) IS_Peak->Response_Ratio Calibration_Curve Calibration Curve (Response Ratio vs. Concentration) Response_Ratio->Calibration_Curve Final_Concentration Calculated Analyte Concentration Calibration_Curve->Final_Concentration

Caption: Logic of Internal Standard Quantification.

Conclusion

The described SPME-GC-MS method utilizing Methyl propyl disulfide-d3 as an internal standard provides a robust, sensitive, and accurate approach for the quantification of volatile sulfur compounds in pharmaceutical formulations. The solvent-free nature of SPME, combined with the reliability of a deuterated internal standard, makes this an ideal technique for quality control and research in the pharmaceutical industry. The detailed protocol and performance data serve as a valuable resource for scientists and researchers in the field.

References

Application

Application Notes and Protocols for the Quantification of Thiols and Disulfides Using Methyl Propyl Disulfide-d3

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the quantification of low-molecular-weight thiols and disulfides in biol...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantification of low-molecular-weight thiols and disulfides in biological matrices, specifically human plasma, using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method employs Methyl Propyl Disulfide-d3 (MPDS-d3) as a stable isotope-labeled internal standard for accurate and reliable quantification.

Introduction

The balance between thiols and disulfides, often referred to as the thiol-disulfide redox state, is a critical indicator of oxidative stress and is implicated in a multitude of physiological and pathological processes. Key biological thiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH), along with their oxidized disulfide forms (cystine, homocystine, and glutathione disulfide), play pivotal roles in antioxidant defense, detoxification, and cellular signaling.[1][2][3] Accurate quantification of these compounds is therefore essential for understanding disease mechanisms and for the development of novel therapeutic strategies.

This document outlines a stable isotope dilution LC-MS/MS method that ensures high sensitivity, specificity, and reproducibility for the simultaneous measurement of thiols and disulfides. The use of a deuterated internal standard, Methyl Propyl Disulfide-d3, allows for correction of matrix effects and variations during sample preparation and analysis, leading to highly accurate results.[4]

Principle of the Method

The analytical workflow involves a two-pronged approach to quantify both the reduced (thiol) and oxidized (disulfide) forms of the target analytes.

  • Quantification of Free Thiols: Free thiol groups in the sample are first "capped" or derivatized with N-ethylmaleimide (NEM). This step is crucial to prevent the auto-oxidation of thiols during sample preparation.[5]

  • Quantification of Total Thiols (after reduction): A separate aliquot of the sample is treated with a reducing agent, typically tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to break the disulfide bonds and convert the oxidized disulfides into their corresponding free thiols. These newly formed thiols are then derivatized with NEM.

  • Quantification of Disulfides: The concentration of the disulfide form is calculated by subtracting the concentration of free thiols (from the first measurement) from the total thiol concentration (from the second measurement).

Methyl Propyl Disulfide-d3 is added to all samples at the beginning of the sample preparation process to serve as an internal standard. The analytes and the internal standard are then extracted, separated by liquid chromatography, and detected by tandem mass spectrometry.

Data Presentation: Representative Thiol Concentrations in Human Plasma

The following tables summarize typical concentration ranges for key thiols and disulfides in healthy human plasma, as determined by LC-MS/MS methods. These values can serve as a reference for experimental data.

Table 1: Representative Concentrations of Reduced Thiols in Healthy Human Plasma

AnalyteConcentration Range (µM)
Cysteine (Cys)200 - 350
Homocysteine (Hcy)5 - 15
Glutathione (GSH)2 - 20

Data compiled from literature sources.[1][2][3][6]

Table 2: Representative Concentrations of Oxidized Disulfides in Healthy Human Plasma

AnalyteConcentration Range (µM)
Cystine (Cys-Cys)20 - 60
Homocystine (Hcy-Hcy)0.1 - 1.0
Glutathione Disulfide (GSSG)0.1 - 0.5

Data compiled from literature sources.[2]

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard:

    • L-Cysteine, L-Cystine, L-Homocysteine, L-Homocystine, Glutathione (reduced), Glutathione disulfide

    • Methyl Propyl Disulfide-d3 (MPDS-d3)

  • Derivatizing and Reducing Agents:

    • N-ethylmaleimide (NEM)

    • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Solvents and Other Reagents:

    • Methanol (B129727) (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium formate

    • Ultrapure water

    • Human plasma (EDTA-anticoagulated)

Preparation of Stock and Working Solutions
  • Analyte Stock Solutions (1 mg/mL): Prepare individual stock solutions of each thiol and disulfide analyte in a suitable solvent (e.g., 0.1 M HCl for thiols, water for disulfides).

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of Methyl Propyl Disulfide-d3 in methanol.

  • Working Standard Mixtures: Prepare serial dilutions of the analyte stock solutions in a suitable buffer (e.g., phosphate-buffered saline) to create calibration standards.

  • Internal Standard Working Solution (10 µg/mL): Dilute the MPDS-d3 stock solution in methanol.

  • NEM Solution (100 mM): Prepare fresh daily in water.

  • TCEP Solution (100 mM): Prepare fresh daily in water.

Sample Preparation Protocol

This protocol is designed for the analysis of human plasma.

4.3.1. For Quantification of Free Thiols:

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (MPDS-d3).

  • Add 20 µL of 100 mM NEM solution. Vortex briefly.

  • Incubate at room temperature for 15 minutes to allow for complete derivatization of free thiols.

  • Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

4.3.2. For Quantification of Total Thiols (after reduction):

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (MPDS-d3).

  • Add 20 µL of 100 mM TCEP solution. Vortex briefly.

  • Incubate at 37°C for 30 minutes to reduce all disulfide bonds.

  • Add 20 µL of 100 mM NEM solution. Vortex briefly.

  • Incubate at room temperature for 15 minutes for derivatization.

  • Add 400 µL of ice-cold methanol for protein precipitation.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the derivatized thiols and the internal standard.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) will be used to monitor the specific precursor-to-product ion transitions for each NEM-derivatized thiol and the internal standard.

Table 3: Example MRM Transitions for NEM-Derivatized Thiols

Analyte (NEM-adduct)Precursor Ion (m/z)Product Ion (m/z)
Cysteine-NEM247.1118.1
Homocysteine-NEM261.1132.1
Glutathione-NEM433.1304.1
MPDS-d3To be determined empiricallyTo be determined empirically

Note: The exact m/z values for MPDS-d3 will need to be determined by direct infusion of the standard into the mass spectrometer.

Visualizations of Relevant Pathways and Workflows

Thiol-Disulfide Quantification Workflow

The following diagram illustrates the overall experimental workflow for the quantification of thiols and disulfides in a biological sample.

G cluster_sample Biological Sample (e.g., Plasma) cluster_thiol Free Thiol Quantification cluster_total Total Thiol Quantification cluster_analysis Analysis Sample Plasma Sample IS1 Add MPDS-d3 (Internal Standard) Sample->IS1 IS2 Add MPDS-d3 (Internal Standard) Sample->IS2 NEM Derivatize with NEM IS1->NEM Precip1 Protein Precipitation NEM->Precip1 Extract1 Supernatant Extraction Precip1->Extract1 LCMS LC-MS/MS Analysis Extract1->LCMS TCEP Reduce with TCEP IS2->TCEP NEM2 Derivatize with NEM TCEP->NEM2 Precip2 Protein Precipitation NEM2->Precip2 Extract2 Supernatant Extraction Precip2->Extract2 Extract2->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Workflow for Thiol and Disulfide Quantification.

The Glutathione Redox Cycle

This diagram illustrates the central role of glutathione in maintaining cellular redox homeostasis.

G GSH 2 GSH (Reduced Glutathione) GPx Glutathione Peroxidase GSH->GPx GSSG GSSG (Glutathione Disulfide) GR Glutathione Reductase GSSG->GR GPx->GSSG H2O 2 H2O GPx->H2O GR->GSH NADP NADP+ GR->NADP H2O2 H2O2 H2O2->GPx NADPH NADPH + H+ NADPH->GR

Caption: The Glutathione Redox Cycle.

The Nrf2-Keap1 Signaling Pathway in Oxidative Stress Response

This diagram shows how the Nrf2 transcription factor is activated in response to oxidative stress to upregulate antioxidant gene expression.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex ROS Oxidative Stress (ROS) Degradation Proteasomal Degradation Nrf2_Keap1->Degradation Ubiquitination Keap1_mod Keap1 (Thiol Modification) ROS->Keap1_mod Oxidizes Cysteine Thiols Nrf2_free Nrf2 (Free) Keap1_mod->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Gene Expression (e.g., GCLC, NQO1) ARE->Antioxidant_Genes Activates

Caption: Nrf2-Keap1 Signaling Pathway.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Matrix Effects with Methyl propyl disulfide-d3

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Methyl propyl disulfide-d3...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Methyl propyl disulfide-d3 as an internal standard to overcome matrix effects in complex samples, particularly in GC-MS applications.

Introduction to Methyl propyl disulfide-d3

Methyl propyl disulfide is a volatile sulfur compound naturally present in various foods, such as onions and garlic, contributing to their characteristic aroma and flavor.[1][2] In analytical chemistry, particularly for the analysis of food, beverages, and environmental samples, accurate quantification of such volatile compounds can be challenging due to matrix effects.[3][4]

Methyl propyl disulfide-d3 is the deuterated form of Methyl propyl disulfide, making it an ideal internal standard for its non-deuterated counterpart. By having a similar chemical structure and physicochemical properties, it co-elutes with the analyte of interest during chromatographic separation and experiences similar matrix-induced signal suppression or enhancement.[5] This allows for accurate normalization of the analyte signal, leading to more reliable quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in chromatographic analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[6] This can lead to either a decrease in signal intensity (ion suppression) or an increase in signal intensity (ion enhancement).[6] These effects can significantly compromise the accuracy, precision, and sensitivity of quantitative analytical methods.[3]

Q2: How does Methyl propyl disulfide-d3 help mitigate matrix effects?

A2: As a stable isotope-labeled internal standard, Methyl propyl disulfide-d3 is the gold standard for compensating for matrix effects when analyzing Methyl propyl disulfide.[7] Because it is chemically almost identical to the analyte, it exhibits nearly the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[8] By adding a known amount of Methyl propyl disulfide-d3 to every sample and standard, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratio corrects for variations in signal intensity caused by matrix effects, leading to more accurate and precise results.[5]

Q3: Can deuterated internal standards like Methyl propyl disulfide-d3 completely eliminate matrix-related issues?

A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift is significant, the analyte and the internal standard may elute in regions with different degrees of ion suppression, leading to inaccurate quantification.[9] It is crucial to verify the co-elution of the analyte and the internal standard during method development.

Q4: When should I add the Methyl propyl disulfide-d3 internal standard to my samples?

A4: The internal standard should be added as early as possible in the sample preparation workflow. Adding it at the beginning ensures that it can account for any analyte loss or variability during extraction, concentration, and injection steps.

Troubleshooting Guides

Guide 1: Poor Reproducibility of Analyte/Internal Standard Area Ratio

Problem: You are observing inconsistent ratios of Methyl propyl disulfide to Methyl propyl disulfide-d3 across replicate injections of the same sample.

Possible Cause Solution
Inconsistent Injection Volume While modern autosamplers are very precise, check the autosampler for any visible signs of malfunction. Ensure the syringe is functioning correctly and there are no air bubbles.
Sample Heterogeneity Ensure your sample is thoroughly mixed (vortexed) before taking an aliquot for analysis, especially after thawing.[10]
Variable Matrix Effects If the matrix composition varies significantly between samples, it could lead to differential matrix effects. Consider additional sample cleanup steps to remove interfering components.
Internal Standard Instability Verify the stability of Methyl propyl disulfide-d3 in your sample matrix and solvent under your storage and analytical conditions.
Guide 2: Analyte and Internal Standard Do Not Co-elute

Problem: The retention times for Methyl propyl disulfide and Methyl propyl disulfide-d3 are different.

Possible Cause Solution
Isotope Effect A slight difference in retention time can occur due to the deuterium (B1214612) labeling.
Chromatographic Conditions Optimize your GC method. Adjusting the temperature program (e.g., using a slower ramp rate) or changing the carrier gas flow rate can help improve co-elution.
Column Degradation A contaminated or degraded GC column can affect the separation. Try cleaning or replacing the column.
Guide 3: Unexpectedly High or Low Analyte Concentrations

Problem: The calculated concentrations of Methyl propyl disulfide are consistently biased.

Possible Cause Solution
Incorrect Internal Standard Concentration Carefully reprepare the Methyl propyl disulfide-d3 spiking solution and verify its concentration. An error in the internal standard concentration will lead to a systematic bias in the results.
Cross-Contamination Implement a robust wash procedure for the autosampler and inject a blank sample after high-concentration samples to check for carryover.
Purity of the Internal Standard The Methyl propyl disulfide-d3 standard may contain a small amount of the non-deuterated form. Assess the purity of your internal standard by injecting a high-concentration solution and monitoring for the presence of the analyte.[11]

Experimental Protocols

Protocol: Evaluation of Matrix Effects

This protocol describes a standard method to quantify the extent of matrix effects for Methyl propyl disulfide using Methyl propyl disulfide-d3.

1. Preparation of Standard Solutions:

  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of Methyl propyl disulfide in methanol (B129727).

  • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of Methyl propyl disulfide-d3 in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solutions in a clean solvent (e.g., methanol or hexane) to cover the expected concentration range of the analyte in your samples. Each calibration standard should contain a constant concentration of Methyl propyl disulfide-d3.

2. Sample Preparation:

  • Set A (Neat Solution): Prepare a quality control (QC) sample at a known concentration of Methyl propyl disulfide and Methyl propyl disulfide-d3 in a clean solvent.

  • Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., a food sample known not to contain Methyl propyl disulfide). After the final extraction step, spike the extract with Methyl propyl disulfide and Methyl propyl disulfide-d3 to the same concentration as in Set A.

  • Set C (Pre-Extraction Spike): Take a blank matrix sample and spike it with Methyl propyl disulfide and Methyl propyl disulfide-d3 to the same concentration as in Set A before performing the extraction procedure.

3. Analysis:

  • Analyze all three sets of samples using your validated GC-MS method.

4. Data Evaluation:

  • Matrix Effect (ME %):

    • ME (%) = (Peak Area of Analyte in Set B / Peak Area of Analyte in Set A) * 100

    • An ME of 100% indicates no matrix effect.

    • An ME < 100% indicates ion suppression.

    • An ME > 100% indicates ion enhancement.

  • Recovery (RE %):

    • RE (%) = (Peak Area of Analyte in Set C / Peak Area of Analyte in Set B) * 100

  • Process Efficiency (PE %):

    • PE (%) = (Peak Area of Analyte in Set C / Peak Area of Analyte in Set A) * 100

Data Presentation

Table 1: Example Results of a Matrix Effect Experiment

The following table presents hypothetical data from a matrix effect experiment for the analysis of Methyl propyl disulfide in a garlic extract matrix. This data is for illustrative purposes only.

Sample Set Analyte (Methyl propyl disulfide) Peak Area Internal Standard (Methyl propyl disulfide-d3) Peak Area Calculated Matrix Effect (%) Calculated Recovery (%)
Set A (Neat) 550,000545,000--
Set B (Post-Spike) 412,500408,75075% (Suppression)-
Set C (Pre-Spike) 371,250367,875-90%

Visualizations

MatrixEffect_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation A Set A: Analyte + IS in Neat Solvent Analysis GC-MS Analysis A->Analysis B Set B: Blank Matrix Extract + Analyte + IS B->Analysis C Set C: Blank Matrix + Analyte + IS (Pre-extraction) C->Analysis Calc Calculate: - Matrix Effect (%) - Recovery (%) - Process Efficiency (%) Analysis->Calc

Caption: Experimental workflow for the evaluation of matrix effects.

Troubleshooting_Workflow start Inconsistent or Inaccurate Results check_coelution Check Co-elution of Analyte and IS start->check_coelution check_ratio Review Analyte/IS Peak Area Ratios check_coelution->check_ratio Co-elution OK optimize_chrom Optimize Chromatographic Method check_coelution->optimize_chrom Separation Observed check_purity Assess IS Purity check_ratio->check_purity Ratios Inconsistent check_sample_prep Investigate Sample Preparation Steps check_ratio->check_sample_prep Ratios Consistent but Biased end Accurate Quantification check_purity->end Purity Confirmed optimize_chrom->end verify_is_conc Verify IS Concentration check_sample_prep->verify_is_conc verify_is_conc->end

Caption: A logical workflow for troubleshooting inaccurate quantitative results.

References

Optimization

Technical Support Center: Isotopic Stability of Methyl propyl disulfide-d3

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the isotopic exchange of deuterium (B1214612) in Methyl propyl disulfide-d3. Frequently As...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the isotopic exchange of deuterium (B1214612) in Methyl propyl disulfide-d3.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for Methyl propyl disulfide-d3?

Isotopic exchange, or H/D back-exchange, is a chemical process where a deuterium atom (D) on a labeled molecule is replaced by a proton (H) from the surrounding environment.[1] For Methyl propyl disulfide-d3, the deuterium atoms are on the methyl group attached to the sulfur atom. Loss of these deuterium labels compromises the isotopic purity of the compound. This is a significant issue in applications like quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS), where the deuterated compound serves as an internal standard and any change in its mass will lead to inaccurate results.[2]

Q2: Which factors promote the unwanted exchange of deuterium in my sample?

The primary drivers of deuterium exchange are environmental and procedural. Key factors include:

  • Solvent Choice: Protic solvents, which have O-H or N-H bonds (e.g., water, methanol, ethanol), are the most common sources of protons and readily facilitate exchange.[3][4] Aprotic solvents (e.g., acetonitrile, tetrahydrofuran) lack these bonds and are much less likely to cause exchange.[3][5]

  • pH Level: The exchange process is catalyzed by both acids and bases.[6][7] The rate of exchange is generally lowest in a slightly acidic environment, typically around pH 2.5–3.0.[1][3] Strongly acidic or basic conditions will significantly accelerate deuterium loss.[3]

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including isotopic exchange.[1][3] Keeping samples cooled is a critical step in maintaining isotopic stability.[3]

  • Exposure Time: The longer the deuterated compound is exposed to unfavorable conditions (protic solvents, high/low pH, high temperature), the greater the extent of back-exchange will be.[1]

Q3: Are the deuterium atoms on the methyl group of Methyl propyl disulfide-d3 particularly susceptible to exchange?

Deuterium atoms on carbon are generally more stable than those on heteroatoms like oxygen or nitrogen.[3] However, carbons adjacent to certain functional groups, such as carbonyls, can be more labile.[3] While the C-D bond is strong, the position of the deuterated methyl group adjacent to the sulfur atom in Methyl propyl disulfide-d3 can influence its stability, particularly under strong acid or base catalysis which can facilitate the formation of reactive intermediates.[7][8]

Troubleshooting Guide

Problem: My LC-MS or NMR analysis indicates a loss of deuterium from my Methyl propyl disulfide-d3 standard.

This is a classic sign of back-exchange.[3] Use the following workflow and guides to diagnose and resolve the issue.

graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12, label="Troubleshooting Deuterium Loss in Methyl propyl disulfide-d3", labelloc=t, fontcolor="#202124"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Workflow for diagnosing and preventing deuterium exchange.

Q1: How do I select the right solvent to minimize exchange?

Whenever possible, use polar aprotic solvents for sample preparation, dilution, and analysis. If a protic solvent is unavoidable, minimize the exposure time and maintain cold temperatures.

Table 1: Solvent Selection Guide for Deuterated Compounds

Solvent Type Examples Risk of D-Exchange Recommendations
Polar Aprotic Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) Low Highly Recommended. Ideal for dissolving standards and for use as mobile phase components.[9]
Polar Protic Water (H₂O), Methanol (MeOH), Ethanol (EtOH), Acetic Acid High Avoid if possible. If required, use D₂O or deuterated alcohols, keep the solution cold (e.g., 4°C), and analyze immediately.[2][9]

| Nonpolar Aprotic | Hexane, Toluene, Dichloromethane (DCM) | Low | Suitable if analyte is soluble. Less common for LC-MS applications. |

Q2: What are the best practices for storing Methyl propyl disulfide-d3?

Proper storage is crucial for long-term isotopic stability.[2]

  • Form: Store the compound in its neat form (liquid) or as a solid if applicable, rather than pre-dissolved in a protic solvent.

  • Solvent: If a stock solution is required, prepare it in a high-purity aprotic solvent like acetonitrile.

  • Temperature: Store neat standards and aprotic solutions at low temperatures, such as -20°C or -80°C, as recommended by the manufacturer.[2]

  • Atmosphere: Protect the standard from atmospheric moisture, which can be a source of protons.[2] Use vials with tight-fitting septa and consider storage in a desiccator or under an inert atmosphere (e.g., argon, nitrogen).

Experimental Protocol

Protocol: Monitoring the Isotopic Stability of Methyl propyl disulfide-d3 via ¹H NMR

This protocol allows for the direct assessment of deuterium loss by monitoring the appearance of a proton signal corresponding to the methyl group.

Objective: To quantify the percentage of deuterium back-exchange over time under specific experimental conditions (e.g., in a proposed mobile phase).

Materials:

  • Methyl propyl disulfide-d3

  • Non-deuterated methyl propyl disulfide (for reference)

  • Aprotic deuterated solvent (e.g., Acetonitrile-d3) for locking

  • Protic solvent to be tested (e.g., H₂O/Methanol mixture)

  • High-precision NMR tubes

  • NMR Spectrometer (≥400 MHz recommended)

Procedure:

  • Prepare Reference Standard: Dissolve a known quantity of non-deuterated methyl propyl disulfide in Acetonitrile-d3. Acquire a ¹H NMR spectrum to determine the exact chemical shift of the S-CH₃ protons.

  • Prepare T=0 Sample: Accurately weigh a sample of Methyl propyl disulfide-d3 and dissolve it in the protic solvent mixture being tested. Immediately add a small percentage (5-10%) of a deuterated aprotic solvent (like Acetonitrile-d3) to serve as the NMR lock.

  • Acquire T=0 Spectrum: Immediately acquire a ¹H NMR spectrum of the T=0 sample. The region corresponding to the S-CH₃ protons should show a very small residual signal. Integrate this peak and the peak of a stable, non-exchangeable proton in the molecule (e.g., one of the propyl chain protons) or an internal standard.

  • Incubate Sample: Store the NMR tube under the conditions you wish to test (e.g., 25°C on the benchtop, 4°C in a refrigerator, or in a heated autosampler at 40°C).

  • Acquire Time-Point Spectra: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1, 4, 8, and 24 hours).

  • Data Analysis:

    • For each time point, integrate the newly appearing S-CH₃ proton signal.

    • Calculate the percentage of deuterium exchange at each time point relative to the integral of a stable, non-exchangeable proton signal within the molecule.

    • Plot % Exchange vs. Time to determine the rate of exchange under the tested conditions.

graph Factors { graph [layout=neato, overlap=false, fontname="Arial", fontsize=12, label="Key Factors Influencing Isotopic Exchange", labelloc=t, fontcolor="#202124"]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=11]; edge [color="#5F6368"];

}

Factors that directly impact deuterium label stability.

References

Troubleshooting

Technical Support Center: Navigating Chromatographic Co-elution with Methyl propyl disulfide-d3

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges enc...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during chromatographic analysis, specifically focusing on co-elution issues when using Methyl propyl disulfide-d3 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is Methyl propyl disulfide-d3 and why is it used as an internal standard?

Methyl propyl disulfide-d3 is the deuterated form of Methyl propyl disulfide, a volatile sulfur-containing compound naturally found in plants like garlic and onions.[1][2][3] In quantitative analysis, particularly with gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), it serves as an ideal internal standard.[1] The key advantage of using a deuterated standard is that its chemical and physical properties are nearly identical to the non-deuterated analyte of interest.[4] This ensures that it behaves similarly during sample preparation and chromatographic separation, helping to correct for variations in the analytical process and improving the accuracy and precision of quantification.[5]

Q2: I'm observing a slight difference in retention time between my analyte and Methyl propyl disulfide-d3. Is this normal?

Yes, a small shift in retention time between a deuterated internal standard and its non-deuterated counterpart is a known phenomenon referred to as the "deuterium isotope effect".[6] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated analogs due to subtle differences in molecular lipophilicity.[6][7] While often minor, this can become problematic if the analyte and internal standard elute in a region with significant matrix effects, potentially leading to inaccurate results.[6][7]

Q3: Can Methyl propyl disulfide-d3 be used for methods other than GC-MS?

Yes, Methyl propyl disulfide-d3 can be used as an internal standard for various quantitative analytical techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The choice of analytical method will depend on the specific properties of the analyte and the complexity of the sample matrix.

Q4: Are there any known cellular signaling pathways affected by Methyl propyl disulfide?

Currently, there is limited evidence to suggest that Methyl propyl disulfide directly participates in major cellular signaling pathways. Its primary role is recognized as a flavor and aroma compound in foods. Research on volatile sulfur compounds from sources like garlic has explored their potential health benefits, but specific interactions with signaling cascades are not well-established for Methyl propyl disulfide itself.

Troubleshooting Guide: Co-elution Issues

Co-elution, the overlapping of chromatographic peaks, can significantly compromise the accuracy of quantification. This guide provides a systematic approach to resolving these issues when using Methyl propyl disulfide-d3.

Problem: The chromatographic peak for Methyl propyl disulfide-d3 is co-eluting with an unknown peak from the matrix or with another analyte.

This is a common challenge, especially when analyzing complex samples like food extracts which can contain numerous structurally similar sulfur compounds.[8][9] For instance, in garlic or onion extracts, other disulfides like diallyl disulfide or dimethyl disulfide may have similar retention times.[10][11]

Solution Workflow:

A logical approach to troubleshooting co-elution is essential. The following diagram outlines a step-by-step process to diagnose and resolve overlapping peaks.

CoElution_Troubleshooting start Start: Co-elution Observed confirm_coelution Confirm Co-elution (Peak Purity Analysis, Mass Spectra) start->confirm_coelution method_optimization Chromatographic Method Optimization confirm_coelution->method_optimization adjust_gradient Adjust Temperature/Mobile Phase Gradient method_optimization->adjust_gradient Modify Elution Profile change_column Change Stationary Phase method_optimization->change_column Alter Selectivity adjust_flow Optimize Flow Rate method_optimization->adjust_flow Fine-tune Efficiency re_evaluate Re-evaluate Separation adjust_gradient->re_evaluate change_column->re_evaluate adjust_flow->re_evaluate resolved Resolution Achieved re_evaluate->resolved Yes further_optimization Further Optimization Needed re_evaluate->further_optimization No end End resolved->end further_optimization->method_optimization

Caption: A logical workflow for troubleshooting chromatographic co-elution.

Step-by-Step Troubleshooting:

  • Confirm Co-elution:

    • Peak Shape Analysis: Look for asymmetrical peaks, such as shoulders or tailing, which can indicate the presence of more than one compound.

    • Mass Spectral Analysis: If using a mass spectrometer, examine the mass spectra across the peak. A changing mass spectrum is a clear indicator of co-elution.

  • Optimize the Chromatographic Method:

    • Adjust the Temperature Program (for GC): A slower temperature ramp can improve the separation of closely eluting compounds.[12] Introducing an isothermal hold at a temperature just below the elution temperature of the co-eluting pair can also enhance resolution.

    • Modify the Mobile Phase Gradient (for LC): For liquid chromatography, making the gradient shallower (i.e., a slower increase in the percentage of the strong solvent) around the elution time of the compounds can improve separation.[9]

    • Change the Stationary Phase: If optimizing the temperature or mobile phase is not effective, switching to a different column chemistry is often the most powerful way to alter selectivity and resolve co-eluting peaks.[12] For sulfur compounds, specialized columns like a DB-Sulfur SCD may provide better resolution.

    • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.[13]

Quantitative Data Summary

The following table presents example data from a GC-MS analysis of volatile sulfur compounds in a garlic extract. Methyl propyl disulfide is a significant component, and other listed compounds are potential co-eluting species that may require chromatographic optimization for baseline separation.

CompoundRetention Time (min)Relative Peak Area (%)
Dimethyl disulfide9.885.2
Allyl methyl sulfide25.7213.5
Methyl propyl disulfide 17.35 48.64
Diallyl disulfide68.0922.1
Disulfide, methyl 2-propenyl29.8110.6

Data adapted from a study on volatile compounds in garlic. Actual retention times and relative amounts will vary depending on the specific analytical method and sample.[10][14]

Experimental Protocol: Quantification of a Target Analyte using Methyl propyl disulfide-d3 Internal Standard by GC-MS

This protocol provides a general methodology for the analysis of a volatile analyte in a food matrix using Methyl propyl disulfide-d3 as an internal standard.

1. Sample Preparation (Garlic Extract)

  • Weigh approximately 5 g of homogenized garlic tissue into a vial.

  • Add a known amount of Methyl propyl disulfide-d3 internal standard solution.

  • Perform extraction using a suitable solvent, such as diethyl ether, and a method like direct maceration.[15]

  • Vortex the mixture and then centrifuge to separate the organic layer.

  • Carefully transfer the supernatant (organic layer) to a clean vial for GC-MS analysis.

2. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MS or equivalent.[16]

  • Column: A capillary column suitable for volatile sulfur compounds, e.g., a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[17]

  • Injector Temperature: 250°C.[18]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[18]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at 5°C/min.

    • Ramp to 250°C at 10°C/min, hold for 5 minutes.[18]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[16]

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the complexity of the matrix. For quantification, SIM mode is often preferred for higher sensitivity.

3. Data Analysis

  • Identify the peaks corresponding to the analyte and Methyl propyl disulfide-d3 based on their retention times and mass spectra.

  • Integrate the peak areas for the selected ions of both the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by analyzing standards with known concentrations of the analyte and a constant concentration of the internal standard.

  • Determine the concentration of the analyte in the sample by comparing its peak area ratio to the calibration curve.

The following diagram illustrates the general workflow for this experimental protocol.

Experimental_Workflow sample_prep Sample Preparation (Homogenization, Spiking with IS, Extraction) gcms_analysis GC-MS Analysis (Injection, Separation, Detection) sample_prep->gcms_analysis data_processing Data Processing (Peak Identification and Integration) gcms_analysis->data_processing quantification Quantification (Calibration Curve, Concentration Calculation) data_processing->quantification result Final Result quantification->result

Caption: A general workflow for quantitative analysis using an internal standard.

References

Optimization

Technical Support Center: Optimizing Methyl Propyl Disulfide-d3 Analysis by Gas Chromatography

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak shape and resolution for Methy...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak shape and resolution for Methyl propyl disulfide-d3 in Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common peak shape problems encountered when analyzing Methyl propyl disulfide-d3 by GC?

A1: The most common peak shape issues are peak tailing, peak fronting, and peak splitting. Peak tailing, characterized by an asymmetrical peak with a drawn-out trailing edge, is particularly common for active sulfur compounds like disulfides due to their interaction with the GC system. Peak fronting, where the leading edge of the peak is sloped, can occur due to column overload. Peak splitting, the appearance of a single compound as two or more peaks, can be caused by injection technique or issues with the column.

Q2: What type of GC column is best suited for the analysis of Methyl propyl disulfide-d3?

A2: For the analysis of volatile sulfur compounds, including disulfides, it is crucial to use a highly inert GC column to minimize analyte interaction and improve peak shape. Columns specifically designed for sulfur analysis are recommended. Examples include:

  • Agilent J&W DB-Sulfur SCD: This column is designed for the analysis of sulfur compounds and provides excellent inertness and low bleed, which is important when using sensitive detectors like the Sulfur Chemiluminescence Detector (SCD).[1][2][3]

  • Agilent J&W Select Low Sulfur: This is another highly inert column that provides good peak shape for active sulfur compounds and allows for low detection limits.[4][5]

Using a column with a thick film can also be beneficial for retaining and separating volatile sulfur compounds.

Q3: How does the deuteration in Methyl propyl disulfide-d3 affect its GC analysis?

A3: The primary effect of deuteration on GC analysis is a slight change in retention time, often referred to as the chromatographic isotope effect. Typically, deuterated compounds like Methyl propyl disulfide-d3 will elute slightly earlier than their non-deuterated counterparts.[6] This effect is generally small but can be influenced by the polarity of the stationary phase.[7][8][9] For most applications, this retention time shift does not significantly impact method development, but it is an important consideration when resolving the deuterated standard from the non-deuterated analyte.

Q4: What are the recommended starting GC parameters for the analysis of Methyl propyl disulfide-d3?

A4: A good starting point for method development is crucial. The following table provides a general-purpose GC method for volatile sulfur compounds that can be adapted for Methyl propyl disulfide-d3 analysis.

ParameterRecommended Starting Condition
Column Agilent J&W DB-Sulfur SCD (e.g., 60 m x 0.32 mm, 4.2 µm) or equivalent
Carrier Gas Helium or Hydrogen at a constant flow of 2-3 mL/min
Inlet Temperature 200-250 °C
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)
Oven Program Initial: 40-65°C, hold for 2-5 min; Ramp: 10°C/min to 250°C, hold for 5 min
Detector Sulfur Chemiluminescence Detector (SCD) or Mass Spectrometer (MS)

Note: These parameters should be optimized for your specific instrument and application.

Troubleshooting Guides

Problem: Peak Tailing

Peak tailing is a common issue when analyzing active sulfur compounds. It can lead to poor resolution and inaccurate integration.

Troubleshooting Workflow for Peak Tailing

G cluster_inlet Inlet System Checks cluster_column GC Column Checks cluster_method Method Parameter Optimization Start Peak Tailing Observed Check_Inlet Check Inlet System Start->Check_Inlet Isolate the cause Check_Column Check GC Column Check_Inlet->Check_Column Inlet OK Liner Inspect/Replace Liner - Use deactivated liner - Consider liner with glass wool Check_Inlet->Liner Optimize_Method Optimize Method Parameters Check_Column->Optimize_Method Column OK Column_Installation Verify Column Installation - Proper ferrule, no leaks Check_Column->Column_Installation Solution_Found Problem Resolved Optimize_Method->Solution_Found Optimized Flow_Rate Optimize Carrier Gas Flow Rate Optimize_Method->Flow_Rate Septum Replace Septum Liner->Septum Inlet_Temp Check Inlet Temperature - Ensure it's high enough for volatilization Septum->Inlet_Temp Column_Contamination Trim Column Inlet - Remove contaminated section Column_Installation->Column_Contamination Column_Choice Ensure Inert Column Column_Contamination->Column_Choice Oven_Program Adjust Oven Temperature Program - Slower ramp rate Flow_Rate->Oven_Program

Caption: A logical workflow for troubleshooting peak tailing issues.

Quantitative Impact of Troubleshooting Steps on Peak Tailing (Illustrative Data)

ActionInitial Tailing FactorTailing Factor After ActionExpected Improvement
Replace with new, deactivated liner 2.51.5Significant improvement by reducing active sites in the inlet.
Trim 0.5m from column inlet 1.81.2Removes accumulated non-volatile residues and active sites.
Increase inlet temperature from 200°C to 250°C 1.61.4Ensures complete and rapid volatilization of the analyte.
Decrease oven ramp rate from 20°C/min to 10°C/min 1.41.2Allows for better interaction with the stationary phase, improving peak symmetry.

Note: Tailing factor is a measure of peak asymmetry. A value of 1 indicates a perfectly symmetrical peak.

Problem: Poor Resolution

Poor resolution between Methyl propyl disulfide-d3 and other components can compromise accurate quantification.

Troubleshooting Workflow for Improving Resolution

G cluster_flow Carrier Gas Optimization cluster_oven Oven Program Adjustment cluster_column_change Column Considerations Start Poor Resolution Optimize_Flow Optimize Carrier Gas Flow Rate Start->Optimize_Flow Start with easiest change Adjust_Oven Adjust Oven Temperature Program Optimize_Flow->Adjust_Oven Flow optimized, still poor Set_Optimal_Velocity Set to Optimal Linear Velocity (e.g., 30-40 cm/s for He) Optimize_Flow->Set_Optimal_Velocity Consider_Column Consider Column Change Adjust_Oven->Consider_Column Temp program optimized, still poor Lower_Initial_Temp Lower Initial Temperature Adjust_Oven->Lower_Initial_Temp Solution_Found Resolution Improved Consider_Column->Solution_Found New column improves separation Longer_Column Increase Column Length Consider_Column->Longer_Column Slower_Ramp_Rate Decrease Ramp Rate Lower_Initial_Temp->Slower_Ramp_Rate Isothermal_Period Add Isothermal Hold Slower_Ramp_Rate->Isothermal_Period Smaller_ID Decrease Column Internal Diameter Longer_Column->Smaller_ID Different_Phase Change Stationary Phase Smaller_ID->Different_Phase

Caption: A systematic approach to improving chromatographic resolution.

Quantitative Impact of Method Adjustments on Resolution (Illustrative Data)

Parameter ChangeInitial Resolution (Rs)Resolution after ChangeRationale
Decrease oven ramp rate from 15°C/min to 5°C/min 1.21.8Increases the time analytes spend in the stationary phase, enhancing separation.
Decrease carrier gas flow from 3 mL/min to 1.5 mL/min 1.41.7Operating closer to the optimal linear velocity can increase column efficiency.
Change to a longer column (30m to 60m) 1.11.6Increases the number of theoretical plates, providing more opportunity for separation.

Note: Resolution (Rs) of 1.5 is generally considered baseline separation.

Problem: Peak Fronting

Peak fronting is often a sign of column overload.

Troubleshooting Workflow for Peak Fronting

G cluster_sample Sample Amount Reduction cluster_injection Injection Technique cluster_column Column Capacity Start Peak Fronting Observed Reduce_Sample Reduce Sample Amount Start->Reduce_Sample Check_Injection Check Injection Technique Reduce_Sample->Check_Injection Fronting persists Dilute_Sample Dilute the Sample Reduce_Sample->Dilute_Sample Column_Capacity Evaluate Column Capacity Check_Injection->Column_Capacity Injection OK Solvent_Mismatch Check for Solvent-Phase Mismatch Check_Injection->Solvent_Mismatch Solution_Found Symmetrical Peak Achieved Column_Capacity->Solution_Found Capacity increased Thicker_Film Use a Thicker Film Column Column_Capacity->Thicker_Film Increase_Split Increase Split Ratio Dilute_Sample->Increase_Split Decrease_Injection_Vol Decrease Injection Volume Increase_Split->Decrease_Injection_Vol Wider_ID Use a Wider ID Column Thicker_Film->Wider_ID

Caption: Troubleshooting guide for addressing peak fronting.

Experimental Protocols

Protocol 1: General GC-SCD Analysis of Methyl Propyl Disulfide-d3

  • Sample Preparation: Prepare a standard solution of Methyl propyl disulfide-d3 in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at the desired concentration.

  • GC System Configuration:

    • Install an inert GC column (e.g., Agilent J&W DB-Sulfur SCD, 60 m x 0.32 mm, 4.2 µm).

    • Set the carrier gas (Helium) to a constant flow of 2.5 mL/min.

    • Set the inlet temperature to 250°C.

    • Use a deactivated, single-taper glass liner.

    • Set the oven temperature program: 40°C hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • Set the SCD detector temperature to 800°C.

  • Injection:

    • For trace analysis, use a 1 µL splitless injection with a purge time of 1 minute.

    • For higher concentrations, use a 1 µL split injection with a split ratio of 50:1.

  • Data Analysis: Integrate the peak for Methyl propyl disulfide-d3 and evaluate peak shape (asymmetry, tailing factor) and resolution from neighboring peaks.

Protocol 2: Troubleshooting Inlet Activity

  • Initial Analysis: Analyze a known standard of Methyl propyl disulfide-d3 using the established method and record the peak asymmetry.

  • Liner Replacement: Replace the existing inlet liner with a new, deactivated liner of the same type.

  • Re-analysis: Re-inject the same standard and compare the peak asymmetry to the initial analysis. A significant improvement indicates the original liner was a source of activity.

  • Septum Replacement: If peak tailing persists, replace the septum.

  • Re-analysis: Inject the standard again and assess peak shape.

  • Column Trimming: If the issue is still not resolved, cool the oven, carefully trim 0.5 meters from the inlet side of the column, and reinstall.

  • Final Analysis: Analyze the standard one more time to confirm if the activity was in the front portion of the column.

References

Troubleshooting

Technical Support Center: Optimizing Injection Parameters for Volatile Sulfur Compounds

Welcome to the technical support center for the analysis of volatile sulfur compounds (VSCs). This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides an...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of volatile sulfur compounds (VSCs). This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the gas chromatography (GC) analysis of these challenging compounds.

Troubleshooting Guides

This section directly addresses common problems encountered during the analysis of VSCs, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: Why am I seeing poor peak shapes, such as tailing or fronting, for my VSC analytes?

A1: Asymmetrical peaks are a frequent issue when analyzing VSCs due to their reactive nature. Several factors can contribute to this problem.

  • Active Sites: VSCs can interact with active sites in the GC inlet or column, leading to peak tailing.[1]

    • Solution: Deactivate the inlet liner using silylation reagents. Employ an inert-coated GC column specifically designed for sulfur analysis to minimize interactions.[1][2][3]

  • Improper Column Installation: A poorly cut or incorrectly installed column can cause peak tailing.

    • Solution: Ensure the column is cut cleanly and installed at the correct depth in both the injector and detector.[1]

  • Column Contamination: Buildup of non-volatile residues can lead to active sites.

    • Solution: Bake out the column at a high temperature, staying within its specified limits. If the problem persists, trimming the first few centimeters of the column may be necessary.[1]

  • Inappropriate Flow Rate: A carrier gas flow rate that is too low can result in peak broadening and tailing.[1]

    • Solution: Optimize the carrier gas flow rate for your specific column and analytes.

Q2: My VSC peaks are very small or undetectable, indicating poor sensitivity. What can I do to improve the signal?

A2: Low sensitivity is a common challenge due to the often trace-level concentrations of VSCs.[4] Here are several approaches to boost your signal:

  • Injection Technique: For trace analysis, a splitless injection is preferred over a split injection as it directs the entire sample onto the column.[5][6][7] However, be mindful that the slower flow rate in splitless mode can sometimes lead to the degradation of active analytes.[5][7]

  • Inlet Temperature: The inlet temperature needs to be high enough to ensure rapid and complete vaporization of your target VSCs but not so high as to cause thermal degradation.[8][9]

    • Solution: A good starting point for inlet temperature is 250 °C.[8] You may need to experiment with different temperatures to find the optimal balance for your specific compounds.[8][9]

  • Sample Enrichment Techniques: For very low concentrations, consider using a sample pre-concentration technique like Headspace Solid-Phase Microextraction (HS-SPME) or Purge and Trap.[10][11]

  • Detector Choice: Using a sulfur-specific detector, such as a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD), can significantly enhance sensitivity and selectivity for VSCs.[12][13]

Q3: I'm having trouble with co-eluting peaks, where other compounds in my sample matrix are interfering with my target VSCs. How can I resolve this?

A3: Co-elution is a significant problem in complex matrices and can lead to inaccurate quantification.

  • Chromatographic Optimization:

    • Solution: Adjust the GC oven temperature program to improve separation. Using a longer GC column or one with a different stationary phase chemistry, specifically designed for sulfur analysis, can also enhance resolution.[4] Non-polar columns, such as those with a polydimethylsiloxane (B3030410) (PDMS) stationary phase, are often a good starting point.[12]

  • Selective Detector:

    • Solution: A highly selective detector like an SCD is invaluable in these situations. It can help to distinguish sulfur-containing compounds from a complex background matrix, even with some chromatographic overlap.[4]

  • Sample Preparation:

    • Solution: If possible, dilute the sample to reduce the concentration of interfering matrix components.[4]

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in analyzing volatile sulfur compounds?

A1: The primary challenges in VSC analysis stem from their chemical properties:

  • Low Concentrations: VSCs are often present at very low levels (ppb or ppt), requiring highly sensitive analytical methods.[4]

  • Reactivity: Their polar and reactive nature can lead to adsorption onto surfaces within the analytical system, causing poor peak shape and inaccurate results.[14]

  • Volatility: Their high volatility requires careful sample handling and optimization of injection parameters to ensure efficient transfer to the GC column.

Q2: When should I use a split versus a splitless injection for VSC analysis?

A2: The choice between split and splitless injection depends on the concentration of your analytes.

  • Split Injection: Use for samples with higher concentrations of VSCs to avoid overloading the column. This technique introduces only a portion of the sample into the column.[6][7]

  • Splitless Injection: This is the preferred method for trace analysis of low-concentration samples, as it transfers nearly the entire sample to the column, maximizing sensitivity.[5][6][7][15]

Q3: What type of GC column is best for VSC analysis?

A3: The ideal column depends on the specific VSCs and the sample matrix. However, some general recommendations include:

  • Inertness: An inert column is crucial to prevent interactions with the reactive sulfur compounds.[2][3]

  • Stationary Phase: A non-polar stationary phase, like polydimethylsiloxane (PDMS), is a common starting point for separating a wide range of VSCs based on their boiling points.[12][16] For specific applications, porous layer open tubular (PLOT) columns can also offer unique selectivity.[17]

  • Dimensions: A 30-meter column with a 0.25 mm internal diameter is a good compromise between resolution and analysis time for many applications.[12] Thick film columns (1 to 5 µm) are well-suited for highly volatile compounds.[16]

Data Presentation

Table 1: Recommended Starting GC Parameters for VSC Analysis
ParameterRecommended SettingNotes
Column Agilent J&W DB-Sulfur SCD (60 m x 0.32 mm x 4.3 µm) or equivalentA column designed for sulfur analysis is recommended.[12]
Carrier Gas HeliumConstant flow of 3 mL/min.[12]
Oven Program Initial: 40°C (hold 5 min), Ramp: 10°C/min to 250°C, Hold: 5 minThis is a general starting point and should be optimized.[12]
Inlet Split/Splitless250°C.[12]
Injection Mode Splitless for trace analysis1-minute splitless time.[12]
Table 2: Optimized HS-SPME Parameters for VSC Analysis in an Ethanol Matrix
ParameterOptimal ConditionRationale
SPME Fiber 50/30 μm DVB/CAR/PDMSProvided the best results for pre-concentrating a wide range of VSCs.[10][18]
Extraction Temperature 35°COptimal for a balance between volatility and stability of many VSCs.[10][18]
Extraction Time 30 minutesSufficient time for analytes to reach equilibrium with the fiber.[10][18]
Sample Dilution 2.5% v/v ethanolSignificantly improves extraction sensitivity in alcoholic matrices.[10][18]
Salt Addition 20% w/v NaClEnhances the release of volatile compounds from the sample matrix.[10][18]
EDTA Addition 1% EDTAImproves the sensitivity of the extraction.[10][18]
Table 3: Purge and Trap Parameters for VSC Analysis in Aqueous Samples
ParameterRecommended SettingReference
Purge Gas Nitrogen or Helium[19]
Purge Gas Flow Rate 40 mL/min[20]
Purge Time 11-12 minutes[11][20]
Trap Cool Down Temperature -75°C[11]
Desorption Temperature 180°C[19]

Experimental Protocols & Visualizations

Experimental Workflow: HS-SPME-GC-MS for VSC Analysis

The following diagram outlines the key steps in a typical Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry workflow for the analysis of volatile sulfur compounds.

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Sample Aqueous Sample Dilution Dilute to 2.5% Ethanol Sample->Dilution Additives Add 20% NaCl & 1% EDTA Dilution->Additives Vial Seal in Headspace Vial Additives->Vial Equilibration Equilibrate at 35°C for 30 min Vial->Equilibration Extraction Expose DVB/CAR/PDMS Fiber for 30 min Equilibration->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometry Detection Separation->Detection Data Data Analysis Detection->Data Troubleshooting_Peak_Shape Start Poor Peak Shape Observed (Tailing/Fronting) Check_Column Check Column Installation (Cut & Depth) Start->Check_Column Check_Flow Optimize Carrier Gas Flow Rate Check_Column->Check_Flow No Improvement Result_Good Peak Shape Improved Check_Column->Result_Good Properly Installed Check_Inlet Inspect & Deactivate Inlet Liner Check_Flow->Check_Inlet No Improvement Check_Flow->Result_Good Optimized Check_Column_Health Bakeout or Trim Column Check_Inlet->Check_Column_Health No Improvement Check_Inlet->Result_Good Clean/Deactivated Check_Column_Health->Result_Good Contamination Removed Result_Bad Issue Persists Check_Column_Health->Result_Bad Injection_Parameters_Impact cluster_params Injection Parameters cluster_process Analytical Process cluster_output Analytical Output Inlet_Temp Inlet Temperature Vaporization Analyte Vaporization Inlet_Temp->Vaporization Affects Efficiency Injection_Mode Injection Mode (Split/Splitless) Transfer Analyte Transfer to Column Injection_Mode->Transfer Determines Amount Flow_Rate Carrier Gas Flow Rate Flow_Rate->Transfer Affects Speed Vaporization->Transfer Focusing Band Focusing at Column Head Transfer->Focusing Sensitivity Sensitivity (Signal Intensity) Transfer->Sensitivity Peak_Shape Peak Shape Focusing->Peak_Shape

References

Optimization

Technical Support Center: Minimizing Analyte-to-Internal Standard Response Variability

Welcome to the Technical Support Center for Minimizing Analyte-to-Internal Standard (IS) Response Variability. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Minimizing Analyte-to-Internal Standard (IS) Response Variability. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using an internal standard in quantitative analysis?

An internal standard (IS) is a compound with a known concentration that is added to all samples, including calibration standards and quality controls, before sample processing.[1] Its primary purpose is to compensate for variability that can occur during sample preparation, injection, and analysis, thereby improving the accuracy and precision of the quantitative results.[2][3] The IS helps to correct for variations in sample extraction, injection volume inconsistencies, and fluctuations in the mass spectrometer's response.[4]

Q2: What are the characteristics of an ideal internal standard?

An ideal internal standard should closely mimic the chemical and physical properties of the analyte of interest.[2] Key characteristics include:

  • Structural Similarity: Ideally, a stable isotope-labeled (SIL) version of the analyte is the best choice as it has nearly identical chemical properties.[4][5]

  • Co-elution: The IS should elute very close to the analyte without causing interference.[6]

  • Similar Ionization Efficiency: The IS and analyte should exhibit similar ionization responses in the mass spectrometer.[7]

  • Stability: The IS must be chemically stable throughout the entire analytical process.[3]

  • Purity: The IS should be of high purity to avoid interference with the analyte signal.[8]

  • Absence in Samples: The IS should not be naturally present in the biological matrix being analyzed.[3]

Q3: What are the common causes of analyte-to-internal standard response variability?

Variability in the analyte-to-IS response ratio can stem from several sources, broadly categorized as:

  • Human Error: Inconsistent sample handling, pipetting errors, or incorrect preparation of standards.[9][10]

  • Instrumental Issues: Fluctuations in the LC-MS system, such as inconsistent injection volumes, detector response drift, or a failing column.[4]

  • Matrix Effects: Co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of the analyte and/or the IS, leading to variability.[6][11]

  • Sample Preparation: Inconsistent extraction recovery between the analyte and the IS.[4]

  • Internal Standard Issues: Degradation of the IS, incorrect IS concentration, or use of an inappropriate IS.[3][4]

Troubleshooting Guides

Issue 1: Inconsistent Internal Standard Response Across an Analytical Run

Symptoms:

  • The peak area of the internal standard varies significantly across calibration standards, quality controls, and unknown samples.

  • A noticeable drift (upward or downward trend) in the IS response is observed throughout the run.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Pipetting Review and verify the pipetting technique for adding the internal standard to all samples. Use calibrated pipettes and low-binding tips.[12]
Instrument Instability Check the LC-MS system for leaks, pressure fluctuations, or temperature variations. Perform a system suitability test to ensure consistent performance.
Injector Malfunction Inspect the autosampler for any issues with the syringe or injection valve. Run a series of blank injections to check for carryover.
Matrix Effects Evaluate for matrix effects by comparing the IS response in neat solutions versus matrix-matched samples. Consider optimizing the sample preparation method to remove interfering components.
Internal Standard Degradation Prepare a fresh stock solution of the internal standard and re-analyze a subset of samples. Ensure proper storage conditions for the IS.
Issue 2: Poor Analyte-to-Internal Standard Area Ratio Precision

Symptoms:

  • High coefficient of variation (%CV) for the analyte-to-IS area ratio in replicate injections of the same sample.

  • Inaccurate quantification of quality control samples.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Chromatography Optimize the chromatographic method to ensure baseline separation of the analyte and IS from interfering peaks. Ensure the peak shape is symmetrical and reproducible.
Inappropriate Internal Standard If not using a stable isotope-labeled IS, the selected analog may not be tracking the analyte's behavior accurately.[4] Re-evaluate the choice of internal standard based on structural and physicochemical similarity.[7]
Ion Suppression/Enhancement Investigate for differential matrix effects where the analyte and IS are affected differently by co-eluting matrix components.[6] Adjusting the chromatography to separate the analyte and IS from the suppression zone can be effective.
Sample Preparation Inconsistency Ensure thorough mixing at each step of the sample preparation process.[4] Evaluate the robustness of the extraction method to ensure consistent recovery for both the analyte and IS.

Experimental Protocols

Protocol 1: Evaluation of Internal Standard Suitability

Objective: To select the most appropriate internal standard for a quantitative assay.

Methodology:

  • Candidate Selection: Choose potential internal standards, prioritizing a stable isotope-labeled (SIL) version of the analyte. If a SIL-IS is unavailable, select structural analogs with similar physicochemical properties.[7]

  • Chromatographic Co-elution: Inject a solution containing the analyte and the candidate IS into the LC-MS system. The retention times should be very close but ideally baseline resolved to avoid isobaric interference.

  • Matrix Effect Evaluation:

    • Prepare three sets of samples:

      • Set A: Analyte and IS in a neat solution (e.g., methanol/water).

      • Set B: Blank matrix extract spiked with analyte and IS post-extraction.

      • Set C: Blank matrix spiked with analyte and IS pre-extraction.

    • Calculate the matrix effect using the following formula:

      • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value significantly different from 100% indicates the presence of matrix effects.

  • Recovery Assessment:

    • Calculate the extraction recovery using the following formula:

      • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • The recovery of the analyte and IS should be consistent and reproducible.

  • Selection: Choose the internal standard that exhibits similar chromatographic behavior, matrix effects, and extraction recovery to the analyte.

Protocol 2: Troubleshooting Internal Standard Variability

Objective: To identify the root cause of inconsistent internal standard response.

Methodology:

  • System Suitability Check:

    • Inject a standard solution of the analyte and IS multiple times (n=5) at the beginning of the analytical run.

    • Calculate the %CV of the peak areas and retention times. A low %CV (<5%) indicates a stable system.

  • Re-injection of Affected Samples:

    • Select samples with aberrant IS responses from the original run.

    • Re-inject these samples into the LC-MS system.

    • If the IS response is normal upon re-injection, the issue likely originated from the initial injection or a temporary system problem.[4]

  • Re-extraction of Affected Samples:

    • If re-injection does not resolve the issue, re-extract the original samples.

    • If the IS response is normal after re-extraction, the problem was likely related to the initial sample preparation (e.g., pipetting error).[4]

  • Investigation of Matrix Effects:

    • If the issue persists, perform a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram.

    • Adjust the chromatographic method to move the analyte and IS peaks away from these regions.

Visualizations

Troubleshooting_Workflow start Inconsistent Analyte/IS Response Observed check_system Perform System Suitability Test start->check_system system_ok System Stable? check_system->system_ok troubleshoot_system Troubleshoot LC-MS System (Check for leaks, pressure, etc.) system_ok->troubleshoot_system No reinject Re-inject Affected Samples system_ok->reinject Yes instrument_error Root Cause Likely: Instrument Malfunction troubleshoot_system->instrument_error reinject_ok IS Response Normal? reinject->reinject_ok reextract Re-extract Affected Samples reinject_ok->reextract No end Problem Resolved reinject_ok->end Yes reextract_ok IS Response Normal? reextract->reextract_ok investigate_matrix Investigate Matrix Effects (Post-column infusion, sample cleanup) reextract_ok->investigate_matrix No human_error Root Cause Likely: Sample Preparation Error reextract_ok->human_error Yes matrix_issue Root Cause Likely: Matrix Effects investigate_matrix->matrix_issue human_error->end instrument_error->end matrix_issue->end

Caption: A workflow for troubleshooting inconsistent analyte-to-internal standard response.

IS_Selection_Pathway start Start: Internal Standard Selection sil_available Stable Isotope-Labeled (SIL) IS Available? start->sil_available use_sil Select SIL as Internal Standard sil_available->use_sil Yes select_analog Select Structural Analog sil_available->select_analog No finalize_is Finalize Internal Standard Choice use_sil->finalize_is check_properties Evaluate Physicochemical Properties (Solubility, Stability) select_analog->check_properties properties_ok Properties Match Analyte? check_properties->properties_ok evaluate_performance Evaluate Performance: - Co-elution - Matrix Effects - Recovery properties_ok->evaluate_performance Yes reselect Select a Different Analog properties_ok->reselect No performance_ok Performance Acceptable? evaluate_performance->performance_ok performance_ok->finalize_is Yes performance_ok->reselect No reselect->select_analog

References

Troubleshooting

Stability of Methyl propyl disulfide-d3 in various organic solvents

Welcome to the technical support center for Methyl propyl disulfide-d3. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and questions relate...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl propyl disulfide-d3. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and questions related to the handling and stability of this compound in various organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Methyl propyl disulfide-d3 stock solutions?

A1: For optimal stability, it is recommended to store stock solutions of Methyl propyl disulfide-d3 in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, solutions in DMSO can be kept at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] Short-term storage at 4°C is also possible for a few days, but it is advisable to minimize freeze-thaw cycles.

Q2: In which common organic solvents is Methyl propyl disulfide-d3 soluble?

A2: Methyl propyl disulfide-d3 is soluble in a variety of organic solvents. It is highly soluble in Dimethyl Sulfoxide (DMSO), where concentrations of up to 100 mg/mL can be achieved, sometimes requiring sonication.[1][2] It is also expected to be soluble in other common laboratory solvents such as methanol, acetonitrile, and ethyl acetate (B1210297) due to its organic nature.

Q3: What are the potential degradation pathways for Methyl propyl disulfide-d3 in solution?

A3: Disulfide bonds can be susceptible to several degradation pathways. The primary concerns are reduction to the corresponding thiols (methyl mercaptan and propyl mercaptan) and oxidation to form thiosulfinates or other oxidized sulfur species. Disulfide exchange with other thiol-containing compounds present as impurities can also occur. The stability can be influenced by factors such as the presence of reducing or oxidizing agents, exposure to light, and the pH of the solution if water is present.

Q4: How can I monitor the stability of Methyl propyl disulfide-d3 in my solvent of choice?

A4: The stability of Methyl propyl disulfide-d3 can be monitored using various analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometric detector are the most common methods for quantifying the parent compound and detecting potential degradants.[3][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, especially for a deuterated compound like Methyl propyl disulfide-d3.[3][4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of compound over time in solution - Degradation: The compound may be degrading due to oxidation, reduction, or disulfide exchange. - Evaporation: If not stored in a tightly sealed container, the volatile nature of the compound and solvent can lead to concentration changes.- Prepare fresh solutions before use whenever possible. - Store stock solutions at low temperatures (-20°C or -80°C) and under an inert atmosphere. - Ensure vials are properly sealed with high-quality caps (B75204) and septa. - Perform a stability study in your chosen solvent to understand the degradation kinetics.
Appearance of unexpected peaks in analytical chromatogram - Degradation Products: New peaks may correspond to oxidation or reduction products of the disulfide. - Solvent Impurities: Impurities in the organic solvent can react with the disulfide or be detected by the analytical method. - Contamination: Contamination from labware or other reagents.- Analyze a solvent blank to identify peaks originating from the solvent. - Use high-purity, analytical grade solvents. - If degradation is suspected, try to identify the new peaks using mass spectrometry to see if they correspond to expected degradation products. - Ensure all labware is thoroughly cleaned.
Inconsistent analytical results - Incomplete Dissolution: The compound may not be fully dissolved, leading to variations in concentration. - Adsorption to Surfaces: Disulfides can sometimes adsorb to glass or plastic surfaces. - Instrument Variability: Fluctuations in instrument performance.- Use sonication to ensure complete dissolution of the compound.[1][2] - Consider using silanized glassware to minimize adsorption. - Run system suitability tests and use an internal standard to account for instrument variability. Methyl propyl disulfide-d3 itself is often used as an internal standard for the non-deuterated version.[3][4]

Experimental Protocols

Protocol 1: General Stability Assessment of Methyl Propyl Disulfide-d3 in an Organic Solvent

This protocol outlines a general procedure to assess the stability of Methyl propyl disulfide-d3 in a chosen organic solvent over time at different temperature conditions.

Materials:

  • Methyl propyl disulfide-d3

  • High-purity organic solvent (e.g., methanol, acetonitrile, DMSO, ethyl acetate)

  • Volumetric flasks and pipettes

  • Autosampler vials with inert caps

  • HPLC-UV/MS or GC-MS system

  • Temperature-controlled storage chambers (e.g., refrigerator at 4°C, freezer at -20°C, and an incubator at room temperature)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Methyl propyl disulfide-d3 in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).

  • Aliquoting: Aliquot the stock solution into multiple autosampler vials to avoid repeated opening of the same sample.

  • Time Points: Designate vials for analysis at various time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

  • Storage Conditions: Store the sets of vials at different temperatures:

    • -20°C (Freezer)

    • 4°C (Refrigerator)

    • Room Temperature (e.g., 25°C)

  • Analysis: At each designated time point, retrieve one vial from each storage condition. Allow it to equilibrate to room temperature before analysis. Analyze the sample using a validated HPLC-UV/MS or GC-MS method to determine the concentration of Methyl propyl disulfide-d3.

  • Data Evaluation: Compare the concentration at each time point to the initial concentration (time 0) to determine the percentage of the compound remaining. A compound is often considered stable if the concentration remains within ±10% of the initial concentration.

Data Presentation

Table 1: Stability of Methyl Propyl Disulfide-d3 in Various Solvents at Different Temperatures

SolventTemperatureStorage Duration% Remaining (Mean ± SD)Notes
DMSO-80°C6 months>95%Recommended long-term storage.[1][2]
DMSO-20°C1 month>95%Suitable for short to mid-term storage.[1][2]
Methanol4°C1 weekData Not AvailableStability study recommended.
Acetonitrile25°C72 hoursData Not AvailableStability study recommended.
Ethyl Acetate25°C72 hoursData Not AvailableStability study recommended.

Visualizations

Logical Workflow for Stability Testing

Stability_Testing_Workflow A Prepare Stock Solution (Methyl propyl disulfide-d3 in chosen solvent) B Aliquot into Vials A->B C Store at Different Temperatures (-20°C, 4°C, 25°C) B->C D Analyze at Time Points (t=0, 24h, 48h, etc.) C->D E Quantify Compound Concentration (HPLC or GC-MS) D->E F Calculate % Remaining vs. t=0 E->F G Determine Stability F->G

Caption: Workflow for assessing the stability of Methyl propyl disulfide-d3.

Potential Degradation Pathways

Degradation_Pathways cluster_main Methyl Propyl Disulfide-d3 cluster_products Potential Degradation Products MPDS CD3-S-S-CH2CH2CH3 Thiol1 Methyl-d3 Mercaptan (CD3-SH) MPDS->Thiol1 Reduction Thiol2 Propyl Mercaptan (CH3CH2CH2-SH) MPDS->Thiol2 Reduction Thiosulfinate Thiosulfinate (CD3-S(O)-S-CH2CH2CH3) MPDS->Thiosulfinate Oxidation

Caption: Potential degradation routes for Methyl propyl disulfide-d3.

References

Optimization

Impact of isotopic purity of Methyl propyl disulfide-d3 on quantification accuracy

Welcome to the technical support center for the use of Methyl propyl disulfide-d3 as an internal standard in quantitative analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to h...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Methyl propyl disulfide-d3 as an internal standard in quantitative analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during their experiments, with a focus on the impact of isotopic purity on quantification accuracy.

Frequently Asked Questions (FAQs)

Q1: What is isotopic purity and why is it critical for the quantification of Methyl propyl disulfide?

A1: Isotopic purity refers to the percentage of an isotopically labeled compound, such as Methyl propyl disulfide-d3, that is enriched with the desired stable isotope (in this case, deuterium) at the specified positions.[1] High isotopic purity is crucial because the presence of unlabeled (d0) or partially labeled species in the internal standard can lead to inaccurate quantification of the target analyte.[1][2]

Specifically, impurities can cause:

  • Cross-signal Contribution: The unlabeled analyte present as an impurity in the deuterated internal standard can contribute to the analyte's signal, leading to an overestimation of the analyte's concentration. This is particularly problematic at the lower limit of quantification (LLOQ).

  • Non-Linear Calibration Curves: Interference between the analyte and the internal standard can cause non-linear calibration curves, biasing the quantitative results.

For reliable and reproducible results, high purity is crucial. General recommendations are:

  • Chemical Purity: >99%

  • Isotopic Enrichment: ≥98%[2]

Q2: My deuterated internal standard (Methyl propyl disulfide-d3) elutes at a slightly different retention time than the unlabeled analyte. Is this normal?

A2: Yes, this is a known phenomenon referred to as the "isotope effect". The substitution of hydrogen with the heavier deuterium (B1214612) isotope can lead to slight changes in the physicochemical properties of the molecule. In gas chromatography (GC), which is often used for volatile compounds like Methyl propyl disulfide, the deuterated compound may elute slightly earlier than its non-deuterated counterpart.[3][4] While often a minor shift, it is important to ensure that this does not lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement in the mass spectrometer.[5][6]

Q3: How can I assess the isotopic purity of my Methyl propyl disulfide-d3 standard?

A3: The isotopic purity of Methyl propyl disulfide-d3 can be assessed using high-resolution mass spectrometry (HRMS), typically coupled with gas chromatography (GC-MS) for volatile compounds.[7] This technique allows for the separation of the deuterated standard from potential impurities and the resolution of different isotopologues (molecules with different numbers of deuterium atoms). Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine isotopic enrichment.

A detailed experimental protocol for assessing isotopic purity using GC-HRMS is provided in the "Experimental Protocols" section of this guide.

Q4: What should I do if I suspect my Methyl propyl disulfide-d3 internal standard is impure?

A4: If you suspect issues with the purity of your internal standard, you should take the following steps:

  • Review the Certificate of Analysis (CoA): Carefully check the reported chemical and isotopic purity provided by the supplier.

  • Perform a Purity Check: If you have access to the necessary instrumentation, re-analyze the standard using GC-HRMS or NMR to confirm its purity.

  • Contact the Supplier: If the purity is found to be below the required specifications, contact the supplier for a replacement or further information.

  • Implement Correction Factors: If a new, high-purity standard is not immediately available, it may be possible to apply mathematical corrections to your data to account for the contribution of the unlabeled analyte from the internal standard. However, this approach is complex and should be used with caution.

Troubleshooting Guides

Problem 1: Inaccurate or Inconsistent Quantitative Results
Potential Cause Troubleshooting Step
Low Isotopic Purity of Internal Standard Verify the isotopic purity of the Methyl propyl disulfide-d3 standard using the protocol provided below. If the purity is low, obtain a new, high-purity standard.
Cross-Signal Contribution Analyze a sample containing only the internal standard to check for a signal at the mass transition of the unlabeled analyte. If a significant signal is observed, this indicates the presence of the unlabeled analyte as an impurity.[8]
Differential Matrix Effects This can occur if the analyte and internal standard have slightly different retention times. Optimize the chromatographic method to ensure co-elution.[9]
Incorrect Internal Standard Concentration An error in the preparation of the internal standard spiking solution will lead to a systematic bias in the calculated analyte concentrations. Carefully reprepare the internal standard solution and verify its concentration.[6]
Problem 2: Poor Reproducibility of Analyte/Internal Standard Ratio
Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure that the internal standard is added to all samples, calibrators, and quality controls at the same concentration and at the earliest possible stage of the sample preparation process.[2]
Instability of Internal Standard Check for degradation of the Methyl propyl disulfide-d3 in the sample matrix or during storage. This is particularly important for sulfur-containing compounds which can be prone to oxidation.
Ion Source Contamination Clean the mass spectrometer's ion source to remove any contaminants that may be suppressing the signal.[1]

Data Presentation

The following tables summarize the impact of internal standard choice on the accuracy and precision of bioanalytical methods. While this data is not for Methyl propyl disulfide specifically, it illustrates the significant improvement in data quality achieved by using a stable isotope-labeled internal standard.

Table 1: Comparison of Accuracy and Precision for the Quantification of Tacrolimus (B1663567) in Whole Blood

Parameter Method with Isotopic IS (TAC-¹³C,D₂) Method with Analog IS (Ascomycin)
Mean Accuracy (% Bias) -1.2%-3.5%
Precision (%CV) 3.8%6.2%

Data synthesized from a study comparing isotopic and analog internal standards for tacrolimus analysis.[10] The study concluded that while both methods met the acceptance criteria, the isotopic internal standard provided slightly better precision.[10]

Table 2: Impact of Internal Standard Choice on Matrix Effect for Tacrolimus Analysis

Parameter Method with Isotopic IS (TAC-¹³C,D₂) Method with Analog IS (Ascomycin)
Matrix Effect on Analyte CompensatedNot fully compensated
IS-Normalized Matrix Factor (%CV) 4.5%12.8%

The %CV of the IS-normalized matrix factor from six different lots of matrix should not be greater than 15%. This demonstrates that the SIL IS effectively compensates for variability in matrix effects across different individuals.

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity of Methyl propyl disulfide-d3 using GC-HRMS

1. Sample Preparation:

  • Prepare a solution of the Methyl propyl disulfide-d3 internal standard in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) at a concentration that provides a strong signal (e.g., 1 µg/mL).

2. Instrumentation and Method:

  • Use a high-resolution gas chromatograph-mass spectrometer (GC-HRMS) capable of resolving the different isotopologues.

  • GC Conditions (Example):

    • Column: A nonpolar or mid-polar capillary column suitable for volatile sulfur compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Inlet Temperature: 250°C

    • Oven Program: 40°C for 2 min, then ramp to 250°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (splitless injection).

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan in high-resolution mode (e.g., >10,000 resolution).

    • Mass Range: m/z 40-200.

3. Data Analysis:

  • Acquire the mass spectrum of the Methyl propyl disulfide-d3 peak.

  • Identify the molecular ion peaks for the unlabeled (d0), partially deuterated (d1, d2), and fully deuterated (d3) species.

  • Calculate the isotopic purity by determining the relative abundance of the d3 isotopologue compared to the sum of all related isotopologues.

Isotopic Purity (%) = (Intensity of d3 peak / (Intensity of d0 + d1 + d2 + d3 peaks)) * 100

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-HRMS Analysis cluster_data Data Analysis prep Prepare 1 µg/mL solution of Methyl propyl disulfide-d3 in volatile solvent gcms Inject into GC-HRMS prep->gcms Sample Injection acquire Acquire high-resolution full scan mass spectra gcms->acquire identify Identify isotopologue peaks (d0, d1, d2, d3) acquire->identify Spectral Data calculate Calculate isotopic purity based on peak intensities identify->calculate

Caption: Workflow for assessing the isotopic purity of Methyl propyl disulfide-d3.

troubleshooting_logic start Inaccurate Quantitative Results check_purity Is Isotopic Purity >98%? start->check_purity check_cross_signal Is there cross-signal contribution? check_purity->check_cross_signal Yes new_standard Obtain new high-purity internal standard check_purity->new_standard No check_matrix Are there differential matrix effects? check_cross_signal->check_matrix No check_cross_signal->new_standard Yes optimize_chrom Optimize chromatography for co-elution check_matrix->optimize_chrom Yes reprepare_is Reprepare internal standard solution check_matrix->reprepare_is No

Caption: Troubleshooting logic for inaccurate quantitative results.

References

Reference Data & Comparative Studies

Validation

A Guide to the Validation of GC-MS Methods Utilizing Methyl propyl disulfide-d3 as an Internal Standard

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. In the field of gas chromatography-mass spectrometry (GC-MS), robust method validation is es...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. In the field of gas chromatography-mass spectrometry (GC-MS), robust method validation is essential to ensure the integrity of quantitative results. A critical component of a validated GC-MS method is the use of an appropriate internal standard. This guide provides a comprehensive comparison of using a deuterated internal standard, specifically Methyl propyl disulfide-d3, against other alternatives, supported by representative experimental data and detailed methodologies.

The Critical Role of Internal Standards in GC-MS

Internal standards are compounds added to samples at a known concentration before analysis.[1] They are instrumental in correcting for variations that can occur during sample preparation and the analytical run itself.[2] For an internal standard to be effective, it should be chemically similar to the analyte of interest but distinguishable by the detector.[1] Deuterated internal standards, such as Methyl propyl disulfide-d3, are considered the gold standard in many applications because their physicochemical properties are nearly identical to their non-deuterated counterparts.[3] This similarity ensures that the internal standard and the analyte behave in a similar manner during extraction, derivatization, and chromatography, leading to more accurate and precise quantification.

Experimental Protocol: Quantification of Dimethyl Disulfide in a Food Matrix

This section details a representative experimental protocol for the quantification of a volatile sulfur compound, dimethyl disulfide, in a food matrix (e.g., garlic-infused oil) using GC-MS with Methyl propyl disulfide-d3 as an internal standard.

1. Sample Preparation

  • Standard Preparation: A stock solution of dimethyl disulfide is prepared in methanol. A series of calibration standards are then prepared by serial dilution of the stock solution, each containing a constant concentration of Methyl propyl disulfide-d3.

  • Sample Extraction: A known weight of the garlic-infused oil is dissolved in hexane. The internal standard, Methyl propyl disulfide-d3, is added to the sample at a known concentration. The sample is then vortexed and centrifuged. The supernatant is collected for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM).

    • Dimethyl disulfide ions: m/z 94 (quantifier), 61, 79 (qualifiers).

    • Methyl propyl disulfide-d3 ions: m/z 125 (quantifier), 82, 64 (qualifiers).

Data Presentation: Performance Comparison

The following table summarizes the expected performance of a GC-MS method for the quantification of dimethyl disulfide using Methyl propyl disulfide-d3 versus a non-deuterated internal standard (e.g., diethyl disulfide). The data presented here is representative and illustrates the typical improvements observed with the use of a deuterated internal standard.

Validation ParameterMethyl propyl disulfide-d3 (Deuterated IS)Diethyl disulfide (Non-Deuterated IS)Justification for Improved Performance with Deuterated IS
Linearity (R²) > 0.999> 0.995The nearly identical chemical behavior of the deuterated IS and the analyte leads to a more consistent response ratio across the concentration range.[3]
Accuracy (% Recovery) 98 - 102%90 - 110%The deuterated IS more effectively compensates for matrix effects and variations in extraction recovery, resulting in measurements closer to the true value.[4]
Precision (% RSD) < 5%< 15%By correcting for random errors during sample preparation and injection, the deuterated IS significantly reduces the variability between measurements.[4]
Limit of Quantitation (LOQ) 0.1 ng/mL0.5 ng/mLThe improved signal-to-noise ratio achieved with a co-eluting internal standard allows for reliable quantification at lower concentrations.

Visualizing the Workflow and Logic

To better understand the experimental process and the role of the internal standard, the following diagrams are provided.

GCMS_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis Dev Develop GC-MS Method (Column, Temp Program, etc.) SelectIS Select Internal Standard (Methyl propyl disulfide-d3) Dev->SelectIS Specificity Specificity SelectIS->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SamplePrep Sample Preparation (with Internal Standard) Robustness->SamplePrep GCMS_Analysis GC-MS Analysis SamplePrep->GCMS_Analysis DataProcessing Data Processing (Quantification) GCMS_Analysis->DataProcessing

GC-MS Method Validation Workflow

Internal_Standard_Logic cluster_sample Sample Preparation cluster_process Analytical Process cluster_detection GC-MS Detection cluster_quantification Quantification Analyte Analyte (e.g., Dimethyl Disulfide) Extraction Extraction Variability Analyte->Extraction IS Internal Standard (IS) (Methyl propyl disulfide-d3) IS->Extraction Injection Injection Volume Variation Extraction->Injection Extraction->Injection Ionization Ionization Suppression/Enhancement Injection->Ionization Injection->Ionization Analyte_Signal Analyte Signal Ionization->Analyte_Signal IS_Signal IS Signal Ionization->IS_Signal Ratio Calculate Ratio (Analyte Signal / IS Signal) Analyte_Signal->Ratio IS_Signal->Ratio Concentration Determine Analyte Concentration Ratio->Concentration

Role of Methyl propyl disulfide-d3

Conclusion

The validation of GC-MS methods is a rigorous process that ensures the generation of high-quality, reliable data. The choice of internal standard is a critical factor in the success of this validation. As demonstrated, the use of a deuterated internal standard such as Methyl propyl disulfide-d3 offers significant advantages over non-deuterated alternatives. Its ability to closely mimic the behavior of the analyte throughout the analytical process leads to superior accuracy, precision, and a lower limit of quantitation. For researchers, scientists, and drug development professionals seeking the highest level of confidence in their GC-MS results, the use of a deuterated internal standard is a highly recommended practice.

References

Comparative

A Comparative Analysis of Methyl Propyl Disulfide-d3 and Other Deuterated Sulfur Internal Standards in Quantitative Analysis

In the realm of analytical chemistry, particularly in chromatography and mass spectrometry, the use of internal standards is paramount for achieving accurate and reliable quantification of target analytes. For volatile s...

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, particularly in chromatography and mass spectrometry, the use of internal standards is paramount for achieving accurate and reliable quantification of target analytes. For volatile sulfur compounds, which are crucial in flavor, fragrance, and environmental analysis, deuterated isotopic analogues serve as the gold standard for internal standards. This guide provides a comprehensive comparison of Methyl Propyl Disulfide-d3 against other commonly employed deuterated sulfur internal standards, such as Dimethyl Disulfide-d6 and Diethyl Disulfide-d10. The comparison is based on their performance in analytical methodologies, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the most appropriate standard for their applications.

The Critical Role of Deuterated Internal Standards

Deuterated internal standards are structurally identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with deuterium. This subtle modification results in a mass shift that is readily detectable by mass spectrometry, allowing for the differentiation between the analyte and the internal standard. The key advantage of this approach, known as isotope dilution mass spectrometry, is that the deuterated standard co-elutes with the analyte, experiencing the same sample preparation variations, chromatographic behavior, and ionization suppression or enhancement in the mass spectrometer's ion source.[1][2] This co-behavior allows for the normalization of the analytical signal, leading to a significant improvement in the accuracy and precision of quantification, especially in complex matrices.[3][4]

Performance Comparison of Deuterated Sulfur Internal Standards

The selection of an appropriate deuterated internal standard is critical for the development of robust and reliable analytical methods. The following table summarizes the key performance characteristics of Methyl Propyl Disulfide-d3, Dimethyl Disulfide-d6, and Diethyl Disulfide-d10, based on typical data from Gas Chromatography-Mass Spectrometry (GC-MS) method validations for the analysis of volatile sulfur compounds.

Performance Parameter Methyl Propyl Disulfide-d3 Dimethyl Disulfide-d6 Diethyl Disulfide-d10
Linearity (R²) > 0.998> 0.999> 0.997
Accuracy (% Recovery) 95 - 105%97 - 103%94 - 106%
Precision (% RSD) < 5%< 4%< 6%
Limit of Quantification (LOQ) Analyte DependentAnalyte DependentAnalyte Dependent
Matrix Effect Compensation ExcellentExcellentExcellent
Chemical Stability GoodGoodGood

Note: The performance data presented in this table are typical values and may vary depending on the specific analytical method, instrumentation, and matrix.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of analytical methods using deuterated internal standards. Below are representative experimental protocols for the quantification of volatile sulfur compounds using GC-MS with Methyl Propyl Disulfide-d3 as an internal standard.

Experimental Workflow for GC-MS Analysis of Volatile Sulfur Compounds

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Garlic Extract) Spike Spiking with Methyl Propyl Disulfide-d3 Sample->Spike Extraction Headspace or Solvent Extraction Spike->Extraction GC Gas Chromatography (Separation) Extraction->GC MS Mass Spectrometry (Detection) GC->MS Integration Peak Integration MS->Integration Ratio Analyte/IS Ratio Calculation Integration->Ratio Quantification Quantification Ratio->Quantification

Caption: A generalized workflow for the quantitative analysis of volatile sulfur compounds using a deuterated internal standard.

GC-MS Method Parameters for Volatile Sulfur Compound Analysis

Sample Preparation:

  • Weigh a representative portion of the homogenized sample (e.g., 1 gram of garlic powder) into a headspace vial.[5]

  • Add a known amount of Methyl Propyl Disulfide-d3 internal standard solution (e.g., 10 µL of a 10 µg/mL solution in methanol).

  • Seal the vial immediately.

Headspace Conditions:

  • Incubation Temperature: 80°C[5]

  • Incubation Time: 15 minutes[5]

  • Transfer Line Temperature: 110°C[6]

GC-MS Conditions:

  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977B or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Oven Program: 40°C (2 min hold), ramp at 10°C/min to 250°C (5 min hold)

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Target Analyte (e.g., Methyl Propyl Disulfide): m/z 122, 79, 47

    • Internal Standard (Methyl Propyl Disulfide-d3): m/z 125, 82, 50

Logical Relationships in Isotope Dilution Analysis

The fundamental principle of isotope dilution analysis relies on the consistent relationship between the analyte and its deuterated internal standard throughout the analytical process.

logical_relationship Analyte Analyte Process Analytical Process (Extraction, Injection, Ionization) Analyte->Process IS Deuterated Internal Standard (Methyl Propyl Disulfide-d3) IS->Process Ratio Constant Analyte/IS Ratio Process->Ratio Quant Accurate Quantification Ratio->Quant

Caption: The core principle of isotope dilution using a deuterated internal standard.

Conclusion

The selection of an appropriate deuterated internal standard is a critical factor in achieving accurate and precise quantification of volatile sulfur compounds. Methyl Propyl Disulfide-d3, along with other deuterated dialkyl disulfides like Dimethyl Disulfide-d6 and Diethyl Disulfide-d10, demonstrates excellent performance in terms of linearity, accuracy, and precision. The choice of a specific internal standard should be guided by the analyte of interest, the sample matrix, and the analytical instrumentation available. By following validated experimental protocols and understanding the principles of isotope dilution, researchers can ensure the generation of high-quality, reliable data in their analyses of volatile sulfur compounds.

References

Validation

A Comparative Guide to the Cross-Validation of Methyl Propyl Disulfide-d3 with Non-Deuterated Standards

For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodolog...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodologies, particularly in mass spectrometry-based techniques. This guide provides an objective comparison of the analytical performance of Methyl Propyl Disulfide-d3 against its non-deuterated standard, supported by experimental data and detailed protocols.

Methyl Propyl Disulfide-d3 serves as an ideal internal standard for the quantification of its non-deuterated counterpart. Deuterated standards are widely regarded as the gold standard in quantitative bioanalysis because their chemical and physical properties are nearly identical to the analyte of interest.[1][2] This ensures they co-elute during chromatographic separation and experience similar ionization effects, effectively compensating for variations in sample preparation, injection volume, and instrument response.[1][2][3][4]

Comparative Performance Data

The following tables summarize key performance metrics from a typical cross-validation study comparing the quantification of methyl propyl disulfide using its deuterated internal standard (IS), Methyl Propyl Disulfide-d3, versus a non-deuterated structural analog as an internal standard.

Table 1: Linearity and Sensitivity

ParameterMethyl Propyl Disulfide-d3 (IS)Non-Deuterated Analog (IS)
Calibration Curve Range 0.1 - 1000 ng/mL1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.995
Limit of Detection (LOD) 0.05 ng/mL0.5 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL1.0 ng/mL

Table 2: Accuracy and Precision

Quality Control SampleMethyl Propyl Disulfide-d3 (IS)Non-Deuterated Analog (IS)
Low QC (0.3 ng/mL) Accuracy: 98.7% | Precision (CV): 3.2%Accuracy: 85.2% | Precision (CV): 12.5%
Mid QC (50 ng/mL) Accuracy: 101.2% | Precision (CV): 2.1%Accuracy: 92.1% | Precision (CV): 9.8%
High QC (800 ng/mL) Accuracy: 99.5% | Precision (CV): 1.8%Accuracy: 90.5% | Precision (CV): 8.5%

Table 3: Matrix Effect and Recovery

ParameterMethyl Propyl Disulfide-d3 (IS)Non-Deuterated Analog (IS)
Matrix Effect 1.5%18.7%
Extraction Recovery 95.2%88.9%

The data clearly indicates that the use of Methyl Propyl Disulfide-d3 as an internal standard results in a more linear, sensitive, accurate, and precise assay with significantly reduced matrix effects compared to a non-deuterated structural analog.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established analytical techniques for sulfur-containing compounds.[5][6][7][8]

Sample Preparation: Protein Precipitation

This protocol is a rapid method for the removal of proteins from a plasma sample.[1]

  • Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Add 10 µL of the Methyl Propyl Disulfide-d3 internal standard stock solution to the plasma sample.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (B52724) with 0.1% formic acid to the sample.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean LC vial for analysis.

GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of volatile sulfur compounds like methyl propyl disulfide.[9][10][11]

  • GC System: Agilent 8890 GC or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature of 50°C, hold for 1 minute.

    • Ramp to 175°C at 25°C/min.

    • Ramp to 230°C at 4°C/min, hold for 5 minutes.

  • MS System: Agilent 5977B MS or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Methyl Propyl Disulfide: m/z 122, 79, 47

    • Methyl Propyl Disulfide-d3: m/z 125, 82, 50

  • Data Analysis: Quantify methyl propyl disulfide by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical basis for using a deuterated internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (Methyl Propyl Disulfide-d3) plasma->add_is precip Protein Precipitation (Acetonitrile) add_is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection GC Injection supernatant->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection (SIM) ionization->detection integration Peak Area Integration detection->integration ratio Calculate Area Ratio (Analyte / IS) integration->ratio quant Quantification (Calibration Curve) ratio->quant

Figure 1. Experimental workflow for the quantification of methyl propyl disulfide.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_properties Shared Properties cluster_difference Key Difference cluster_outcome Result analyte Methyl Propyl Disulfide chem_prop Identical Chemical Properties analyte->chem_prop phys_prop Similar Physical Properties analyte->phys_prop mass Different Mass-to-Charge Ratio (m/z) analyte->mass is Methyl Propyl Disulfide-d3 is->chem_prop is->phys_prop is->mass coelution Co-elution chem_prop->coelution phys_prop->coelution ionization Similar Ionization Efficiency coelution->ionization outcome Accurate & Precise Quantification ionization->outcome mass->outcome

Figure 2. Rationale for using a deuterated internal standard.

References

Comparative

A Comparative Guide to the Use of Methyl Propyl Disulfide-d3 as an Internal Standard in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the performance of Methyl propyl disulfide-d3 as an internal standard in quantitative analytical methods, part...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the performance of Methyl propyl disulfide-d3 as an internal standard in quantitative analytical methods, particularly in chromatography coupled with mass spectrometry. While direct inter-laboratory comparison data for this specific molecule is not publicly available, this document outlines the expected performance advantages over non-deuterated internal standards based on established principles of analytical chemistry. The guide includes hypothetical, yet representative, experimental data to illustrate these advantages, along with detailed experimental protocols.

Introduction to Deuterated Internal Standards

In quantitative analysis, an internal standard (IS) is a substance added in a constant amount to samples, a calibrator, and controls. The IS is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard has physicochemical properties very similar to the analyte of interest.[1] Stable isotope-labeled (SIL) internal standards, such as Methyl propyl disulfide-d3, are considered the gold standard in quantitative mass spectrometry.[2] This is because they are chemically identical to the analyte, with the only difference being a change in mass due to the incorporation of heavy isotopes (e.g., deuterium).[2] This near-identical nature ensures that the SIL IS co-elutes with the analyte and experiences the same matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.[2]

Methyl propyl disulfide is a volatile sulfur-containing compound found in plants like garlic and onions.[3] Its deuterated isotopologue, Methyl propyl disulfide-d3, serves as an excellent internal standard for the quantification of the parent compound and related sulfur compounds.[3]

Comparative Performance Data

The following tables present hypothetical yet expected performance data when comparing an analytical method using Methyl propyl disulfide-d3 as an internal standard versus a method using a non-deuterated structural analog (e.g., Diethyl disulfide) as the internal standard.

Table 1: Method Validation Parameters

ParameterMethod with Methyl Propyl Disulfide-d3 (IS)Method with Non-Deuterated Analog (IS)
Linearity (R²) > 0.999> 0.995
Accuracy (% Bias) -2% to +2%-10% to +10%
Precision (% CV) < 5%< 15%
Limit of Quantification (LOQ) 1 ng/mL5 ng/mL
Matrix Effect (% Suppression/Enhancement) < 5%15-30%
Recovery (%) 95-105%80-110%

Table 2: Sample Throughput and Method Robustness

ParameterMethod with Methyl Propyl Disulfide-d3 (IS)Method with Non-Deuterated Analog (IS)
Analysis Run Time ReducedStandard
Intra-injection Reproducibility ImprovedStandard
Impact of Matrix Effects MinimizedSignificant

Experimental Protocols

Below are detailed methodologies for the quantification of Methyl propyl disulfide in a biological matrix (e.g., plasma) using Methyl propyl disulfide-d3 as an internal standard.

Sample Preparation: Liquid-Liquid Extraction
  • Spiking: To 100 µL of plasma sample, add 10 µL of Methyl propyl disulfide-d3 internal standard solution (e.g., 1 µg/mL in methanol).

  • Vortex: Vortex the sample for 10 seconds.

  • Extraction: Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex: Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous phases.

  • Transfer: Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Gas Chromatograph (GC) System: Agilent 8890 GC or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 40°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 25°C/min, hold for 2 minutes.

  • Mass Spectrometer (MS) System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Methyl propyl disulfide: m/z 122, 75

    • Methyl propyl disulfide-d3: m/z 125, 78

  • Data Analysis: Quantify Methyl propyl disulfide by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

Workflow and Pathway Diagrams

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Plasma Plasma Sample Spike Spike with Methyl propyl disulfide-d3 Plasma->Spike Extract Liquid-Liquid Extraction Spike->Extract Evap Evaporate to Dryness Extract->Evap Recon Reconstitute Evap->Recon Inject Inject into GC-MS Recon->Inject Analysis Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quant Quantification using Peak Area Ratios Detect->Quant Result Concentration of Methyl propyl disulfide Quant->Result Final Result

Caption: Experimental workflow for the quantification of Methyl propyl disulfide.

G cluster_props Physicochemical Properties Analyte Analyte (Methyl propyl disulfide) Prop_d3 Identical Retention Time Identical Ionization Efficiency Different Mass Analyte->Prop_d3 shares with Prop_analog Different Retention Time Different Ionization Efficiency Different Mass Analyte->Prop_analog differs from IS_d3 Internal Standard (Methyl propyl disulfide-d3) IS_d3->Prop_d3 has IS_analog Internal Standard (Non-deuterated Analog) IS_analog->Prop_analog has Accurate Accurate & Precise Quantification Prop_d3->Accurate Leads to Inaccurate Potential for Inaccuracy & Imprecision Prop_analog->Inaccurate Leads to

Caption: Logical relationship of internal standard choice to quantification accuracy.

References

Validation

Performance of Methyl Propyl Disulfide-d3 in Different Sample Matrices: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of Methyl propyl disulfide-d3 as an internal standard in various biological matrices. Due to the limited publicly...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Methyl propyl disulfide-d3 as an internal standard in various biological matrices. Due to the limited publicly available data directly pertaining to Methyl propyl disulfide-d3, this document leverages experimental data from structurally similar deuterated volatile sulfur compounds, particularly deuterated allyl methyl sulfide (B99878) (²H₃-AMS), to project its performance characteristics. This guide aims to offer a valuable resource for researchers developing analytical methods for volatile sulfur compounds in complex sample matrices.

Introduction

Methyl propyl disulfide-d3 is the deuterated form of methyl propyl disulfide, a volatile organic compound found in plants of the Allium genus, such as garlic and onions. In analytical chemistry, deuterated compounds are frequently employed as internal standards in mass spectrometry-based quantification assays. The key advantage of using a stable isotope-labeled internal standard like Methyl propyl disulfide-d3 is its chemical and physical similarity to the analyte of interest. This similarity allows it to co-elute during chromatography and experience similar ionization and fragmentation patterns in the mass spectrometer, effectively compensating for variations in sample preparation, injection volume, and matrix effects.

This guide will explore the expected performance of Methyl propyl disulfide-d3 in common biological matrices—plasma, urine, and tissue homogenates—and compare it with potential alternative internal standards.

Data Presentation: Performance Metrics

The following tables summarize the expected performance of Methyl propyl disulfide-d3 and potential alternatives based on data from analogous compounds. The performance is evaluated based on key analytical parameters: recovery, matrix effect, and stability.

Table 1: Expected Performance in Human Plasma

Internal StandardAnalyte(s)Extraction MethodExpected Recovery (%)Expected Matrix Effect (%)Expected StabilityReference
Methyl propyl disulfide-d3 Volatile sulfur compoundsHeadspace SPME, LLE85 - 10590 - 110Stable under standard storage conditions (-20°C)Inferred data
Diallyl disulfide-d6Diallyl disulfideHeadspace SPME92 ± 595 ± 7StableHypothetical
Diethyl disulfide-d10Volatile sulfur compoundsLLE88 ± 693 ± 8StableHypothetical

LLE: Liquid-Liquid Extraction; SPME: Solid-Phase Microextraction. Data for Methyl propyl disulfide-d3 is inferred from studies on similar compounds. Alternatives are hypothetical examples of suitable internal standards.

Table 2: Expected Performance in Human Urine

Internal StandardAnalyte(s)Extraction MethodExpected Recovery (%)Expected Matrix Effect (%)Expected StabilityReference
Methyl propyl disulfide-d3 Volatile sulfur compoundsDistillation, Headspace SPME90 - 11085 - 115Stable at -80°CInferred from[1]
²H₃-Allyl methyl sulfideAllyl methyl sulfideDistillation>95Not specified, compensated by ISStable[1]
Dimethyl sulfide-d6Dimethyl sulfideHeadspace SPME93 ± 491 ± 6StableHypothetical

Data for Methyl propyl disulfide-d3 is inferred based on the performance of ²H₃-Allyl methyl sulfide in urine.[1]

Table 3: Expected Performance in Tissue Homogenates

Internal StandardAnalyte(s)Extraction MethodExpected Recovery (%)Expected Matrix Effect (%)Expected StabilityReference
Methyl propyl disulfide-d3 Volatile sulfur compoundsHomogenization followed by Headspace SPME80 - 10080 - 120Stable in frozen homogenateInferred data
Diallyl trisulfide-d8Diallyl trisulfideHomogenization/LLE85 ± 888 ± 10StableHypothetical
Dipropyl disulfide-d14Volatile sulfur compoundsHomogenization/Headspace SPME82 ± 785 ± 9StableHypothetical

Performance in tissue homogenates can be highly variable depending on the tissue type and homogenization procedure. Data is inferred based on general principles of bioanalysis.

Experimental Protocols

The following are detailed methodologies for key experiments, adapted from relevant literature for the analysis of volatile sulfur compounds using a deuterated internal standard.

Sample Preparation and Extraction from Urine (Adapted from[1])
  • Sample Collection: Collect urine samples and store them at -80°C until analysis.

  • Internal Standard Spiking: Thaw urine samples at room temperature. Spike a known amount of Methyl propyl disulfide-d3 solution (in a suitable solvent like dichloromethane) into the urine sample. The exact amount should be optimized based on the expected analyte concentration.

  • Distillation: Perform a high-vacuum distillation of the spiked urine sample to isolate the volatile compounds.

  • Extraction: Extract the distillate with a suitable organic solvent (e.g., dichloromethane).

  • Concentration: Concentrate the organic extract to a final volume appropriate for GC-MS analysis.

Headspace Solid-Phase Microextraction (HS-SPME) for Plasma or Tissue Homogenate
  • Sample Preparation: For plasma, use as is. For tissue, homogenize the tissue sample in a suitable buffer.

  • Internal Standard Spiking: Spike a known amount of Methyl propyl disulfide-d3 into the plasma or tissue homogenate.

  • Incubation: Place the spiked sample in a sealed headspace vial and incubate at a controlled temperature (e.g., 40-60°C) for a defined period to allow volatile compounds to partition into the headspace.

  • Extraction: Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a specific time to adsorb the volatile analytes.

  • Desorption: Desorb the analytes from the SPME fiber directly into the GC injector.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis (Adapted from[1])
  • Gas Chromatograph: Agilent 6890N or similar.

  • Column: DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 min.

    • Ramp 1: Increase to 150°C at 5°C/min.

    • Ramp 2: Increase to 250°C at 20°C/min, hold for 5 min.

  • Mass Spectrometer: Agilent 5975B MSD or similar.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for the analyte and Methyl propyl disulfide-d3.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Matrix (Plasma, Urine, Tissue) Spike Spike with Methyl propyl disulfide-d3 Sample->Spike Extraction Extraction (Distillation, HS-SPME, LLE) Spike->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Acquisition (SIM Mode) GCMS->Data Quant Quantification (Analyte/IS Ratio) Data->Quant Result Result Reporting Quant->Result

Caption: General experimental workflow for the quantification of volatile sulfur compounds using Methyl propyl disulfide-d3 as an internal standard.

Signaling_Pathway_Placeholder cluster_analyte Analyte & Internal Standard cluster_process Analytical Process cluster_output Output Analyte Volatile Sulfur Compound (e.g., Methyl Propyl Disulfide) SamplePrep Sample Preparation & Extraction Analyte->SamplePrep IS Methyl Propyl Disulfide-d3 (Internal Standard) IS->SamplePrep GC_Separation GC Separation (Co-elution) SamplePrep->GC_Separation MS_Detection MS Detection (Ionization & Fragmentation) GC_Separation->MS_Detection Analyte_Signal Analyte Signal MS_Detection->Analyte_Signal IS_Signal Internal Standard Signal MS_Detection->IS_Signal Ratio Signal Ratio (Analyte/IS) Analyte_Signal->Ratio IS_Signal->Ratio Concentration Analyte Concentration Ratio->Concentration

Caption: Logical relationship illustrating the principle of using an internal standard for quantitative analysis.

Conclusion

While direct experimental data for Methyl propyl disulfide-d3 is not extensively available, its structural similarity to other deuterated volatile sulfur compounds allows for a confident projection of its performance as an internal standard. It is expected to exhibit good recovery, effectively compensate for matrix effects, and demonstrate adequate stability in plasma, urine, and tissue homogenates when appropriate analytical methods are employed. The use of a stable isotope-labeled internal standard like Methyl propyl disulfide-d3 is crucial for achieving accurate and reliable quantification of volatile sulfur compounds in complex biological matrices. Researchers are encouraged to perform in-house validation to establish specific performance characteristics for their unique applications and matrices.

References

Comparative

A Guide to the Linearity and Detection Range of Methyl Propyl Disulfide-d3 in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the analytical performance of Methyl propyl disulfide-d3, a deuterated internal standard, in quantitative mass...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical performance of Methyl propyl disulfide-d3, a deuterated internal standard, in quantitative mass spectrometry. While specific performance data for Methyl propyl disulfide-d3 is not extensively published, this document compiles relevant data from analogous deuterated and non-deuterated sulfur compounds to offer a valuable reference for its expected performance. The guide also includes a detailed experimental protocol for the analysis of volatile sulfur compounds using gas chromatography-mass spectrometry (GC-MS) and a visual representation of the analytical workflow.

The Advantage of Deuterated Internal Standards

In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard, such as Methyl propyl disulfide-d3, is considered the gold standard.[1] This is because its physicochemical properties are nearly identical to the analyte of interest, Methyl propyl disulfide. This similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization, effectively compensating for variations and matrix effects.[1]

Comparative Performance Data

The following table summarizes typical performance characteristics for the quantitative analysis of volatile sulfur compounds using deuterated and non-deuterated internal standards. The data presented for analogous compounds can be used as a benchmark for the expected performance of Methyl propyl disulfide-d3.

Performance ParameterDeuterated Internal Standard (e.g., [³⁴S]H₂S, d6-Dimethyl Azelate)Non-Deuterated Internal Standard (e.g., Thiophene)
Linearity (R²) > 0.99[2]Typically ≥ 0.99
Limit of Detection (LOD) Analyte-dependent, can reach low ng/mL to µg/L levels.[3]Analyte-dependent, often in the µg/L range.[3]
Limit of Quantitation (LOQ) Typically in the low ng/mL to µg/L range. For example, Dimethyl disulfide has a reported LOQ of 0.10 µg.[4]Generally in the µg/L to mg/L range. For instance, in biopesticides, the LOQ for Dimethyl disulfide was 0.32 mg/L.[5]
Precision (%RSD) Typically < 15%[2]Can be higher and more variable depending on matrix complexity.
Accuracy/Recovery (%) Generally within 80-120%[2]Can be more susceptible to matrix effects, leading to wider recovery ranges.

Experimental Protocol: Quantification of Volatile Sulfur Compounds by HS-SPME-GC-MS

This protocol outlines a general procedure for the analysis of volatile sulfur compounds, such as Methyl propyl disulfide, in a liquid matrix (e.g., food or biological sample) using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS). Methyl propyl disulfide-d3 would be used as the internal standard.

1. Sample Preparation:

  • Aliquota known volume or weight of the sample into a headspace vial.

  • Add a precise amount of the internal standard solution (Methyl propyl disulfide-d3) to each sample, calibrator, and quality control sample.

  • If necessary, add a salt solution (e.g., NaCl) to increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.[6]

  • Seal the vial immediately with a PTFE-faced silicone septum.

2. HS-SPME Extraction:

  • Place the vial in a heated agitator.

  • Expose a solid-phase microextraction fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample for a defined period at a specific temperature (e.g., 60°C for 40 minutes) to allow for the adsorption of volatile compounds.[7]

3. GC-MS Analysis:

  • Gas Chromatograph (GC) System:

    • Injection Port: Desorb the analytes from the SPME fiber in the heated GC inlet (e.g., 250°C).

    • Column: Use a capillary column suitable for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS) System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. In SIM mode, specific ions for Methyl propyl disulfide and Methyl propyl disulfide-d3 are monitored to enhance sensitivity and selectivity.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

4. Data Analysis:

  • Identify the peaks corresponding to Methyl propyl disulfide and Methyl propyl disulfide-d3 based on their retention times and mass spectra.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

  • Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the quantification of volatile sulfur compounds using a deuterated internal standard and a conceptual representation of the analytical logic.

experimental_workflow Experimental Workflow for Volatile Sulfur Compound Analysis cluster_sample_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Aliquoting Add_IS Addition of Methyl propyl disulfide-d3 (IS) Sample->Add_IS Add_Salt Salt Addition (Optional) Add_IS->Add_Salt Seal Vial Sealing Add_Salt->Seal Incubation Incubation and Agitation (e.g., 60°C) Seal->Incubation Extraction SPME Fiber Exposure (e.g., 40 min) Incubation->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Calculation Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Generation Ratio_Calculation->Calibration_Curve Quantification Concentration Determination Calibration_Curve->Quantification

Caption: A typical workflow for the analysis of volatile sulfur compounds.

logical_relationship Logical Relationship in Internal Standard Method Analyte Analyte (Methyl propyl disulfide) Sample_Prep Sample Preparation (Extraction, etc.) Analyte->Sample_Prep IS Internal Standard (Methyl propyl disulfide-d3) IS->Sample_Prep GC_MS GC-MS Analysis (Injection, Ionization) Sample_Prep->GC_MS Analyte_Response Analyte Signal GC_MS->Analyte_Response IS_Response IS Signal GC_MS->IS_Response Ratio Signal Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio Concentration Accurate Concentration Ratio->Concentration

Caption: The principle of using a deuterated internal standard for accurate quantification.

References

Validation

The Analytical Edge: Comparing Deuterated and Non-Deuterated Internal Standards for Volatile Analyte Quantification

For researchers, scientists, and drug development professionals engaged in the precise quantification of volatile analytes, the choice of an appropriate internal standard is paramount to achieving accurate and reliable r...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of volatile analytes, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of the performance of Methyl propyl disulfide-d3, a deuterated internal standard, against alternative non-deuterated standards, supported by experimental data for analogous compounds. The use of a stable isotope-labeled internal standard, such as Methyl propyl disulfide-d3, is widely regarded as the gold standard in quantitative mass spectrometry, offering distinct advantages in mitigating matrix effects and improving method robustness.

Deuterated internal standards are structurally identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with deuterium. This subtle mass difference allows for their distinct detection by a mass spectrometer, while their nearly identical physicochemical properties ensure they behave similarly to the analyte during sample preparation and analysis. This co-elution and similar behavior are critical for correcting variations in extraction efficiency, injection volume, and ionization response, ultimately leading to more accurate and precise quantification.

Performance Comparison: Limit of Detection and Quantification

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are key metrics for assessing the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.

The following table summarizes the LOD and LOQ values for various VSCs determined by Gas Chromatography-Mass Spectrometry (GC-MS). This data, compiled from multiple studies, illustrates the typical sensitivity achieved for these challenging analytes. It is important to note that direct comparison is challenging due to variations in instrumentation, sample matrices, and specific methodologies.

AnalyteInternal StandardMethodLODLOQ
Dimethyl Disulfide Not SpecifiedGC-MS/MS0.015 mg/kg0.05 mg/kg
Dimethyl Sulfide Ethyl methyl sulfideHS-SPME-GC/MS0.008 µg/mL0.02 µg/mL
Dimethyl Trisulfide Ethyl methyl sulfideHS-SPME-GC/MS0.028 µg/mL0.085 µg/mL
Diallyl Disulfide Not SpecifiedGC-FID0.3063 µg/mL1.0210 µg/mL
Diallyl Trisulfide Not SpecifiedGC-FID0.1986 µg/mL0.6621 µg/mL

HS-SPME: Headspace Solid-Phase Microextraction; GC-MS/MS: Gas Chromatography-Tandem Mass Spectrometry; GC-FID: Gas Chromatography-Flame Ionization Detector

The use of a deuterated internal standard like Methyl propyl disulfide-d3 is anticipated to provide lower LOD and LOQ values and improved precision compared to methods that do not employ an internal standard or use a non-deuterated analogue. This is because the deuterated standard more effectively compensates for analytical variability, leading to a more stable and reliable signal at low concentrations.

Experimental Workflow and Methodologies

The determination of LOD and LOQ is a critical component of analytical method validation. The following diagram and protocol outline a typical workflow for quantifying volatile sulfur compounds using a deuterated internal standard such as Methyl propyl disulfide-d3.

LOD_LOQ_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Evaluation A Prepare Calibration Standards C Spike Samples, Standards, and QCs with Methyl propyl disulfide-d3 A->C B Prepare Quality Control (QC) Samples B->C D Sample Extraction (e.g., SPME, QuEChERS) C->D E GC Separation D->E F MS Detection E->F G Construct Calibration Curve (Analyte/IS Ratio vs. Concentration) F->G H Determine LOD and LOQ (e.g., Signal-to-Noise, Standard Deviation of Response) G->H I Assess Accuracy and Precision H->I

Experimental workflow for LOD and LOQ determination.

Detailed Experimental Protocol for LOD and LOQ Determination

This protocol provides a general framework for the determination of LOD and LOQ for a volatile analyte using Methyl propyl disulfide-d3 as an internal standard by GC-MS.

1. Preparation of Standard Solutions:

  • Primary Stock Solution: Prepare a stock solution of the target analyte in a suitable solvent (e.g., methanol, dichloromethane) at a certified concentration.

  • Internal Standard Stock Solution: Prepare a stock solution of Methyl propyl disulfide-d3 in the same solvent at a known concentration.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte primary stock solution. Each calibration standard should be spiked with a constant concentration of the Methyl propyl disulfide-d3 internal standard. The concentration range should bracket the expected LOQ.

  • Blank Samples: Prepare blank samples consisting of the sample matrix without the analyte, spiked with the internal standard.

2. Sample Preparation and Extraction:

  • A suitable extraction method, such as Headspace Solid-Phase Microextraction (HS-SPME) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), should be optimized and validated for the target analyte and sample matrix.

  • Spike a known amount of the sample with the internal standard solution prior to extraction.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: Select a GC column appropriate for the separation of volatile sulfur compounds (e.g., DB-SULFUR, DB-WAX).

    • Injection Mode: Splitless or split injection, depending on the required sensitivity.

    • Temperature Program: Optimize the oven temperature program to achieve good separation of the analyte and internal standard from matrix interferences.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. In SIM mode, monitor at least one characteristic ion for the analyte and one for Methyl propyl disulfide-d3.

4. Determination of LOD and LOQ:

There are several methods to determine LOD and LOQ, with the most common being:

  • Based on the Standard Deviation of the Response and the Slope:

    • Analyze a series of blank samples (at least 7) and calculate the standard deviation of the response (σ).

    • Construct a calibration curve from the analysis of the calibration standards and determine the slope (S).

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3 for the LOD.

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 10 for the LOQ.

5. Confirmation of LOQ:

  • Prepare and analyze a set of samples (at least 5) spiked at the determined LOQ concentration.

  • The accuracy and precision (expressed as Relative Standard Deviation, RSD) for these samples should meet the predefined acceptance criteria of the laboratory (e.g., accuracy within ±20%, RSD ≤ 20%).

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable quantitative analytical methods. While direct comparative data for Methyl propyl disulfide-d3 is limited, the well-established principles of isotope dilution mass spectrometry strongly suggest its superiority over non-deuterated alternatives for the analysis of volatile sulfur compounds. By closely mimicking the behavior of the target analyte, deuterated internal standards like Methyl propyl disulfide-d3 enable more effective correction for analytical variability, leading to enhanced sensitivity, accuracy, and precision. The experimental workflow and protocols provided in this guide offer a solid foundation for the validation of analytical methods and the accurate determination of LOD and LOQ for a wide range of volatile analytes.

Comparative

The Gold Standard in Volatile Sulfur Analysis: A Guide to Methods Employing Methyl Propyl Disulfide-d3

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of volatile sulfur compounds, the use of a stable isotope-labeled internal standard is paramount for achieving the high...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of volatile sulfur compounds, the use of a stable isotope-labeled internal standard is paramount for achieving the highest levels of accuracy and precision. This guide provides a comprehensive overview of the performance of methods utilizing Methyl propyl disulfide-d3, a deuterated internal standard, in comparison to other analytical approaches. The information presented herein is supported by a synthesis of experimental data from published research in the field.

Methyl propyl disulfide-d3 is the deuterated form of methyl propyl disulfide, a volatile sulfur compound found in various plants, notably those of the Allium genus such as onions and garlic.[1] In quantitative analytical methods, particularly those employing gas chromatography-mass spectrometry (GC-MS), the addition of a known quantity of a deuterated internal standard like Methyl propyl disulfide-d3 is the gold standard. This is because its chemical and physical properties are nearly identical to the analyte of interest (the non-deuterated methyl propyl disulfide), ensuring it behaves similarly during sample preparation, extraction, and chromatographic analysis.[2] The key difference is its higher mass, which allows it to be distinguished by a mass spectrometer.[2] This co-elution and similar ionization behavior are critical for compensating for matrix effects and other sources of analytical variability, leading to more accurate and precise quantification.

Comparative Performance Data

The use of a deuterated internal standard such as Methyl propyl disulfide-d3 significantly enhances the accuracy and precision of quantitative methods for volatile sulfur compounds. The following table summarizes typical performance data for such methods, based on validated analytical procedures for similar compounds.

Performance MetricMethod with Methyl Propyl Disulfide-d3 (Internal Standard)Method with Alternative Internal Standard (e.g., Structural Analog)Method without Internal Standard
Accuracy (% Recovery) 95 - 105%80 - 115%60 - 140%
Precision (Intra-day, %RSD) < 5%< 10%< 20%
Precision (Inter-day, %RSD) < 8%< 15%< 25%
Linearity (R²) > 0.995> 0.99> 0.98
Limit of Quantification (LOQ) Typically in the low ng/mL to pg/mL rangeDependent on analyte and matrixHigher due to increased noise and variability

This table represents a summary of expected performance based on published validation data for the analysis of volatile sulfur compounds using deuterated internal standards.

Experimental Protocols

A typical experimental workflow for the quantitative analysis of volatile sulfur compounds, such as those found in food and beverage matrices, using Methyl propyl disulfide-d3 as an internal standard is detailed below.

Key Experiment: Quantitative Analysis of Volatile Sulfur Compounds in Onion Extract by GC-MS with Methyl Propyl Disulfide-d3 Internal Standard

1. Sample Preparation and Extraction:

  • Homogenization: A known weight of the sample (e.g., 5 g of fresh onion) is homogenized in a suitable solvent (e.g., 10 mL of a mixture of water and an organic solvent like methanol).

  • Internal Standard Spiking: A precise volume of a standard solution of Methyl propyl disulfide-d3 (e.g., 100 µL of a 1 µg/mL solution in methanol) is added to the homogenized sample.

  • Headspace Solid-Phase Microextraction (HS-SPME): The vial containing the spiked sample is sealed and heated (e.g., at 40-60°C for 20-30 minutes) to allow the volatile compounds to partition into the headspace. An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is then exposed to the headspace to adsorb the analytes and the internal standard.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) System: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.

  • Injection: The SPME fiber is desorbed in the GC inlet at a high temperature (e.g., 250°C).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 5°C/minute.

    • Ramp 2: Increase to 250°C at a rate of 10°C/minute, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

  • Mass Spectrometer (MS) System: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.

    • Ions for Methyl Propyl Disulfide: m/z 122, 90, 45

    • Ions for Methyl Propyl Disulfide-d3: m/z 125, 93, 48

3. Data Analysis and Quantification:

  • A calibration curve is generated by analyzing a series of standards containing known concentrations of the analyte (methyl propyl disulfide) and a constant concentration of the internal standard (Methyl propyl disulfide-d3).

  • The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.

  • The concentration of the analyte in the unknown samples is then calculated from the calibration curve using the measured peak area ratio.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical basis for the improved accuracy and precision when using a deuterated internal standard.

experimental_workflow sample Sample (e.g., Onion Homogenate) is_spike Spike with Methyl Propyl Disulfide-d3 sample->is_spike hs_spme Headspace Solid-Phase Microextraction (HS-SPME) is_spike->hs_spme gc_ms GC-MS Analysis (SIM Mode) hs_spme->gc_ms data_analysis Data Analysis: Peak Area Ratio vs. Concentration gc_ms->data_analysis quantification Accurate Quantification data_analysis->quantification

Figure 1. A typical experimental workflow for the quantitative analysis of volatile sulfur compounds using a deuterated internal standard.

logic_diagram cluster_analyte Analyte (Methyl Propyl Disulfide) cluster_is Internal Standard (Methyl Propyl Disulfide-d3) analyte_prep Sample Prep Variability analyte_gc GC Injection/Separation analyte_ms MS Ionization/Detection ratio Peak Area Ratio (Analyte / IS) analyte_ms->ratio Signal is_prep Sample Prep Variability is_gc GC Injection/Separation is_ms MS Ionization/Detection is_ms->ratio Signal result Accurate & Precise Result ratio->result Correction for Variability

Figure 2. The rationale for improved accuracy and precision using a deuterated internal standard.

References

Validation

A Comparative Guide to Method Robustness Testing: The Case for Methyl Propyl Disulfide-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals The selection of an appropriate internal standard (IS) is a critical decision in the development of robust and reliable analytical methods. An ideal interna...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate internal standard (IS) is a critical decision in the development of robust and reliable analytical methods. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for variations and ensuring data accuracy and precision. This guide provides an objective comparison of the performance of a deuterated internal standard, Methyl Propyl Disulfide-d3, with a non-deuterated structural analog, Diethyl Disulfide, in the context of method robustness testing. The experimental data presented, while illustrative, is based on established principles of analytical chemistry and method validation.

Stable isotope-labeled internal standards, such as Methyl Propyl Disulfide-d3, are widely considered the gold standard in quantitative mass spectrometry.[1][2] By incorporating stable isotopes like deuterium, the internal standard becomes chemically almost identical to the analyte of interest, differing only in mass. This near-identical physicochemical behavior ensures that it experiences the same matrix effects, extraction recoveries, and ionization efficiencies as the analyte, leading to more accurate and precise quantification.[1]

Comparative Performance Data

The following tables summarize the hypothetical performance data of an analytical method for the quantification of Methyl Propyl Disulfide under various conditions, comparing the use of Methyl Propyl Disulfide-d3 and Diethyl Disulfide as internal standards.

Table 1: Method Precision under Standard and Stressed Conditions

ParameterCondition%RSD with Methyl Propyl Disulfide-d3 (IS)%RSD with Diethyl Disulfide (IS)
Repeatability (n=6) Standard Conditions1.84.5
Intermediate Precision Different Day2.56.2
Different Analyst2.86.8
Robustness GC Oven Temp +2°C2.15.8
GC Oven Temp -2°C2.36.1
Carrier Gas Flow +5%2.05.5
Carrier Gas Flow -5%2.25.9

Table 2: Method Accuracy under Standard and Stressed Conditions

ParameterCondition%Recovery with Methyl Propyl Disulfide-d3 (IS)%Recovery with Diethyl Disulfide (IS)
Accuracy (n=3) Standard Conditions (100% spike)99.5105.2
Standard Conditions (50% spike)101.294.8
Standard Conditions (150% spike)98.9108.9
Robustness Matrix from different source99.892.3
Sample extract aged 24h100.593.5

Experimental Protocols

Preparation of Standards and Samples
  • Primary Stock Solutions: Prepare individual stock solutions of Methyl Propyl Disulfide (analyte), Methyl Propyl Disulfide-d3 (IS1), and Diethyl Disulfide (IS2) in methanol (B129727) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions containing the analyte at concentrations ranging from 1 ng/mL to 1000 ng/mL, each spiked with a constant concentration of either IS1 or IS2 (e.g., 100 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking the analyte and the respective internal standard into a representative matrix (e.g., blank plasma, soil extract).

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
  • Place 1 mL of the sample (standard, QC, or unknown) into a 10 mL headspace vial.

  • Add a magnetic stir bar and seal the vial with a PTFE/silicone septum.

  • Incubate the vial at 60°C for 15 minutes with agitation.

  • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 20 minutes.

  • Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

GC-MS Analysis
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet: Splitless mode, 250°C.

  • Oven Program: Start at 40°C, hold for 2 min, ramp to 180°C at 10°C/min, then to 280°C at 20°C/min, hold for 2 min.

  • Carrier Gas: Helium, constant flow of 1.2 mL/min.

  • MSD Transfer Line: 280°C.

  • Ion Source: 230°C.

  • Quadrupole: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Methyl Propyl Disulfide (Analyte): m/z 108, 75

    • Methyl Propyl Disulfide-d3 (IS1): m/z 111, 78

    • Diethyl Disulfide (IS2): m/z 122, 94

Robustness Testing Protocol

To evaluate the robustness of the analytical method, deliberately introduce small variations to the standard method parameters. Analyze QC samples in triplicate under each of the following conditions, using both internal standards in separate runs:

  • GC Oven Temperature:

    • Standard: As described above.

    • Variation 1: Initial and final temperatures ± 2°C.

    • Variation 2: Ramping rates ± 10%.

  • Carrier Gas Flow Rate:

    • Standard: 1.2 mL/min.

    • Variation 1: 1.14 mL/min (-5%).

    • Variation 2: 1.26 mL/min (+5%).

  • SPME Incubation Time:

    • Standard: 15 minutes.

    • Variation 1: 13 minutes (-13%).

    • Variation 2: 17 minutes (+13%).

  • Sample Matrix:

    • Standard: Matrix from a single source.

    • Variation: Pool of matrices from at least six different sources.

  • Sample Extract Stability:

    • Standard: Analyze immediately after preparation.

    • Variation: Analyze after storing the prepared samples for 24 hours at 4°C.

Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the measured concentrations of the analyte under each condition for both internal standards.

Visualizations

G cluster_prep Sample & Standard Preparation cluster_analysis HS-SPME-GC-MS Analysis prep_stock Prepare Stock Solutions (Analyte & IS) prep_work Prepare Working Standards & QC Samples prep_stock->prep_work prep_sample Spike Samples with IS prep_work->prep_sample hs_spme Headspace SPME prep_sample->hs_spme gc_ms GC-MS Analysis hs_spme->gc_ms data_analysis Data Analysis (Peak Area Ratio) gc_ms->data_analysis Data Acquisition temp Oven Temp. temp->gc_ms flow Flow Rate flow->gc_ms time Incubation Time time->hs_spme matrix Matrix Source matrix->prep_sample stability Extract Stability stability->hs_spme result Final Results data_analysis->result Calculate Concentration & Statistics

Caption: Experimental workflow for method robustness testing.

Caption: Comparison of internal standard characteristics.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Methyl Propyl Disulfide-d3: A Step-by-Step Guide

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a compr...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Methyl propyl disulfide-d3, a deuterated analog of a volatile sulfur-containing compound. Adherence to these protocols is essential to mitigate risks and maintain a safe research environment.

I. Chemical and Physical Properties

A thorough understanding of the chemical's properties is the first step in safe handling and disposal.

PropertyValue
CAS Number 2179-60-4 (for non-deuterated)
Molecular Formula C4H7D3S2
Appearance Colorless to light yellow liquid.[1]
Odor Stench.[2][3]
Flammability Flammable liquid and vapor.[1][4][5]
Incompatibilities Strong oxidizing agents, Strong bases.[3]

II. Personal Protective Equipment (PPE)

Prior to handling Methyl propyl disulfide-d3 for any purpose, including disposal, all personnel must be equipped with the appropriate personal protective equipment.

  • Hand Protection : Wear appropriate protective gloves to prevent skin exposure.[3]

  • Eye/Face Protection : Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Skin and Body Protection : Wear appropriate protective clothing to prevent skin exposure.[3]

  • Respiratory Protection : If working outside of a certified chemical fume hood, a self-contained breathing apparatus may be necessary.[2]

III. Step-by-Step Disposal Procedure

The disposal of Methyl propyl disulfide-d3 must be conducted in a manner that ensures the safety of laboratory personnel and compliance with all relevant regulations.

Step 1: Waste Identification and Segregation

  • Labeling : Clearly label the waste container as "Hazardous Waste: Methyl Propyl Disulfide-d3, Flammable Liquid".

  • Segregation : Do not mix Methyl propyl disulfide-d3 waste with other waste streams.[2] Keep it in its original or a compatible, properly sealed container.[2]

Step 2: Waste Collection and Storage

  • Container : Use a suitable, closed container for disposal.[3] Ensure the container is tightly closed and stored in a well-ventilated area.[3][4]

  • Storage Location : Store the waste container in a designated hazardous waste accumulation area, away from heat, sparks, open flames, and hot surfaces.[3][4][5] The storage area should be cool and well-ventilated.[3][4]

Step 3: Arrange for Professional Disposal

  • Licensed Disposal Company : The disposal of Methyl propyl disulfide-d3 must be handled by a licensed and approved waste disposal company.[2][3] Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Regulatory Compliance : All disposal activities must be in accordance with local, state, and federal regulations.[2][4]

Step 4: Handling Spills and Contaminated Materials

  • Spill Containment : In the event of a spill, contain the spillage and collect it with a non-combustible absorbent material such as sand, earth, or vermiculite.[2]

  • Disposal of Contaminated Materials : Any materials used to clean up a spill, as well as any contaminated personal protective equipment, must be placed in a sealed container and disposed of as hazardous waste.

  • Empty Containers : Handle uncleaned, empty containers as you would the product itself.[2] Dispose of them as unused product through a licensed waste disposal service.[2]

IV. Emergency Procedures

In the case of accidental exposure or release, immediate action is critical.

  • Inhalation : Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[2]

  • Skin Contact : Wash off with soap and plenty of water. Consult a physician.[2]

  • Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and consult a physician.[2]

V. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for Methyl propyl disulfide-d3.

Methyl Propyl Disulfide-d3 Disposal Workflow A Identify Waste (Methyl Propyl Disulfide-d3) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Do Not Mix) B->C D Label Waste Container ('Hazardous Waste') C->D E Store in Designated Area (Cool, Ventilated, Secure) D->E F Contact Licensed Waste Disposal Company E->F G Arrange for Pickup and Manifesting F->G H Final Disposal (Incineration or other approved method) G->H

Caption: Disposal workflow for Methyl Propyl Disulfide-d3.

References

Handling

Personal protective equipment for handling Methyl propyl disulfide-d3

Essential Safety and Handling Guide for Methyl Propyl Disulfide-d3 This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Methyl propyl disulfide-d3 i...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl Propyl Disulfide-d3

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Methyl propyl disulfide-d3 in a laboratory setting. The following information is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.

Physical and Chemical Properties
PropertyValueSource
Chemical Formula C4H7D3S2[1]
Appearance Colorless to light yellow liquid[2][3]
Odor Strong, pungent stench[2][3][4]
Boiling Point 69 - 71 °C @ 43 mmHg[3]
Flash Point 42 °C (107.6 °F)[3]
Specific Gravity 0.980[3]
Vapor Density 4.22[3]

Operational Plan: Safe Handling Procedures

Engineering Controls
  • Ventilation: Always handle Methyl propyl disulfide-d3 in a well-ventilated area.[2][3][4] A fume hood is required to avoid inhalation of vapors.[2][4] Use explosion-proof electrical, ventilating, and lighting equipment.[3][5]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[3][6]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles and a face shield where there is a potential for splashing.[2][6]

  • Hand Protection: Chemical-resistant gloves are mandatory.[2][4] Inspect gloves for any signs of degradation before use and employ proper glove removal techniques to prevent skin contact.[2]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[3][4] This may include lab coats, aprons, or coveralls.

  • Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and sulfur compounds is required.[6][7]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[2][3] Do not breathe vapors or mist.[3] Keep away from heat, sparks, open flames, and other ignition sources.[2][3] Use non-sparking tools and take precautionary measures against static discharge.[3][5]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[2][3][4] The storage area should be designated for flammable liquids.[3]

Emergency Procedures

  • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation occurs.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

  • Spills: Evacuate the area. Remove all sources of ignition. Ventilate the area. Wear appropriate PPE. Contain the spill and collect with an inert absorbent material. Place in a suitable, closed container for disposal.[2]

  • Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[3] Do not use a water jet.[2]

Disposal Plan

  • Waste Collection: Collect all waste containing Methyl propyl disulfide-d3 in a designated, labeled, and tightly sealed container.

  • Disposal: Dispose of the chemical waste through a licensed and approved waste disposal company.[3] Do not allow the chemical to enter drains or waterways.[2] Contaminated clothing should be double-bagged, sealed, labeled, and left for safe disposal.[6]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep1 Assess Risks prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Ensure Fume Hood is Operational prep2->prep3 handle1 Transfer Chemical Inside Fume Hood prep3->handle1 handle2 Use Non-Sparking Tools handle1->handle2 handle3 Keep Container Tightly Closed handle2->handle3 disp1 Collect Waste in Labeled Container handle3->disp1 disp2 Store Waste in Ventilated Area disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3 em1 Spill em_spill_proc Evacuate, Ventilate, Contain em1->em_spill_proc Follow Spill Protocol em2 Exposure em_exp_proc Rinse, Remove Clothing, Seek Medical Aid em2->em_exp_proc Follow First Aid

References

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